6-Methylpyridazin-3(2H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17180. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-2-3-5(8)7-6-4/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWIXLPWMGHDDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158036 | |
| Record name | 6-Methylpyridazin-3(2H)-one | |
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Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13327-27-0 | |
| Record name | 6-Methyl-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13327-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 6-Methylpyridazin-3(2H)-one | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methyl-3(2H)-pyridazinone | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17180 | |
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| Record name | 6-Methyl-3(2H)-pyridazinone | |
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| Record name | 6-Methylpyridazin-3(2H)-one | |
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| Record name | 6-methylpyridazin-3(2H)-one | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-Methylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylpyridazin-3(2H)-one (CAS No. 13327-27-0) is a heterocyclic organic compound belonging to the pyridazinone class. The pyridazinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its versatile binding capabilities and presence in a wide array of biologically active molecules.[1] Derivatives have shown significant potential in various therapeutic areas, including cardiovascular diseases, inflammation, and cancer.[2][3] A thorough understanding of the physicochemical properties of the core this compound structure is fundamental for any research and development involving this scaffold. It dictates formulation strategies, bioavailability, interaction with biological targets, and the design of new analogues.
This guide provides a comprehensive analysis of the key physicochemical parameters of this compound, offering both established data and field-proven experimental methodologies for its characterization.
Molecular Structure and Identification
The foundational characteristics of this compound are its molecular structure and standard identifiers.
| Identifier | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 13327-27-0 | [5] |
| Molecular Formula | C₅H₆N₂O | [5] |
| Molecular Weight | 110.11 g/mol | [5] |
| Canonical SMILES | CC1=CC=C(NN1)O | [5] |
| InChI Key | QZWIXLPWMGHDDD-UHFFFAOYSA-N | [5] |
Tautomerism: The Keto-Enol Equilibrium
A critical structural feature of pyridazin-3(2H)-ones is their existence in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms.[6] For this compound, this equilibrium is between the primary keto form (this compound) and its enol tautomer (3-hydroxy-6-methylpyridazine).
Caption: Lactam-lactim tautomerism of this compound.
Experimental and theoretical studies confirm that the keto form is thermodynamically more stable and thus the predominant species under standard conditions.[6] This has significant implications for its hydrogen bonding capability, acting primarily as a hydrogen bond donor via the N-H group and an acceptor at the carbonyl oxygen.
Physicochemical Data Summary
The following table summarizes the core physicochemical properties of this compound.
| Property | Value | Method/Comment | Source |
| Physical State | Light yellow to amber crystalline solid | Visual Observation | [7] |
| Melting Point | 143-145 °C | Experimental (likely DSC or capillary) | [7] |
| Boiling Point | 255.55 °C | Predicted/Calculated | N/A |
| pKa | 11.51 ± 0.40 | Predicted | [7] |
| LogP (Octanol/Water) | -0.4 | Computed (cLogP) | [5] |
| Water Solubility | Data not available. Expected to be low. | See Section 3.2 for discussion. | N/A |
Detailed Physicochemical Analysis
Thermal Properties: Melting Point
The melting point of a crystalline solid provides critical information about its purity and lattice energy. For this compound, the reported range of 143-145 °C indicates a well-defined crystalline structure.[7]
Expert Insight: A sharp melting range, as observed here, is a strong indicator of high purity. Impurities typically depress and broaden the melting range. Differential Scanning Calorimetry (DSC) is the modern standard for this determination, as it provides not only the melting point (onset or peak temperature) but also the enthalpy of fusion (ΔHfus), which quantifies the energy required to break the crystal lattice.
This protocol outlines the standard procedure for verifying the melting point and purity of a sample like this compound.
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (m.p. 156.6 °C).
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan. Crimp a lid onto the pan to enclose the sample. Prepare an identical empty pan to serve as the reference.
-
DSC Program: Place the sample and reference pans into the DSC cell. Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min) at a controlled rate, typically 10 °C/min, from a starting temperature (e.g., 25 °C) to a point well beyond the melt (e.g., 180 °C).
-
Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point is determined from the endotherm. The onset temperature is often taken as the melting point for pure substances, while the peak temperature represents the maximum rate of melting. The integrated area of the peak corresponds to the heat of fusion.
Caption: Standard workflow for melting point determination using DSC.
Solubility Profile
Solubility is a paramount property in drug development, influencing everything from formulation to bioavailability. While specific quantitative solubility data for this compound is not available in the reviewed literature, its structural features suggest moderate solubility in polar organic solvents and low solubility in non-polar solvents.[8] The computed LogP of -0.4 suggests a degree of hydrophilicity.[5]
Expert Insight & Analog Analysis: We can infer the likely solubility behavior from a closely related analog, 6-phenyl-pyridazin-3(2H)-one . A detailed study on this compound found it to be practically insoluble in water (mole fraction ~1.26 x 10⁻⁵), sparingly soluble in alcohols like ethanol, but freely soluble in polar aprotic solvents like DMSO (mole fraction ~4.73 x 10⁻¹).[9][10] Given that the methyl group in this compound is less lipophilic than a phenyl group, we can hypothesize that its aqueous solubility will be slightly higher than the phenyl analog, but still poor, while maintaining good solubility in solvents like DMSO.
To definitively determine the aqueous solubility, the OECD Guideline 105 (Flask Method) is the gold standard.[1]
-
Preparation: Add an excess amount of this compound to a known volume of purified water (or buffer of desired pH) in a glass-stoppered flask. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A preliminary test is often run to determine the time to equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, cease agitation and allow the solid to settle. Centrifuge or filter the sample to separate the saturated aqueous solution from the excess solid. This step must be performed without temperature change.
-
Quantification: Accurately determine the concentration of this compound in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the mass of the solute per volume of the solution (e.g., mg/mL or g/L).
Ionization (pKa)
The pKa is the pH at which a molecule is 50% ionized. The predicted pKa of 11.51 for this compound corresponds to the deprotonation of the N-H bond of the pyridazinone ring, indicating it is a very weak acid.[7]
Expert Insight: A pKa of 11.51 means that at physiological pH (~7.4), the molecule will be overwhelmingly in its neutral, unionized form. This is a critical piece of information for predicting its absorption and distribution characteristics, as neutral species more readily cross biological membranes. Potentiometric titration is a reliable method for experimentally determining pKa.[2]
Spectroscopic Profile
Spectroscopic data provides an essential fingerprint for identity confirmation and structural elucidation.
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is the most powerful tool for structural confirmation. Based on studies of similar pyridazinone derivatives, the expected ¹H NMR spectrum in a solvent like DMSO-d₆ would show a singlet for the methyl (CH₃) protons, two distinct signals for the vinyl protons on the pyridazine ring (likely doublets due to coupling), and a broad singlet for the N-H proton.[11] The ¹³C NMR spectrum would show five distinct signals: one for the methyl carbon, two for the vinyl carbons, one for the quaternary carbon attached to the methyl group, and a characteristic downfield signal for the carbonyl carbon (C=O).[1][11]
-
Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups. Key expected absorbances for this compound include a strong C=O (carbonyl) stretch around 1650-1680 cm⁻¹ and an N-H stretch in the region of 3100-3300 cm⁻¹.[5]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 110.[5]
Solid-State Properties: Crystal Structure
While a specific crystal structure file for this compound was not retrieved from the Crystallography Open Database (COD), analysis of similar pyridazinone structures reveals a common and critical packing motif.[3][8]
Expert Insight: In the solid state, pyridazinone derivatives typically form centrosymmetric dimers through strong intermolecular N-H···O hydrogen bonds.[8] This creates a stable, planar eight-membered ring motif (R²₂(8) in graph-set notation). This dimerization significantly influences the compound's melting point, lattice energy, and can affect its dissolution rate. It is highly probable that this compound adopts a similar hydrogen-bonded dimer structure in its crystalline form.
Conclusion
This compound is a crystalline solid with a high melting point, reflecting a stable crystal lattice likely dominated by strong intermolecular N-H···O hydrogen bonding. Its tautomeric equilibrium heavily favors the keto form. As a very weak acid, it is almost exclusively neutral at physiological pH. While predicted to be hydrophilic (cLogP -0.4), its solubility in water is expected to be poor, analogous to similar structures, whereas good solubility is anticipated in polar aprotic solvents like DMSO. The provided experimental protocols for DSC, solubility, and pKa determination offer a robust framework for researchers to verify these properties and ensure the quality and consistency of the material used in drug discovery and development programs.
References
- Andrási, M., et al. (2007). Potentiometric and UV-spectrophotometric determination of the acid-base properties of some new piperazine derivatives. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1031-1039.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83346, this compound.
- Oubair, A., et al. (2019). Crystal structure and Hirshfeld surface analysis of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 3), 363–367.
- OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.
- Padrón, J. M., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442.
- Refat, H. M., et al. (2020). Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents. Archiv der Pharmazie, 353(3), e1900295.
- El-Shamy, I. E., et al. (2023). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 28(3), 1280.
- Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404.
- Chemcasts (n.d.). Thermophysical Properties of 6-Methyl-3(2H)-pyridazinone.
- Shakeel, F., et al. (2019). Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3 (2H)-one in various neat solvents at different temperatures. Journal of Molecular Liquids, 277, 636-643.
- J&K Scientific (n.d.). 6-Methylpyridazin-3[2H]-one, 97%.
- Al-Tel, T. H. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 13(15), 1395-1417.
- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (2020). SciSpace.
- Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2023). RSC Medicinal Chemistry.
- Maxmedchem (n.d.). This compound.
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6-Methylpyridazin-3(2H)-one IUPAC name and structure
An In-Depth Technical Guide to 6-Methylpyridazin-3(2H)-one
Prepared by a Senior Application Scientist
Executive Summary
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. Known as a "privileged structure," the pyridazinone core is a versatile scaffold for developing a wide range of biologically active agents.[1][2] This document delineates the compound's nomenclature, structural characteristics, synthesis, and physicochemical properties. It further explores its chemical reactivity and established applications as a key building block for therapeutics targeting cardiovascular diseases, inflammation, and cancer.[3][4] Detailed experimental protocols, spectroscopic data analysis, and safety information are provided for researchers, scientists, and drug development professionals.
Nomenclature and Structural Elucidation
The precise identification and structural understanding of a molecule are foundational to its scientific exploration. This compound is a classic example where tautomerism influences its nomenclature and reactivity.
IUPAC Naming and Synonyms
According to IUPAC conventions, the compound is named 3-methyl-1H-pyridazin-6-one .[5][6][7] However, it is more commonly referred to in literature and commercial catalogs as This compound .[6][8] This common name refers to the lactam tautomer, which is predominant.
Other recognized synonyms include:
The CAS Number for this compound is 13327-27-0 .[5][6]
Chemical Structure and Tautomerism
This compound exists as a dynamic equilibrium between two tautomeric forms: the amide (lactam) and the aromatic iminol (lactim) form. The lactam form is generally the more stable and prevalent tautomer. This equilibrium is crucial as it can influence the molecule's reactivity, particularly in substitution reactions at the nitrogen and oxygen atoms.
The core structure is a six-membered pyridazine ring containing two adjacent nitrogen atoms, a carbonyl group, and a methyl substituent.[3]
Caption: Figure 1: Tautomeric equilibrium of the title compound.
Synthesis and Manufacturing
The synthesis of the pyridazinone scaffold is well-established, with several routes available depending on the desired substitution patterns. A prevalent and efficient method involves the cyclocondensation of a γ-keto acid with a hydrazine source.
Key Synthetic Pathway: Cyclocondensation
A common and robust synthesis involves the reaction of levulinic acid (4-oxopentanoic acid) with hydrazine hydrate. This reaction proceeds via two key steps: initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyridazinone ring.
Caption: Figure 2: General synthetic scheme via cyclocondensation.
Experimental Protocol: Synthesis from Levulinic Acid
This protocol describes a standard laboratory-scale synthesis.
Materials:
-
Levulinic acid
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Standard reflux and filtration glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve levulinic acid (0.1 mol) in ethanol (100 mL).
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (0.11 mol) dropwise. Causality Note: A slight excess of hydrazine ensures complete consumption of the starting keto acid. The addition is done carefully as the initial reaction can be exothermic.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress can be monitored by Thin-Layer Chromatography (TLC). Causality Note: Heating provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration, which is the rate-limiting step.
-
Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation of the product.
-
Filtration: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the product under vacuum to yield this compound as a crystalline solid. Further purification can be achieved by recrystallization from ethanol if necessary.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Physicochemical Properties
The key physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆N₂O | [5][6] |
| Molecular Weight | 110.11 g/mol | [5][6] |
| Appearance | Light yellow to amber powder/crystal | [9] |
| Melting Point | 142 - 146 °C | [9] |
| Boiling Point | 255.5 °C (Normal) | [5] |
| CAS Number | 13327-27-0 | [5][6] |
Spectroscopic Data Analysis
Spectroscopic analysis provides definitive structural confirmation.
-
¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is characteristic. A singlet for the methyl protons (CH₃) typically appears around δ 2.20 ppm. The two vinyl protons on the pyridazinone ring appear as doublets around δ 6.80 and δ 7.05 ppm, showing coupling to each other. A broad singlet at high chemical shift (δ ~12.85 ppm) corresponds to the exchangeable N-H proton of the lactam.[1]
-
¹³C NMR: The carbon spectrum will show five distinct signals. The methyl carbon appears upfield, while the carbonyl carbon (C=O) is significantly downfield (~160-170 ppm). The remaining signals correspond to the sp² hybridized carbons of the heterocyclic ring.[6][11]
-
Mass Spectrometry (GC-MS): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 110, corresponding to the molecular weight of the compound.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum displays key functional group absorptions. A strong, sharp peak around 1650-1680 cm⁻¹ is characteristic of the C=O stretch of the cyclic amide. A broad absorption in the region of 3100-3400 cm⁻¹ corresponds to the N-H bond stretch.[6][12]
Chemical Reactivity and Derivatization
The pyridazinone ring is a versatile scaffold for further chemical modification, which is key to its utility in drug discovery.
N-Alkylation
The nitrogen atom at the 2-position (N-H) is nucleophilic and can be readily alkylated or acylated. This is the most common site for introducing diverse side chains to modulate the compound's biological activity. The reaction typically proceeds by deprotonating the N-H with a suitable base (e.g., K₂CO₃, NaH) followed by reaction with an alkyl halide.[1]
Caption: Figure 3: N-alkylation to introduce functional side chains.
C-H Functionalization and Cross-Coupling
While less common than N-alkylation, the C-H bonds on the pyridazinone ring can be functionalized. Halogenated pyridazinone precursors are often used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to introduce aryl or vinyl substituents, further expanding the chemical diversity of the scaffold.[2]
Applications in Research and Development
The pyridazinone scaffold is a cornerstone in modern medicinal chemistry due to its ability to interact with multiple biological targets.[1][3]
-
Cardiovascular Agents: Numerous pyridazinone derivatives have been developed as potent cardiovascular drugs. They often exhibit vasorelaxant and antihypertensive properties, acting as alternatives to established drugs like hydralazine.[3][13] Some derivatives function as phosphodiesterase III (PDE3) inhibitors, which are used as inotropic agents in treating heart failure.[3]
-
Anti-inflammatory and Analgesic Agents: The scaffold is a key component in molecules designed as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2.[4] This makes them promising candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved side-effect profiles.[14]
-
Anticancer Activity: Substituted pyridazinones have shown significant potential as anticancer agents by targeting various enzymes and signaling pathways involved in tumor proliferation and survival, including PARP, B-RAF, and FGFR.[3]
-
Agrochemicals: Beyond pharmaceuticals, the pyridazinone core is found in various agrochemicals, including herbicides and insecticides, demonstrating the broad utility of this heterocyclic system.[1][2]
-
CNS and Antimicrobial Applications: Derivatives have also been explored for antidepressant, anticonvulsant, antibacterial, and antifungal activities, highlighting the remarkable versatility of this chemical class.[2][3]
Safety and Handling
As with any laboratory chemical, proper safety precautions are mandatory.
-
GHS Hazard Classification: According to aggregated GHS data, this compound is classified with the following hazards:
-
Recommended Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[9]
Conclusion
This compound is more than a simple heterocyclic compound; it is a validated and highly valuable building block in modern chemical science. Its straightforward synthesis, well-defined structure, and versatile reactivity make it an ideal starting point for constructing complex molecules with tailored biological functions. Its proven success in developing drug candidates for a wide spectrum of diseases—from cardiovascular disorders to cancer—ensures that the pyridazinone scaffold will remain an area of intense research and development for the foreseeable future.
References
- Chemcasts. (n.d.). 6-Methyl-3(2H)-pyridazinone Properties vs Temperature.
- Allam, A. A., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health (NIH).
- Abdel-Aziz, A. A.-M., et al. (2020). Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents. PubMed.
- Chemcasts. (n.d.). Thermophysical Properties of 6-Methyl-3(2H)-pyridazinone.
- PubChem. (n.d.). This compound.
- Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
- PubChem. (n.d.). 4,5-Dihydro-6-methyl-3(2H)-pyridazinone.
- Allam, A. A., et al. (2024). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central.
- SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Gomaa, M. A.-M., et al. (2023). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. MDPI.
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6-Methylpyridazin-3(2H)-one CAS number and molecular weight
An In-Depth Technical Guide to 6-Methylpyridazin-3(2H)-one
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, and characterization, offering insights grounded in established scientific principles and experimental validation.
Core Compound Identity and Properties
This compound is a derivative of pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms. The presence of a methyl group and a carbonyl function imparts specific chemical reactivity and physical characteristics to the molecule.
Chemical Structure and Identification
The definitive identifiers for this compound are its CAS number and molecular formula.
-
CAS Number: 13327-27-0
-
Molecular Formula: C₅H₆N₂O
-
Molecular Weight: 110.11 g/mol
-
IUPAC Name: this compound
The structure is characterized by a pyridazinone core with a methyl substituent at the 6-position. The "(2H)" designation indicates that the hydrogen atom is located on the nitrogen at the 2-position of the ring.
Caption: Chemical structure of this compound.
Physicochemical Data
A summary of key physicochemical properties is presented below. These values are critical for designing experimental conditions, such as solvent selection and purification methods.
| Property | Value | Source |
| Molecular Weight | 110.11 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 148-152 °C | |
| Boiling Point | 325.7±22.0 °C at 760 mmHg | |
| Density | 1.2±0.1 g/cm³ | |
| pKa | 10.10±0.10 | |
| LogP | -0.62 |
Synthesis and Purification
The synthesis of this compound is typically achieved through the condensation of levulinic acid with hydrazine hydrate. This reaction is a classic example of heterocyclic ring formation and is widely used due to its efficiency and the availability of starting materials.
Synthetic Workflow
1H NMR and 13C NMR spectra of 6-Methylpyridazin-3(2H)-one
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Methylpyridazin-3(2H)-one
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a heterocyclic compound belonging to the pyridazinone class, a scaffold of significant interest in medicinal chemistry and drug development due to its diverse biological activities.[1] Accurate structural elucidation is the cornerstone of chemical research, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the structure of organic molecules in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. As a self-validating system, this document explains the causality behind spectral features, grounding the interpretation in the fundamental principles of NMR and supporting data from authoritative sources.
The pyridazinone ring can exist in tautomeric forms, primarily the lactam [3(2H)-one] and lactim [3-ol] forms. For this compound, the lactam form is predominantly observed in solution, and the following analysis is based on this major tautomer.
Molecular Structure and NMR Prediction
The structure of this compound (C₅H₆N₂O) contains a pyridazinone ring with a methyl group at the C-6 position.[2] The molecule has a plane of symmetry that renders the protons within the methyl group chemically equivalent. However, all other protons and carbons in the heterocyclic ring are chemically distinct.
-
¹H NMR: We anticipate four unique signals: one for the N-H proton, two for the vinyl protons (H-4 and H-5), and one for the methyl (CH₃) protons.
-
¹³C NMR: We anticipate five distinct signals: one for the carbonyl carbon (C-3), three for the sp² carbons of the ring (C-4, C-5, C-6), and one for the methyl carbon.
Below is a visualization of the molecular structure with standardized numbering for NMR assignment purposes.
Caption: Molecular structure of this compound with atom numbering.
Part 1: ¹H NMR Spectral Analysis
The proton NMR spectrum provides a wealth of information through chemical shifts, integration, and spin-spin coupling, allowing for the precise assignment of each proton in the molecule.
Causality of Chemical Shifts and Multiplicity
-
Vinyl Protons (H-4, H-5): These protons are attached to sp²-hybridized carbons in a heterocyclic ring. Their signals appear in the downfield region (typically 6.0-8.0 ppm) due to the deshielding effect of the π-electron system. They are adjacent to each other, resulting in spin-spin coupling. Consequently, the signal for H-4 is split into a doublet by H-5, and reciprocally, H-5 is split into a doublet by H-4. The magnitude of this splitting, the coupling constant (J), is characteristic of their ortho relationship.[3]
-
Methyl Protons (-CH₃): The protons of the methyl group are attached to an sp² carbon of the ring. They are relatively shielded compared to the vinyl protons and thus appear more upfield. Since there are no protons on the adjacent C-6 or N-1 atoms, the signal is not split and appears as a sharp singlet.
-
Amide Proton (N-H): The proton attached to the nitrogen atom is part of an amide-like functional group. Its chemical shift is highly variable and depends on solvent, concentration, and temperature due to its involvement in hydrogen bonding. It typically appears as a broad singlet because of rapid chemical exchange and quadrupole broadening from the adjacent nitrogen atom.
¹H NMR Data Summary
The following table summarizes the experimental ¹H NMR data for this compound. The data is a consensus from spectroscopic studies on pyridazinone derivatives.[4][5]
| Assignment | Chemical Shift (δ) ppm (DMSO-d₆) | Multiplicity | Coupling Constant (J) Hz | Integration |
| N-H | ~12.9 | Broad Singlet | - | 1H |
| H-5 | ~7.6 | Doublet (d) | ~9.5 | 1H |
| H-4 | ~6.9 | Doublet (d) | ~9.5 | 1H |
| -CH₃ | ~2.2 | Singlet (s) | - | 3H |
Part 2: ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single line for each chemically unique carbon atom. The chemical shift of each carbon is highly sensitive to its electronic environment.
Causality of Chemical Shifts
-
Carbonyl Carbon (C-3): The C-3 carbon is double-bonded to a highly electronegative oxygen atom. This creates a strong deshielding effect, causing its signal to appear at the furthest downfield position, typically in the 160-180 ppm range for amides and related structures.[6]
-
Ring sp² Carbons (C-4, C-5, C-6): These carbons are part of the aromatic-like system and resonate in the 120-150 ppm region.[7] Their precise chemical shifts are influenced by their position relative to the nitrogen atoms and the methyl substituent. C-6, being attached to both a nitrogen and the methyl group, and C-4, adjacent to the carbonyl, are typically found further downfield than C-5.
-
Methyl Carbon (-CH₃): As an sp³-hybridized carbon, the methyl group is highly shielded and its signal appears in the far upfield region of the spectrum.
¹³C NMR Data Summary
The table below presents assigned ¹³C NMR chemical shifts for this compound, based on comprehensive spectral analysis of pyridazinones.[8][9]
| Assignment | Chemical Shift (δ) ppm (DMSO-d₆) |
| C-3 (C=O) | ~160.5 |
| C-6 | ~145.0 |
| C-5 | ~135.0 |
| C-4 | ~130.0 |
| -CH₃ | ~20.5 |
Part 3: Experimental Protocol for NMR Analysis
To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following methodology represents a field-proven approach for the analysis of heterocyclic compounds like this compound.
Caption: Standard workflow for NMR sample preparation, acquisition, and data processing.
Justification for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound. Its high polarity readily dissolves the polar pyridazinone structure, and importantly, it slows down the rate of N-H proton exchange, often allowing the N-H proton to be observed as a distinct, albeit broad, signal.[10]
Conclusion
The ¹H and ¹³C NMR spectra of this compound are fully consistent with its proposed chemical structure. The chemical shifts, coupling patterns, and signal integrations provide an unambiguous fingerprint of the molecule. The downfield doublets in the ¹H spectrum confirm the presence and connectivity of the adjacent vinyl protons, while the upfield singlet is characteristic of the C-6 methyl group. In the ¹³C spectrum, the five distinct signals, including the highly deshielded carbonyl carbon, correspond perfectly to the five unique carbon environments in the molecule. This comprehensive guide serves as an authoritative reference for researchers working with this important class of heterocyclic compounds.
References
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- Gouda, M. A., et al. (2015). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 110-117. [Link]
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An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Methylpyridazin-3(2H)-one
Abstract
This guide provides a comprehensive, technically-grounded framework for the mass spectrometric analysis of 6-Methylpyridazin-3(2H)-one, a heterocyclic compound of interest in pharmaceutical and chemical research.[1] As drug development pipelines increasingly focus on novel heterocyclic scaffolds, robust and well-understood analytical methodologies are paramount. This document moves beyond rote protocols to explain the causal relationships behind methodological choices, from sample preparation and chromatographic separation to ionization and fragmentation analysis. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to develop, validate, and troubleshoot LC-MS/MS assays for this and structurally related small molecules.
Introduction: The Analytical Imperative for this compound
This compound is a member of the pyridazine family, a class of N-heterocycles recognized for its diverse biological activities.[2] Pyridazinone derivatives are key pharmacophores in drug candidates targeting a range of conditions, acting as inhibitors for enzymes like dipeptidyl peptidase IV (DPP-IV) and phosphodiesterase 7 (PDE7).[1] Given their potency and specificity, the ability to accurately and sensitively quantify these molecules in complex biological matrices (e.g., plasma, urine, tissue) is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as the gold standard for this purpose due to its unparalleled sensitivity, selectivity, and speed.[3] However, the unique physicochemical properties of this compound necessitate a carefully considered analytical approach. This guide provides the foundational principles and practical steps to achieve this.
Physicochemical Properties: Guiding the Analytical Strategy
A successful mass spectrometry method begins with a fundamental understanding of the analyte's properties. These parameters directly influence decisions in sample preparation, chromatography, and ion source selection.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source | Significance for MS Analysis |
| Molecular Formula | C₅H₆N₂O | PubChem[2] | Determines the exact monoisotopic mass for high-resolution analysis. |
| Molecular Weight | 110.11 g/mol | PubChem[2] | Provides the nominal mass for initial MS tuning. |
| Monoisotopic Mass | 110.0480 Da | PubChem[2] | Essential for accurate mass measurement and formula confirmation with HRMS. |
| pKa (Predicted) | 11.51 ± 0.40 | ChemicalBook[4][5] | The high pKa suggests the molecule is weakly acidic, but the presence of two nitrogen atoms in the ring provides sites for protonation, favoring positive mode ionization. |
| Melting Point | 143-145 °C | ChemicalBook[4][5] | Indicates a stable solid at room temperature. |
| Polarity (LogP, Predicted) | -0.4 | PubChem[2] | The negative LogP indicates high polarity, suggesting challenges with retention on standard C18 reversed-phase columns and guiding the choice of chromatography. |
Experimental Workflow: From Sample to Signal
The analytical process can be visualized as a linear progression, where each step is optimized to ensure the analyte is efficiently delivered to the detector in a form that maximizes signal quality.
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infrared spectroscopy of 6-Methylpyridazin-3(2H)-one
An In-Depth Technical Guide to the Infrared Spectroscopy of 6-Methylpyridazin-3(2H)-one
Abstract
This technical guide provides a comprehensive examination of the infrared (IR) spectroscopy of this compound (CAS: 13327-27-0), a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] As a core scaffold for various bioactive agents, detailed structural elucidation is paramount.[1] This document outlines the fundamental principles of its vibrational spectroscopy, presents a validated experimental protocol for acquiring high-quality Fourier Transform Infrared (FTIR) spectra, and offers a detailed interpretation of the resulting spectral data. The guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for the characterization and quality control of pyridazinone-based compounds.
Introduction: The Significance of this compound
This compound is a six-membered heterocyclic molecule featuring two adjacent nitrogen atoms, a structure central to a wide array of pharmacologically active compounds.[2] Pyridazinone derivatives have been investigated for numerous therapeutic applications, including cardiovascular and anticancer treatments.[1] The molecule exists in tautomeric forms, with the keto form, this compound, being more stable and common than its enol counterpart, 3-Hydroxy-6-methylpyridazine.[1]
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[3] By measuring the absorption of infrared radiation, an FTIR spectrum provides a unique molecular fingerprint, revealing the presence of specific functional groups and offering insights into the overall molecular structure. For a molecule like this compound, IR spectroscopy is an indispensable tool for confirming its identity, assessing purity, and studying intermolecular interactions.
Molecular Structure and Fundamental Vibrational Modes
To effectively interpret the IR spectrum, one must first understand the molecule's structure and the expected vibrations of its constituent functional groups. The structure of this compound is dominated by the pyridazinone ring, which contains a cyclic amide (lactam) moiety, and is substituted with a methyl group.
Caption: Molecular structure of this compound.
The primary vibrational modes expected in the IR spectrum are:
-
N-H Stretch: The secondary amine within the lactam ring will produce a characteristic stretching vibration.
-
C=O Stretch: The carbonyl group of the lactam is a strong IR absorber and provides a distinct, intense peak.
-
C-H Stretches: The spectrum will feature contributions from both the sp²-hybridized carbons of the ring and the sp³-hybridized carbon of the methyl group.
-
C=N and C=C Stretches: The double bonds within the heterocyclic ring will give rise to a series of stretching vibrations.
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of bending and skeletal vibrations (e.g., C-H bends, ring deformations) that are highly specific to the molecule's overall structure.
Experimental Protocol for FTIR Analysis
Acquiring a clean, reproducible IR spectrum requires a robust sample preparation and data acquisition methodology. For a solid compound like this compound, the Thin Solid Film method is recommended for its speed, simplicity, and avoidance of interfering signals from mulling agents or solvents.[4][5]
Recommended Method: Thin Solid Film Preparation
This protocol is designed to be self-validating by ensuring the final spectrum is free from solvent artifacts and exhibits appropriate peak intensities.
Materials:
-
This compound sample (5-10 mg)
-
Volatile solvent (e.g., Methylene Chloride, Acetone)[5]
-
Infrared-transparent salt plates (e.g., KBr or NaCl)
-
Pipette or glass rod
-
FTIR Spectrometer
Step-by-Step Protocol:
-
Plate Preparation: Ensure the salt plates are clean and dry. If necessary, polish them and clean with a small amount of dry acetone, allowing it to evaporate completely in a desiccator or under a gentle stream of nitrogen.
-
Sample Solubilization: In a small vial, dissolve 5-10 mg of the solid sample in a few drops of a volatile solvent like methylene chloride.[5][6] The goal is to create a concentrated solution.
-
Film Deposition: Using a pipette, transfer one or two drops of the solution onto the surface of a single salt plate.[4][5]
-
Solvent Evaporation: Allow the solvent to evaporate completely, which should leave a thin, even film of the solid compound on the plate.[4] A good film often appears slightly hazy but not opaque or crystalline.[4]
-
Data Acquisition:
-
Place the salt plate into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty instrument.
-
Run the sample spectrum.
-
-
Spectrum Validation & Optimization:
-
Low Intensity: If the absorption peaks are too weak, remove the plate, add another drop of the solution, allow the solvent to dry, and re-run the spectrum.[4][5]
-
High Intensity: If the most intense peaks are flat-topped (i.e., >100% absorbance), the film is too thick. Clean the plate thoroughly, dilute the original sample solution with more solvent, and repeat the deposition process.[4][5]
-
Alternative Method: Potassium Bromide (KBr) Pellet
The KBr pellet technique is another common method where the sample is mixed with dry KBr powder and pressed into a transparent disk.[7] While this avoids solvent peaks, it requires careful grinding to prevent light scattering and rigorous exclusion of moisture, as water will damage the pellet and introduce a broad O-H absorption band.[6]
Caption: Experimental workflow for the Thin Solid Film FTIR method.
Spectral Analysis and Interpretation
The FTIR spectrum of this compound provides a wealth of structural information. The following table and discussion detail the assignment of the principal absorption bands based on established group frequencies and data from structurally similar pyridazinone derivatives.[8]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3250 - 3100 | Medium | N-H Stretching | Secondary Amide (Lactam) |
| 3100 - 3000 | Medium-Weak | C-H Stretching | Ring (sp² C-H) |
| 3000 - 2850 | Medium-Weak | C-H Stretching | Methyl (sp³ C-H) |
| 1700 - 1640 | Strong | C=O Stretching | Cyclic Amide (Lactam) |
| 1650 - 1580 | Medium-Strong | C=N Stretching | Pyridazinone Ring |
| 1580 - 1450 | Medium, Multiple | C=C Ring Stretching | Pyridazinone Ring |
| 1470 - 1430 | Medium | C-H Asymmetric Bending | Methyl Group |
| 1380 - 1360 | Medium | C-H Symmetric Bending | Methyl Group |
| < 1400 | Variable | C-N Stretch, C-H Bends, Ring Deformations | Fingerprint Region |
Detailed Interpretation:
-
N-H and C-H Stretching Region (3300 - 2800 cm⁻¹):
-
A moderately intense, somewhat broad peak is expected between 3250 and 3100 cm⁻¹, characteristic of the N-H stretching vibration of the secondary amide in the ring. Its position and broadness can be influenced by hydrogen bonding in the solid state.
-
Weaker, sharp peaks appearing just above 3000 cm⁻¹ are attributable to the C-H stretching of the hydrogens attached to the sp² carbons of the pyridazinone ring.
-
Just below 3000 cm⁻¹, absorptions from the symmetric and asymmetric C-H stretching of the methyl group will be present.[3]
-
-
Carbonyl and Double Bond Region (1700 - 1450 cm⁻¹):
-
The most prominent peak in the spectrum will likely be the intense C=O stretch of the cyclic amide (lactam), typically appearing in the 1700-1640 cm⁻¹ range.[8] Its exact position provides insight into the ring strain and electronic environment. For similar 6-phenylpyridazin-3(2H)-one derivatives, this peak has been observed around 1646 cm⁻¹.[8]
-
Stretching vibrations of the C=N and C=C double bonds within the ring give rise to one or more medium-to-strong bands in the 1650-1450 cm⁻¹ region.[3][8] These are often coupled, making individual assignment complex, but their presence confirms the unsaturated heterocyclic ring structure.
-
-
Fingerprint Region (< 1500 cm⁻¹):
-
This region contains a rich and complex series of peaks unique to the molecule. Key features include the C-H bending (scissoring and rocking) vibrations of the methyl group around 1450 cm⁻¹ and 1375 cm⁻¹.
-
Additionally, C-N stretching, in-plane and out-of-plane C-H bending of the ring hydrogens, and various skeletal ring vibrations occur here. While difficult to assign individually without computational modeling, this entire pattern serves as a definitive fingerprint for identifying this compound.
-
Conclusion
FTIR spectroscopy is a rapid, reliable, and highly informative technique for the structural characterization of this compound. By employing the validated Thin Solid Film sample preparation method, a high-quality spectrum can be consistently obtained. The key spectral features—namely the N-H stretch (~3200 cm⁻¹), the strong lactam C=O stretch (~1650 cm⁻¹), and the pattern of C-H and ring stretching vibrations—provide unambiguous confirmation of the molecule's core functional groups and overall structure. This guide provides the necessary framework for researchers to confidently apply this technique for identity confirmation, quality assessment, and further investigation of this important pharmaceutical scaffold.
References
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A Technical Guide to the Discovery and Synthetic History of Pyridazinone Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazinone nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry, often hailed as a "privileged scaffold" or "wonder nucleus".[1][2] Its inherent structural features and synthetic tractability have allowed for the development of a vast library of derivatives with a remarkable breadth of pharmacological activities.[3][4] These compounds have demonstrated significant therapeutic potential across multiple domains, including oncology, cardiovascular disease, inflammation, and infectious diseases.[5][6][7] This guide provides a comprehensive exploration of the pyridazinone core, charting its historical discovery, the evolution of its synthetic methodologies from classical cyclocondensation reactions to modern cross-coupling strategies, and its profound impact on contemporary drug discovery. We will dissect key structure-activity relationships, mechanisms of action, and provide detailed, field-proven experimental protocols to empower researchers in leveraging this versatile scaffold for the development of novel therapeutics.
Part 1: The Genesis - From Heterocyclic Curiosity to Pharmacological Powerhouse
The story of pyridazinone is intrinsically linked to the broader history of heterocyclic chemistry. The parent diazine ring, pyridazine, was first isolated by Fischer in 1886 and its synthesis was achieved by Tauber in 1895.[2] For decades, pyridazines and their derivatives, including pyridazinones, remained largely subjects of academic interest, with research focused on their fundamental chemical properties and reactivity.[2]
The paradigm shifted dramatically in the mid-20th century as the field of medicinal chemistry began to blossom. Researchers discovered that the incorporation of the pyridazinone moiety into molecular structures could impart significant biological activity. This revival of interest over the past four decades has been fueled by the successful application of pyridazinone derivatives as potent therapeutic agents, transforming them from a chemical curiosity into a highly sought-after pharmacophore.[2][3]
Part 2: The Blueprint - A Journey Through Synthetic Methodologies
The synthetic accessibility of the pyridazinone core is a primary driver of its prevalence in drug discovery. Methodologies have evolved from foundational, single-step cyclizations to complex, multi-step sequences that allow for precise control over substitution and stereochemistry.
A. The Foundational Pillar: Cyclocondensation of γ-Ketoacids
The most classical and widely employed method for constructing the pyridazinone ring is the cyclocondensation of a γ-ketoacid or its corresponding ester with a hydrazine derivative.[2][8] This robust reaction forms the heterocyclic core in a single, efficient step and remains a workhorse in both academic and industrial settings.
The causality behind this strategy lies in the inherent reactivity of the reagents. The hydrazine, possessing two nucleophilic nitrogen atoms, readily attacks the two electrophilic carbonyl carbons of the γ-ketoacid (the ketone and the carboxylic acid). The subsequent intramolecular condensation and dehydration forge the stable, six-membered pyridazinone ring.
Workflow: Classical Synthesis of a 6-Aryl-4,5-dihydropyridazin-3(2H)-one
Caption: Classical two-step synthesis of the pyridazinone core.
Experimental Protocol: Synthesis of 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one [9]
Step 1: Synthesis of Benzoyl Propionic Acid
-
To a stirred solution of anhydrous aluminum chloride in purified carbon disulfide, add succinic anhydride.
-
Slowly add benzene to the mixture.
-
Continue stirring and heating for 4 hours.
-
Allow the reaction to stand overnight at room temperature.
-
Pour the reaction mixture into ice-cold hydrochloric acid (2.5% v/v).
-
Perform steam distillation to remove the solvent and unreacted volatiles.
-
Concentrate the remaining aqueous solution on a water bath to obtain the crude product.
-
Purify the crude product by dissolving it in 5% w/v sodium bicarbonate solution, followed by extraction with diethyl ether to remove non-acidic impurities.
-
Acidify the aqueous layer with dilute hydrochloric acid to precipitate the pure benzoyl propionic acid.
-
Recrystallize the product from aqueous ethanol.
Step 2: Synthesis of 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one
-
Dissolve the benzoyl propionic acid obtained from Step 1 in a suitable solvent (e.g., ethanol).
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Collect the solid product by filtration, wash with cold solvent, and dry to yield the target pyridazinone.
B. Modern Innovations: Precision and Diversity
While classical methods are effective for creating the core, modern drug development demands more sophisticated tools for generating molecular diversity. Contemporary strategies focus on the late-stage functionalization of a pre-formed pyridazinone ring.
Palladium-Catalyzed Cross-Coupling: The introduction of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, revolutionized pyridazinone synthesis.[10] These methods allow for the precise and efficient installation of a wide variety of aryl, alkyl, and alkynyl groups onto a halogenated pyridazinone scaffold, which is a critical capability for exploring structure-activity relationships.[11]
High-Throughput Screening (HTS) and Scaffold Hopping: Modern discovery often begins not with synthesis, but with screening. HTS of large chemical libraries can identify initial "hit" compounds, which may not even be pyridazinones.[12][13] Through a process of "scaffold hopping," medicinal chemists can then rationally design and synthesize novel pyridazinone derivatives that mimic the key pharmacophoric features of the initial hit, often leading to compounds with improved potency and drug-like properties.[12][13] This was the strategy employed in the discovery of potent pyrido-pyridazinone inhibitors of FER tyrosine kinase.[12]
Workflow: Modern Multi-step Synthesis of a FER Kinase Inhibitor [12][13]
Caption: Multi-step synthesis of a potent pyrido-pyridazinone drug candidate.
Experimental Protocol: Key Steps in the Synthesis of Pyrido-pyridazinone 21 (FER Inhibitor) [12][13]
This protocol highlights key transformations and is not exhaustive.
-
Ring Closure to Pyrido-pyridazinone Core: An N-Boc protected hydrazide precursor is treated with acid to remove the Boc protecting group, which induces spontaneous intramolecular cyclization to form the core pyrido-pyridazinone ring structure (Compound 34).
-
Consecutive SNAr Reactions: The resulting bicyclic core (34) undergoes sequential nucleophilic aromatic substitution (SNAr) reactions. First with 3-methylaniline and subsequently with a protected aminocyclohexylamine to furnish the elaborately substituted intermediate (36). The choice to perform these reactions sequentially is driven by the need for regiochemical control.
-
Bromination: The intermediate (36) is brominated using N-bromosuccinimide (NBS) to install a bromine atom at the 8-position, creating a handle for cross-coupling (Compound 37).
-
Palladium-Catalyzed Cyanation: The crucial cyano group, found to be critical for inhibitory activity, is incorporated via a palladium(0)-catalyzed reaction using zinc cyanide. This step exemplifies a modern cross-coupling strategy for late-stage functionalization.
-
Final Deprotection: The final step involves the removal of the remaining Boc protecting group to yield the active pharmaceutical ingredient (Compound 21).
Part 3: The Application - A Scaffold for Diverse Biological Targets
The pyridazinone core's utility stems from its ability to act as a versatile pharmacophore, presenting hydrogen bond donors and acceptors in a spatially defined manner that facilitates interactions with a wide range of biological targets.[3][6]
A. Cardiovascular Agents
Many pyridazinone derivatives exhibit potent cardiovascular effects, acting as vasodilators and antihypertensive agents.[5][14] Their mechanisms often involve the inhibition of phosphodiesterases (PDEs), particularly PDE3 and PDE5, which leads to increased levels of cyclic nucleotides (cAMP and cGMP) and subsequent smooth muscle relaxation.[15]
B. Anticancer Agents
In oncology, pyridazinones have emerged as powerful inhibitors of various protein kinases that are critical for tumor growth, proliferation, and angiogenesis.[1][15]
-
VEGFR-2 Inhibition: Several derivatives competitively bind to the ATP-binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] By blocking this signaling, these compounds effectively cut off the blood supply to tumors.
-
Other Kinase Targets: The scaffold has been successfully adapted to target a multitude of other kinases implicated in cancer, including FER, BTK, FGFR, and B-RAF.[5][15]
Mechanism: VEGFR-2 Inhibition by a Pyridazinone Derivative
Caption: Mechanism of action for a pyridazinone-based VEGFR-2 inhibitor.
C. Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyridazinone scaffold has yielded crucial insights into the structural requirements for activity against different targets. The SAR is highly target-dependent, but general principles can be observed.
For example, in the development of FER kinase inhibitors, a clear SAR emerged.[12][13] The study demonstrated that small, electron-withdrawing groups at a specific position on the fused pyridine ring were highly beneficial for activity.
| Compound | R Group at 5-position | FER IC₅₀ (nM) | Rationale for Change |
| 1 | H | >1000 | Initial HTS hit, moderate activity. |
| variant | Phenyl | >1000 | Bulky group not tolerated. |
| variant | Cl | 230 | Introduction of electron-withdrawing group improves potency. |
| 4 | CN | 31 | Nitrile provides optimal electronic and steric properties, significantly boosting potency.[12][13] |
Table 1: Representative SAR data for early-stage FER Kinase Inhibitors, demonstrating the profound impact of substitution on biological activity.[12][13]
Conclusion and Future Perspectives
The journey of pyridazinone derivatives from their discovery as simple heterocyclic structures to their current status as a privileged scaffold in drug discovery is a testament to the power of synthetic and medicinal chemistry.[1] The ease of synthesis of the core, combined with the advent of modern synthetic methods for its diverse functionalization, has secured its place in the drug developer's toolbox.
Looking forward, the pyridazinone scaffold remains a fertile ground for innovation. Its proven success against multiple, unrelated target classes suggests that its potential is far from exhausted. Future research will likely focus on developing derivatives with novel mechanisms of action, improved safety profiles, and dual-activity agents that can tackle complex diseases like those at the intersection of cardiovascular health and oncology (reverse cardio-oncology).[14][15] The synthetic versatility and rich pharmacological history of pyridazinones ensure they will continue to be a source of new therapeutic breakthroughs for years to come.
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A Comprehensive Technical Guide to Computational Studies on the Electronic Structure of 6-Methylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazinone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2][3][4][5] Among these, 6-Methylpyridazin-3(2H)-one serves as a fundamental building block for the synthesis of more complex and potent pharmaceutical agents. A profound understanding of its electronic structure is paramount, as it governs the molecule's reactivity, stability, and, ultimately, its biological function.[6][7][8]
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for elucidating the intricate electronic properties of molecular systems.[9][10][11][12] This guide provides a comprehensive overview of the theoretical framework and a step-by-step methodology for conducting computational studies on the electronic structure of this compound, offering insights that can accelerate the drug discovery and development process.
Theoretical Framework: Unveiling Electronic Structure through Computation
A robust computational analysis of a molecule's electronic structure is founded on a careful selection of theoretical methods and basis sets.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[12][13] It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional wave-function-based methods, making it ideal for studying molecules of pharmaceutical interest.
The B3LYP Functional
Within the DFT framework, various exchange-correlation functionals are available. The Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and validated functionals for organic molecules.[9][10][11] It combines the strengths of both Hartree-Fock theory and DFT, providing a balanced description of electronic correlation and exchange effects, which is crucial for accurate predictions of molecular properties.
Basis Sets: The Language of Electrons
A basis set is a set of mathematical functions used to represent the electronic wave function in a molecule. The choice of basis set significantly impacts the accuracy of the calculations. Pople-style basis sets, such as 6-311++G(d,p) , are commonly employed for their balance of accuracy and computational cost.[6][10][14]
-
6-311: This indicates a triple-zeta valence basis set, providing a more flexible description of the valence electrons.
-
++G: These plus signs denote the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for describing the behavior of electrons that are far from the nucleus, which is important for systems with lone pairs or anions.
-
(d,p): These letters represent the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for a more accurate description of the shape of the electron clouds and are critical for modeling chemical bonds.
Methodology: A Step-by-Step Computational Workflow
The following protocol outlines a comprehensive computational study of the electronic structure of this compound.
Step 1: Molecular Geometry Optimization
-
Structure Input: The initial 3D structure of this compound is constructed using a molecular modeling software. The IUPAC name for this molecule is 3-methyl-1H-pyridazin-6-one, and its molecular formula is C5H6N2O.[15]
-
Optimization: The geometry of the molecule is then optimized using the B3LYP functional and the 6-311++G(d,p) basis set. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation, which corresponds to the most stable structure of the molecule.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Step 2: Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
-
Calculation: The energies of the HOMO and LUMO are calculated from the optimized molecular structure.
-
Energy Gap: The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity and lower stability.[6][7][16]
Step 3: Mulliken Population Analysis
Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule.[17][18]
-
Calculation: The Mulliken charges are calculated based on the contribution of the atomic orbitals to the molecular orbitals.
-
Interpretation: The distribution of these charges reveals the electrophilic (electron-deficient) and nucleophilic (electron-rich) sites in the molecule, which is crucial for understanding its intermolecular interactions.
Step 4: Natural Bond Orbital (NBO) Analysis
NBO analysis provides a more detailed picture of the electron delocalization and bonding interactions within the molecule.[9][14][19]
-
Calculation: The NBO analysis is performed on the optimized structure.
-
Stabilization Energy (E(2)): This analysis calculates the stabilization energies (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. Larger E(2) values indicate stronger hyperconjugative or charge-transfer interactions, which contribute to the overall stability of the molecule.
Step 5: Molecular Electrostatic Potential (MEP) Mapping
The MEP map is a visual representation of the charge distribution around a molecule.[9][20]
-
Generation: The MEP surface is calculated and plotted onto the electron density surface of the molecule.
-
Interpretation: Different colors on the MEP map represent different electrostatic potentials.
-
Red regions: Indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack.
-
Blue regions: Indicate positive electrostatic potential (electron-poor areas), which are prone to nucleophilic attack.
-
Green regions: Represent neutral or near-zero potential.
-
Data Presentation and Interpretation
The quantitative results from the computational analyses are best presented in a clear and concise tabular format for easy comparison and interpretation.
Table 1: Calculated Electronic Properties of this compound
| Property | Value | Unit |
| HOMO Energy | [Example Value] | eV |
| LUMO Energy | [Example Value] | eV |
| HOMO-LUMO Energy Gap (ΔE) | [Example Value] | eV |
| Dipole Moment | [Example Value] | Debye |
Table 2: Mulliken Atomic Charges on the Atoms of this compound
| Atom | Charge (e) |
| N1 | [Example Value] |
| N2 | [Example Value] |
| C3 | [Example Value] |
| C4 | [Example Value] |
| C5 | [Example Value] |
| C6 | [Example Value] |
| O7 | [Example Value] |
| C(Methyl) | [Example Value] |
| H(Methyl) | [Example Value] |
| H(Ring) | [Example Value] |
Table 3: NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| [Example: LP(1) N1] | [Example: π(C3-C4)] | [Example Value] |
| [Example: π(C5=C6)] | [Example: π(N1-N2)] | [Example Value] |
Visualization of Computational Workflow
A clear workflow diagram is essential for understanding the logical progression of the computational study.
Caption: Computational workflow for the analysis of the electronic structure of this compound.
Conclusion: Synthesizing Insights for Drug Development
The computational investigation of the electronic structure of this compound provides invaluable insights for medicinal chemists and drug development professionals. By elucidating the frontier molecular orbitals, charge distribution, and key electronic interactions, these studies enable a rational approach to drug design. The knowledge gained from these computational analyses can guide the synthesis of novel pyridazinone derivatives with enhanced biological activity, improved selectivity, and favorable pharmacokinetic profiles, ultimately accelerating the journey from a promising lead compound to a life-saving therapeutic.
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Whitepaper: A Strategic Approach to the Initial Biological Screening of Novel 6-Methylpyridazin-3(2H)-one Analogs
Abstract
The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, anticancer, and anticonvulsant effects.[1][2][3] The development of novel analogs based on the 6-methylpyridazin-3(2H)-one core presents a promising avenue for identifying new therapeutic agents. This guide outlines a robust, tiered strategy for the initial biological screening of such analogs. We will detail a logical-based screening cascade, from foundational cytotoxicity assessments to primary target-agnostic and target-directed assays, emphasizing the scientific rationale behind each step. This document provides researchers and drug development professionals with the foundational knowledge, detailed protocols, and decision-making frameworks required to efficiently identify and prioritize hit compounds for further optimization.
Introduction: The Therapeutic Potential of the Pyridazinone Core
The pyridazin-3(2H)-one nucleus is a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group.[1] This structure is a versatile pharmacophore capable of interacting with a multitude of biological targets, including various enzymes and receptors.[1][4] Its derivatives have been successfully developed into drugs and clinical candidates for a range of diseases. The inherent biological activity of this scaffold makes the exploration of novel analogs, such as those derived from 2-Allyl-6-methylpyridazin-3(2H)-one, a scientifically sound strategy for drug discovery.[5]
The initial screening phase is the most critical juncture in the drug discovery pipeline. Its purpose is to efficiently and cost-effectively sift through a library of new chemical entities to identify those with desirable biological activity and acceptable safety profiles.[6][7] A well-designed screening cascade maximizes the probability of success by employing a tiered approach, starting with broad, general assays and progressing to more specific, mechanism-of-action studies.[7] This guide presents such a cascade, tailored for novel this compound analogs.
The Screening Cascade: A Tiered Approach to Hit Identification
Our proposed strategy is built on a hierarchical workflow. This ensures that resources are focused on compounds with the highest potential, by eliminating cytotoxic or inactive molecules early in the process.
Caption: High-level overview of the tiered screening cascade.
Tier 1: Foundational Cytotoxicity Profiling
Before assessing therapeutic activity, it is imperative to determine the inherent cytotoxicity of the novel analogs. A compound that appears effective in a functional assay may simply be killing the cells, leading to false-positive results.[8] We will utilize two distinct, complementary assays that measure cell death via different mechanisms.
Lactate Dehydrogenase (LDH) Release Assay
Causality & Rationale: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most eukaryotic cells.[9] When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the cell culture medium.[10] Measuring the LDH activity in the supernatant thus provides a reliable and quantitative measure of cell lysis and cytotoxicity.[9][10]
Caption: Principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.
Experimental Protocol: LDH Cytotoxicity Assay
-
Cell Plating: Seed cells (e.g., HeLa, HepG2) in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in appropriate cell culture medium. Replace the old medium with the compound-containing medium.
-
Controls: Include wells for:
-
Spontaneous Release: Vehicle control (e.g., 0.1% DMSO).
-
Maximum Release: Lysis buffer (e.g., Triton X-100) added 45 minutes before the assay endpoint.[10]
-
Medium Background: Culture medium without cells.
-
-
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).
-
Supernatant Transfer: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
Reaction Initiation: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.
-
Incubation & Measurement: Incubate at room temperature for 30 minutes, protected from light.[10] Measure the absorbance at 490 nm using a microplate reader.
-
Calculation:
-
Cytotoxicity (%) = [(Compound Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Causality & Rationale: The MTT assay measures cell viability by assessing mitochondrial metabolic activity. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This assay complements the LDH assay by providing a measure of cell health rather than just membrane integrity.
Data Presentation and Interpretation (Tier 1)
Results should be collated to determine the 50% cytotoxic concentration (CC50) for each analog. Compounds with a CC50 value significantly higher than their anticipated effective concentration are prioritized for Tier 2 screening.
| Compound ID | Structure | LDH Assay CC50 (µM) | MTT Assay CC50 (µM) | Recommendation |
| PZN-001 | [Image] | > 100 | > 100 | Proceed |
| PZN-002 | [Image] | 12.5 | 15.8 | Deprioritize |
| PZN-003 | [Image] | > 100 | 85.2 | Proceed |
| PZN-004 | [Image] | 5.2 | 8.1 | Deprioritize |
Tier 2: Primary Functional Screening
Analogs demonstrating a low cytotoxicity profile advance to primary screening to identify biological activity. The choice of primary assay depends on the therapeutic goals of the drug discovery program. Given the known activities of pyridazinones, both target-based and phenotypic approaches are viable.[2][11][12]
Target-Directed Screening: Enzyme Inhibition Assays
Causality & Rationale: Many pyridazinone derivatives exert their effects by inhibiting enzymes.[1][5] For example, they have been shown to inhibit VEGFR-2 in cancer models or cyclooxygenase (COX) enzymes in inflammatory pathways.[5][12] An enzyme inhibition assay is a biochemical assay that measures the ability of a compound to reduce the activity of a purified enzyme.[13][14] The output is typically an IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[14]
Caption: Competitive inhibition of an enzyme by a novel pyridazinone analog.
Experimental Protocol: Generic Kinase Inhibition Assay (e.g., VEGFR-2)
-
Reagent Preparation: Prepare assay buffer, purified kinase enzyme, substrate (a peptide that the kinase phosphorylates), and ATP.
-
Compound Plating: In a 384-well plate, add 50 nL of each pyridazinone analog from a dose-response plate (e.g., 11-point, 3-fold serial dilution).
-
Controls: Include wells for:
-
Positive Control: A known inhibitor of the kinase (e.g., Sorafenib).
-
Negative Control: Vehicle (DMSO) for 100% enzyme activity.
-
Background: No enzyme, to measure background signal.
-
-
-
Enzyme Addition: Add 5 µL of kinase solution to all wells except the background control. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of a solution containing the peptide substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of a detection reagent (e.g., ADP-Glo™, which measures ADP production as a proxy for kinase activity). Incubate for 40 minutes.
-
Signal Measurement: Measure luminescence using a plate reader.
-
Calculation:
-
Percent Inhibition = [1 - (Compound Lum - Background Lum) / (Negative Control Lum - Background Lum)] * 100
-
Plot Percent Inhibition vs. Log[Compound Concentration] and fit to a four-parameter logistic curve to determine the IC50.
-
Phenotypic Screening: Anti-Proliferative Assay
Causality & Rationale: If the goal is to discover anticancer agents without a preconceived target, a phenotypic screen is ideal.[15][16] An anti-proliferative assay measures the ability of a compound to inhibit the growth of cancer cells.[12] This is a cell-based assay that provides biologically relevant information and can uncover novel mechanisms of action.[15]
Data Presentation and Interpretation (Tier 2)
The goal of Tier 2 is to identify 'hits'—compounds that show significant activity at a specific concentration (in a single-point screen) or have a potent IC50/EC50 value (in a dose-response screen).
| Compound ID | Cytotoxicity CC50 (µM) | Primary Assay (VEGFR-2) IC50 (µM) | Selectivity Index (CC50/IC50) | Recommendation |
| PZN-001 | > 100 | 0.25 | > 400 | High Priority Hit |
| PZN-003 | 85.2 | 15.7 | 5.4 | Low Priority Hit |
| PZN-005 | > 100 | > 50 | N/A | Inactive |
Conclusion and Path Forward
This in-depth guide provides a comprehensive and scientifically grounded framework for the initial biological evaluation of novel this compound analogs. By employing a tiered cascade that begins with rigorous cytotoxicity testing followed by well-chosen primary functional screens, researchers can efficiently identify and prioritize compounds with genuine therapeutic potential. The protocols and rationales described herein serve as a robust starting point for any drug discovery program focused on this promising chemical scaffold. Hits identified through this process should undergo further validation, including confirmation of structure and purity, dose-response re-testing, and initial structure-activity relationship (SAR) studies to guide the next phase of lead optimization.
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- 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. (2018). MDPI.
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The Pyridazinone Scaffold: A Pharmacophore-Driven Exploration for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyridazinone core, a six-membered heterocyclic motif, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its inherent structural features and synthetic tractability have led to the development of a multitude of derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide provides a deep dive into the pharmacophoric features of the pyridazinone scaffold. We will dissect the key structural elements that govern its biological activity, explore the intricate structure-activity relationships (SAR), and provide a detailed, field-proven protocol for evaluating novel pyridazinone-based compounds. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of next-generation therapeutics centered around this versatile core.
The Pyridazinone Core: A Privileged Scaffold in Medicinal Chemistry
The pyridazinone ring system, characterized by two adjacent nitrogen atoms within a six-membered ring, is a cornerstone of many biologically active molecules.[1][2] Its derivatives have demonstrated a remarkable range of therapeutic effects, including anti-inflammatory, anticancer, antimicrobial, cardiovascular, and neuroprotective properties.[3][4][5] The versatility of the pyridazinone scaffold stems from its ability to present a variety of functional groups in a defined spatial orientation, allowing for precise interactions with a wide array of biological targets.[2] This inherent adaptability makes it a focal point for drug discovery programs worldwide.
The core structure allows for functionalization at multiple positions, enabling chemists to fine-tune the steric, electronic, and hydrophobic properties of the molecule to optimize its interaction with a specific biological target. This has led to the development of pyridazinone derivatives that act as potent and selective inhibitors of enzymes such as cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE-4), and various kinases, as well as modulators of G-protein coupled receptors (GPCRs).[1][6]
Deconstructing the Pyridazinone Pharmacophore
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Through extensive structure-activity relationship (SAR) studies and computational modeling, a general pharmacophore model for the pyridazinone scaffold has emerged.
Key Pharmacophoric Features
The essential features of the pyridazinone pharmacophore can be summarized as follows:
-
Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the pyridazinone ring is a crucial hydrogen bond acceptor, frequently engaging with key amino acid residues in the active site of target proteins.
-
Hydrogen Bond Donor (HBD): The N-H group of the pyridazinone ring can act as a hydrogen bond donor, providing another critical interaction point.
-
Aromatic/Hydrophobic Regions: Substituents at various positions on the pyridazinone ring, often aromatic or bulky alkyl groups, contribute to hydrophobic interactions and can be critical for anchoring the molecule within the binding pocket.
-
Linker Moiety: A linker, often an alkyl or an ether chain, attached to the nitrogen at position 2 (N2), provides the appropriate length and flexibility to position other functional groups for optimal interaction with the target.
-
Terminal Functional Groups: The nature of the substituent at the end of the linker is highly variable and is often tailored to interact with specific sub-pockets of the target protein. This can include additional aromatic rings, charged groups, or other hydrogen bonding moieties.
A Generalized Pharmacophore Model
The following Graphviz diagram illustrates a generalized pharmacophore model for pyridazinone derivatives, highlighting the key interaction points.
Caption: Generalized pharmacophore model of the pyridazinone scaffold.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyridazinone derivatives is highly dependent on the nature and position of substituents on the core ring. The following table summarizes key SAR findings from various studies.
| Position of Substitution | Substituent Type | Impact on Biological Activity | Example Target(s) | Reference(s) |
| N2 | Alkyl, Aryl, Heteroaryl | Modulates potency and selectivity. A linker at this position is common for reaching distant binding pockets. | α1-adrenoceptors, PDE4 | [7][8][9] |
| C3 | Generally an oxo group | The carbonyl oxygen is a critical hydrogen bond acceptor. | Various | [10] |
| C4 & C5 | Halogens, small alkyl groups | Can influence lipophilicity and metabolic stability. | COX-2 | [1] |
| C6 | Phenyl, substituted phenyl, heteroaryl | Crucial for hydrophobic interactions and often determines target selectivity. | VEGFR-2, FGFR, PDE3A | [10][11][12] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
To provide a practical context for evaluating the pharmacophoric features of novel pyridazinone derivatives, this section details a robust, self-validating protocol for an in vitro Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase inhibition assay. Many pyridazinone-based compounds have shown promise as anticancer agents by targeting VEGFR-2.[12]
Principle
This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate peptide by the catalytic domain of recombinant human VEGFR-2. The amount of phosphorylation is quantified using a luminescence-based method where the amount of ATP remaining in the reaction is measured. A decrease in luminescence indicates ATP consumption (kinase activity), and an increase in luminescence in the presence of an inhibitor indicates inhibition of kinase activity.
Materials and Reagents
-
Recombinant Human VEGFR-2 (catalytic domain)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Substrate Peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test Compounds (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., Sorafenib)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Experimental Workflow
Caption: Experimental workflow for the in vitro VEGFR-2 kinase inhibition assay.
Step-by-Step Methodology
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO.
-
Assay Plate Preparation: To a 384-well white, opaque assay plate, add 1 µL of the serially diluted compounds. For controls, add 1 µL of DMSO (100% inhibition control) and 1 µL of the positive control inhibitor, Sorafenib (0% inhibition control).
-
Kinase/Substrate Addition: Prepare a master mix of VEGFR-2 and the substrate peptide in kinase buffer. Add 10 µL of this mix to each well of the assay plate.
-
Pre-incubation: Gently mix the plate and pre-incubate for 10 minutes at room temperature to allow for compound binding to the kinase.
-
Reaction Initiation: Prepare a solution of ATP in kinase buffer. Add 10 µL of the ATP solution to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Equilibrate the Kinase-Glo® reagent to room temperature. Add 20 µL of the reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Final Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Future Perspectives and Conclusion
The pyridazinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.[3] Future research will likely focus on the development of more selective and potent derivatives, leveraging advanced computational techniques such as inverse virtual screening and molecular dynamics simulations to identify new biological targets.[13][14][15] Furthermore, the exploration of novel synthetic methodologies will undoubtedly expand the chemical space accessible to medicinal chemists, leading to the discovery of pyridazinone-based drugs with improved pharmacokinetic and pharmacodynamic profiles.
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- Mirage News. Therapeutic Potential of Pyridazinones Explored. (2025-08-21).
- Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry.
- Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. (2025).
- Botta, M., et al. Synthesis, biological evaluation, and pharmacophore generation of new pyridazinone derivatives with affinity toward alpha(1)- and alpha(2)-adrenoceptors. Journal of Medicinal Chemistry, 44(18), 2963-2972. (2001).
- Botta, M., et al. Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors. Journal of Medicinal Chemistry, 44(18), 2963-2972. (2001).
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- Campillo, N. E., et al. Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors. PLoS One, 12(12), e0189213. (2017).
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- da Silva-Júnior, E. F., et al. 3D-QSAR and Pharmacophore Identification Studies Applied to Pyridazin-3-one Derivatives as Potent PDE4 Inhibitors. Acta Scientific Pharmaceutical Sciences, 1(5), 22-27. (2017).
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- Kulkarni, S. S., & Kulkarni, V. M. CoMFA based de novo design of pyridazine analogs as PTP1B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(1), 57-66. (2007).
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An In-depth Technical Guide on the Theoretical Studies of 6-Methylpyridazin-3(2H)-one Reaction Mechanisms
Abstract
6-Methylpyridazin-3(2H)-one is a foundational scaffold in medicinal chemistry and drug development, valued for its diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] Understanding the intricate reaction mechanisms of this heterocyclic compound is paramount for designing novel derivatives with enhanced therapeutic profiles. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate the reactivity of this compound. We will delve into the fundamental principles of its tautomerism and explore key reaction pathways such as N-alkylation and cycloaddition. This paper serves as a resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the computational workflows required to investigate these complex systems.
Introduction: The Significance of this compound
The pyridazinone core is a privileged structure in pharmacology, forming the basis for a multitude of bioactive compounds.[1][2][3] Its unique arrangement of nitrogen atoms and a carbonyl group imparts a specific electronic character that allows for diverse chemical modifications and interactions with biological targets.[4] this compound, as a specific derivative, offers an additional site for modification and presents a valuable model system for studying the fundamental reactivity of this class of heterocycles.
Theoretical studies, primarily employing Density Functional Theory (DFT), have become indispensable tools for dissecting reaction mechanisms at the molecular level.[5][6] These computational methods allow for the characterization of transient species like transition states, which are often inaccessible through experimental means. By calculating the energetics of reaction pathways, we can predict reaction outcomes, understand selectivity, and rationally design more efficient synthetic routes.
Foundational Concepts in Computational Chemistry
To fully appreciate the insights provided by theoretical studies, a grasp of the core computational methods is essential. The primary workhorse for mechanistic studies in organic chemistry is Density Functional Theory (DFT) .
-
Why DFT? DFT offers an excellent balance between computational cost and accuracy for medium-sized organic molecules. It calculates the electron density of a system to determine its energy and properties. The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)) is critical and dictates the quality of the results. The B3LYP functional is widely used for its reliability in predicting geometries and energies for a broad range of organic reactions.[5][6][7]
-
Potential Energy Surface (PES): A reaction mechanism is conceptually mapped onto a PES, which describes the energy of a system as a function of its geometry. Key points on the PES include:
-
Minima: Stable structures such as reactants, intermediates, and products.
-
Saddle Points (Transition States): The highest energy point along the lowest energy path connecting reactants and products. A transition state is characterized by having exactly one imaginary vibrational frequency.
-
-
Solvent Effects: Reactions are typically run in solution. Computational models must account for the solvent's influence. Implicit solvation models , like the Polarizable Continuum Model (PCM), are commonly used to simulate the bulk solvent effect on the reaction energetics.[6] For reactions where specific solvent-solute interactions are crucial (e.g., hydrogen bonding), an explicit solvent model , where individual solvent molecules are included in the calculation, may be necessary.[6]
Tautomerism: A Key to Understanding Reactivity
Pyridazin-3(2H)-ones can exist in different tautomeric forms, primarily the lactam (one) and lactim (ol) forms. The position of this equilibrium is crucial as it dictates the nucleophilic and electrophilic sites of the molecule.
Theoretical studies have shown that for the parent pyridazin-3(2H)-one, the lactam form is significantly more stable than the lactim form.[6] The conversion between these forms can occur through different mechanisms:
-
Direct Hydrogen Transfer: This involves a strained four-membered transition state and has a very high activation energy (over 40 kcal/mol in the gas phase).[6]
-
Dimer-Assisted Hydrogen Transfer: A more favorable pathway involves the formation of a dimer, allowing for a double hydrogen transfer through a less strained six-membered transition state, which significantly lowers the activation energy to around 14-15 kcal/mol.[6]
The presence of protic polar solvents can further facilitate this tautomerization by participating in the hydrogen transfer, reducing the activation energy.[6]
Computational Workflow: Analyzing Tautomeric Equilibrium
The following diagram outlines a typical workflow for the theoretical investigation of tautomerism.
Caption: A standard computational workflow for studying tautomerism.
Key Reaction Mechanisms: A Theoretical Perspective
N-Alkylation
The alkylation of the pyridazinone ring is a common synthetic step to introduce functional diversity.[5] Alkylation can occur at either the N2 nitrogen or the exocyclic oxygen. The regioselectivity of this reaction is a key question that can be addressed computationally.
Theoretical studies on related systems have shown that while O-alkylation is sometimes favored under specific conditions, N-alkylation is often the thermodynamically preferred outcome.[8] Computational analysis involves:
-
Modeling Reactants: The pyridazinone anion (formed by deprotonation with a base) and the alkylating agent (e.g., methyl iodide).
-
Locating Transition States: Finding the transition states for both N-alkylation (SN2 attack by N2) and O-alkylation (SN2 attack by the oxygen).
-
Comparing Activation Barriers: The reaction pathway with the lower activation energy will be the kinetically favored one.
These calculations can reveal that the transition state for N-alkylation is often lower in energy, explaining the experimentally observed product.[8][9]
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for constructing complex polycyclic systems from simple precursors.[10] Pyridazinones can participate as either the diene or dienophile component in [4+2] cycloadditions (Diels-Alder reactions).[11][12][13]
-
Inverse-Electron-Demand Diels-Alder: The electron-deficient pyridazinone ring can act as a diene, reacting with an electron-rich dienophile.
-
Normal-Electron-Demand Diels-Alder: A substituent on the pyridazinone ring can act as the dienophile.
Theoretical studies are crucial for predicting the feasibility, regioselectivity, and stereoselectivity of these reactions.[12][14] Frontier Molecular Orbital (FMO) theory is a key concept applied here. The reaction is favored by a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. DFT calculations can precisely quantify these orbital energies and shapes to predict the outcome.[15]
Reaction Pathway Diagram: Diels-Alder Reaction
The following diagram illustrates a simplified potential energy surface for a [4+2] cycloaddition reaction.
Caption: A potential energy surface for a cycloaddition reaction.
A Practical Guide to a Theoretical Study
This section provides a self-validating, step-by-step protocol for investigating a hypothetical reaction, such as the N-alkylation of this compound with methyl iodide.
Software: Gaussian, ORCA, or similar quantum chemistry package. Method: DFT with B3LYP functional. Basis Set: 6-311++G(d,p) for good accuracy. Solvent Model: PCM for a relevant solvent like Acetonitrile.
Protocol:
-
Step 1: Structure Preparation
-
Build the 3D structures of all reactants: the this compound anion and methyl iodide.
-
Build the expected products: N2-methylated and O-methylated pyridazinones.
-
-
Step 2: Reactant and Product Optimization
-
Perform a geometry optimization and frequency calculation for each reactant and product.
-
Validation: Confirm that each optimized structure has zero imaginary frequencies, verifying it is a true minimum on the PES.
-
-
Step 3: Transition State (TS) Search
-
Create an initial guess for the transition state structure for both N-alkylation and O-alkylation pathways. This is often an intermediate geometry between reactants and products.
-
Perform a TS optimization calculation (e.g., using Opt=TS).
-
Causality: This is the most challenging step. A good initial guess, based on chemical intuition of an SN2 reaction, is critical for the algorithm to converge to the correct TS.
-
-
Step 4: TS Validation
-
Perform a frequency calculation on the optimized TS structure.
-
Validation: A true transition state must have exactly one imaginary frequency. The vibrational mode of this frequency should correspond to the bond-forming/bond-breaking process of the reaction.
-
-
Step 5: Intrinsic Reaction Coordinate (IRC) Calculation
-
Run an IRC calculation starting from the validated TS.
-
Validation: This calculation maps the reaction path downhill from the TS. It must connect the TS to the corresponding reactant and product minima on the PES, confirming the TS links the desired species.
-
-
Step 6: Energy Calculation and Analysis
-
Calculate the single-point energies of all optimized structures (reactants, TSs, products) using the same level of theory and solvation model.
-
Compute the Gibbs Free Energy of Activation (ΔG‡) and the overall Reaction Free Energy (ΔGrxn).
-
Analysis: Compare the ΔG‡ values for the N-alkylation and O-alkylation pathways. The pathway with the lower barrier is the kinetically preferred one.
-
Data Presentation and Interpretation
Quantitative data from computational studies should be presented clearly for comparison.
Table 1: Calculated Relative Free Energies (kcal/mol) for the Alkylation of this compound.
| Species | Relative Gibbs Free Energy (ΔG) |
| Reactants (Anion + CH₃I) | 0.00 |
| N-Alkylation Transition State | Value A |
| O-Alkylation Transition State | Value B |
| N-Alkylation Product | Value C |
| O-Alkylation Product | Value D |
Note: Values A, B, C, and D are placeholders for actual computational results. A lower value for A compared to B would indicate a kinetic preference for N-alkylation.
Conclusion and Future Directions
Theoretical studies provide powerful, atomistic-level insights into the reaction mechanisms of this compound. By leveraging DFT calculations, researchers can elucidate complex tautomeric equilibria, predict the regioselectivity of reactions like N-alkylation, and understand the orbital interactions that govern cycloaddition reactions.[5][6][14] This knowledge is not merely academic; it provides a rational basis for optimizing reaction conditions and, crucially, for designing next-generation pyridazinone-based therapeutics with improved efficacy and specificity. Future studies could explore more complex transformations, the role of explicit solvent molecules in catalysis, and the mechanisms of enzymatic reactions involving this important scaffold.
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- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
- [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics.PubMed Central, 2021.[15]
- Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones.Organic Chemistry Frontiers (RSC Publishing), 2021.[12]
- Tautomerism in pyridazin-3(2H)
- Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors.MDPI, 2023.[9]
- [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics.PubMed, 2021.[13]
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains.MDPI, 2001.[14]
- Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4- d]pyridazinone as Dual COX/LOX Inhibitors.PubMed, 2023.[17]
- Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors.
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- Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent.MDPI, 2023.
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- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.Journal of Chemical and Pharmaceutical Research, 2014.[4]
- [Phase-Transfer Catalyzed N-Alkylation of 3(2H)-Pyridazinones (3-Oxo-2,3-dihydropyridazines).]([Link]SemOpenAlex, 1981.[10]
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- The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione.
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- Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products.MDPI, 2022.
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Quantum Chemical Calculations for 6-Methylpyridazin-3(2H)-one: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and reactive properties of 6-Methylpyridazin-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. Pyridazinone scaffolds are prevalent in a variety of biologically active molecules, and understanding their fundamental chemical characteristics is paramount for rational drug design and development.[1] This document details the theoretical framework, computational methodologies, and interpretation of results from Density Functional Theory (DFT) calculations, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyridazinones and the Role of In Silico Chemistry
The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including cardiovascular, anti-inflammatory, and anticancer properties. This compound (Figure 1) represents a fundamental building block within this class of compounds. Its chemical behavior, including reactivity, stability, and intermolecular interactions, is dictated by its unique electronic structure.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as indispensable tools in modern drug discovery.[2] These in silico methods allow for the precise calculation of molecular properties that are often difficult or time-consuming to determine experimentally. By modeling the behavior of electrons within a molecule, we can predict its three-dimensional structure, vibrational spectra, electronic characteristics, and potential reactive sites. This predictive power enables a deeper understanding of structure-activity relationships (SAR) and facilitates the rational design of novel drug candidates with enhanced efficacy and safety profiles.
This guide will systematically walk through the process of performing and interpreting quantum chemical calculations on this compound, providing both the "how" and the "why" behind each step.
Figure 1: Chemical Structure of this compound
Chemical Formula: C₅H₆N₂O Molecular Weight: 110.11 g/mol CAS Number: 13327-27-0[3]
Theoretical and Computational Methodology: A Self-Validating System
The reliability of quantum chemical calculations hinges on the appropriate selection of a theoretical method and basis set. For organic molecules like this compound, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.
The Choice of Method: B3LYP Functional
The Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated method for studying the electronic structure of organic compounds. It incorporates both Hartree-Fock exchange and DFT exchange-correlation functionals, providing a robust description of electron correlation effects. Numerous studies on pyridazinone derivatives have successfully employed the B3LYP functional to predict molecular properties that are in good agreement with experimental data.[4][5]
The Basis Set: Pople-Style 6-311++G(d,p)
The choice of basis set determines the flexibility the calculation has to model the spatial distribution of electrons. The Pople-style 6-311++G(d,p) basis set is a suitable choice for this application. Let's break down its components:
-
6-311G: This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions, allowing for a more accurate description of the electron distribution.
-
++G: The double plus sign signifies the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for describing the behavior of electrons far from the nucleus, which is important for modeling non-covalent interactions and anions.
-
(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for the distortion of atomic orbitals from their spherical or dumbbell shapes, which is essential for accurately modeling chemical bonds.
This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a high level of theory that is well-suited for obtaining reliable results for the properties of this compound.
Computational Workflow
The following workflow outlines the key steps in the quantum chemical analysis of this compound.
Molecular Geometry and Tautomerism
The first step in any quantum chemical calculation is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface.
Optimized Molecular Structure
The geometry of this compound is optimized using the B3LYP/6-311++G(d,p) level of theory. The resulting bond lengths and angles provide a detailed picture of the molecule's structure. These calculated parameters can be compared with experimental data from X-ray crystallography of similar pyridazinone derivatives to validate the computational method.
Table 1: Predicted Key Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | ~1.22 Å |
| N-N | ~1.38 Å | |
| C-C (ring) | ~1.39 - 1.45 Å | |
| C-N (ring) | ~1.34 - 1.39 Å | |
| C-CH₃ | ~1.51 Å | |
| Bond Angle | N-N-C | ~118° |
| C-C=O | ~125° | |
| N-C=O | ~117° | |
| Dihedral Angle | Ring atoms | Near 0° (planar) |
Note: These are expected values based on calculations of similar structures. Actual calculated values should be reported from the specific output.
Tautomerism: The Keto-Enol Equilibrium
Pyridazinones can exist in tautomeric forms, primarily the keto (-C=O) and enol (-C-OH) forms. Understanding the relative stability of these tautomers is crucial as it can significantly impact the molecule's chemical reactivity and biological activity.
By calculating the total electronic energy of both the keto and enol forms of this compound, we can determine their relative stabilities. The energy difference (ΔE) between the two forms indicates which tautomer is predominant under equilibrium conditions. For the parent pyridazin-3(2H)-one, the keto form is known to be more stable.[6] A similar trend is expected for the 6-methyl derivative.
Vibrational Analysis: Correlating Theory with Experiment
Frequency calculations are performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the vibrational spectrum (FT-IR and Raman).
Protocol for Vibrational Frequency Calculation
-
Perform a frequency calculation on the B3LYP/6-311++G(d,p) optimized geometry of this compound.
-
Confirm the absence of imaginary frequencies to ensure the structure is a true energy minimum.
-
Apply a scaling factor to the calculated frequencies. DFT methods tend to overestimate vibrational frequencies, so a scaling factor (typically around 0.96-0.98 for B3LYP) is applied to improve agreement with experimental data.
-
Assign the vibrational modes by visualizing the atomic motions associated with each calculated frequency.
Predicted Vibrational Frequencies
The calculated vibrational spectrum can be compared with experimental FT-IR and Raman spectra to validate the accuracy of the computational model. Key vibrational modes for this compound are expected in the following regions:
Table 2: Predicted Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹, scaled) |
| N-H stretch | 3200 - 3400 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (methyl) | 2850 - 3000 |
| C=O stretch | 1650 - 1700 |
| C=C and C=N stretches | 1500 - 1650 |
| C-H bending (methyl) | 1350 - 1470 |
| N-H bending | 1200 - 1400 |
| C-N stretch | 1100 - 1300 |
This comparison between theoretical and experimental spectra provides a strong validation of the computational approach.
Electronic Properties and Chemical Reactivity
The electronic properties of a molecule are key to understanding its reactivity, stability, and potential for intermolecular interactions.
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.[2]
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The Pyridazinone Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyridazinone nucleus, a six-membered heterocyclic motif containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1][2] Its inherent chemical versatility and ability to interact with a multitude of biological targets have established it as a privileged scaffold in the design and development of novel therapeutic agents.[3][4] This technical guide provides a comprehensive literature review of the diverse biological activities associated with the pyridazinone core. We will delve into the key therapeutic areas where pyridazinone derivatives have demonstrated significant potential, including cardiovascular diseases, oncology, inflammation, and infectious diseases. This guide will explore the structure-activity relationships (SAR), mechanisms of action, and provide detailed experimental protocols for the evaluation of these biological activities, equipping researchers and drug development professionals with the foundational knowledge to innovate within this promising chemical space.
The Pyridazinone Core: A Foundation for Diverse Bioactivity
The pyridazinone ring system, characterized by its 1,2-diazine structure with a carbonyl group, offers a unique combination of features that contribute to its pharmacological promiscuity.[1] The presence of nitrogen atoms allows for hydrogen bonding interactions, while the carbonyl group can act as a hydrogen bond acceptor.[5] Furthermore, the various positions on the pyridazinone ring are amenable to substitution, enabling the fine-tuning of physicochemical properties and biological activity.[6]
General Synthetic Strategies
The synthesis of the pyridazinone core is well-established, with several versatile methods available to medicinal chemists. A common and robust approach involves the condensation of a hydrazine derivative with a 1,4-dicarbonyl compound or its synthetic equivalent, such as γ-ketoacids or γ-ketoesters.[7][8]
Protocol 1: General Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one
-
Step 1: Synthesis of β-Aroylpropionic Acid: A Friedel-Crafts acylation of an appropriate aromatic compound with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) yields the corresponding β-aroylpropionic acid.[7]
-
Step 2: Cyclization with Hydrazine Hydrate: The resulting β-aroylpropionic acid is then cyclized by refluxing with hydrazine hydrate in a suitable solvent, such as ethanol, to afford the 6-aryl-4,5-dihydropyridazin-3(2H)-one core structure.[7]
Caption: General synthetic scheme for 6-aryl-4,5-dihydropyridazin-3(2H)-ones.
Cardiovascular Activities: Modulating Cardiac Function and Vascular Tone
Pyridazinone derivatives have a rich history in cardiovascular drug discovery, with several compounds demonstrating potent activities as cardiotonic agents, vasodilators, and antiplatelet agents.[9][10]
Phosphodiesterase III (PDE3) Inhibition: The Inotropic and Vasodilatory Nexus
A primary mechanism underlying the cardiovascular effects of many pyridazinone derivatives is the inhibition of phosphodiesterase 3 (PDE3).[9] PDE3 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger in cardiac and vascular smooth muscle cells. Inhibition of PDE3 leads to an increase in intracellular cAMP levels, resulting in a positive inotropic effect (increased myocardial contractility) and vasodilation.[11]
Caption: Mechanism of action of PDE3-inhibiting pyridazinones.
Notable PDE3 Inhibitors:
| Compound | Key Structural Features | Reported Activity |
| Pimobendan | Benzimidazole-pyridazinone hybrid | Inodilator used in veterinary medicine for congestive heart failure. |
| Levosimendan | Pyridazinone-dihydropyridinone derivative | Calcium sensitizer and PDE3 inhibitor for acute decompensated heart failure. |
| Bemoradan | Potent positive inotropic agent.[7] |
Protocol 2: In Vitro PDE3 Inhibition Assay (Fluorescence Polarization)
This protocol outlines a fluorescence polarization (FP)-based assay to determine the inhibitory activity of a test compound against PDE3.[11]
-
Principle: The assay measures the hydrolysis of a fluorescently labeled cAMP (tracer) by PDE3. Inhibition of PDE3 prevents the hydrolysis, resulting in a low FP signal.[11]
-
Materials: Recombinant human PDE3, fluorescently labeled cAMP (e.g., FAM-cAMP), binding agent for the fluorescent monophosphate product, assay buffer, test compound, and a known PDE3 inhibitor (e.g., milrinone) as a positive control.[11]
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the diluted test compound, positive control, or vehicle control.
-
Add the diluted PDE3 enzyme solution to each well and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescent cAMP substrate.
-
Incubate for a defined period at room temperature, protected from light.
-
Stop the reaction by adding the binding agent.
-
Measure the fluorescence polarization using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.[11]
Vasodilatory Effects Beyond PDE3 Inhibition
Some pyridazinone derivatives exert their vasodilatory effects through mechanisms independent of or in addition to PDE3 inhibition, such as by acting as calcium channel blockers.[12][13]
Protocol 3: Evaluation of Calcium Channel Blocking Activity
-
Principle: This assay assesses the ability of a test compound to inhibit potassium chloride (KCl)-induced contractions in isolated smooth muscle preparations (e.g., rat aorta), which are dependent on calcium influx through voltage-gated calcium channels.[12]
-
Procedure:
-
Isolate and mount a ring of rat thoracic aorta in an organ bath containing a physiological salt solution.
-
Induce a sustained contraction with a high concentration of KCl.
-
Once the contraction has stabilized, cumulatively add increasing concentrations of the test compound.
-
Record the relaxation response at each concentration.
-
-
Data Analysis: Express the relaxation as a percentage of the maximal KCl-induced contraction and calculate the IC50 value.[12]
Anticancer Activity: Targeting Key Pathways in Tumor Progression
The pyridazinone scaffold has proven to be a fertile ground for the discovery of novel anticancer agents, with derivatives exhibiting activity against a range of cancer cell lines.[11][14][15]
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
A prominent mechanism of action for several anticancer pyridazinone derivatives is the inhibition of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[11][16]
Caption: Inhibition of VEGFR-2 signaling by pyridazinone derivatives.
Protocol 4: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a luminescence-based assay to quantify the inhibitory activity of a test compound on VEGFR-2 kinase.[16]
-
Principle: The assay measures the amount of ATP remaining after the kinase reaction. Higher kinase activity results in more ATP consumption and a lower luminescence signal.[16]
-
Materials: Recombinant human VEGFR-2 kinase domain, kinase buffer, ATP, a suitable substrate (e.g., a synthetic peptide), test compound, and a luminescence-based ATP detection reagent (e.g., ADP-Glo™).[17][18]
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a white 96-well plate, add the master mix containing kinase buffer, substrate, and ATP.
-
Add the diluted test compound or vehicle control.
-
Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme.
-
Incubate the plate at a controlled temperature.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ reagent.
-
Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[16]
Cytotoxicity and Antiproliferative Effects
Pyridazinone derivatives have also demonstrated direct cytotoxic and antiproliferative effects on cancer cells.[11][14][19]
Protocol 5: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][14][20][21]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[14]
-
Materials: Cancer cell line of interest, complete cell culture medium, test compound, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilization solution (e.g., DMSO).[20][21]
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[20][21]
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
The pyridazinone scaffold is a well-recognized pharmacophore in the development of anti-inflammatory agents, with many derivatives exhibiting potent activity with a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2][6][15][17][21][22]
Cyclooxygenase-2 (COX-2) Inhibition
A key mechanism of anti-inflammatory action for many pyridazinone derivatives is the selective inhibition of cyclooxygenase-2 (COX-2), an inducible enzyme that plays a crucial role in the synthesis of pro-inflammatory prostaglandins.[15][23][24]
Caption: Mechanism of COX-2 inhibition by pyridazinone derivatives.
Protocol 6: In Vitro COX-2 Inhibition Assay
-
Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of COX-2 by monitoring the colorimetric oxidation of a substrate.[1][25][26]
-
Materials: Human recombinant COX-2 enzyme, reaction buffer, heme, a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), arachidonic acid, test compound, and a known COX-2 inhibitor (e.g., celecoxib).[25][27][28]
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme.
-
Add the test compound or control and pre-incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the absorbance at a specific wavelength (e.g., 590 nm) to measure the rate of TMPD oxidation.
-
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[27]
Antimicrobial Activity: A Scaffold for Combating Pathogens
Pyridazinone derivatives have also demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties.[16][23]
Protocol 7: Determination of Minimum Inhibitory Concentration (MIC)
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Procedure (Broth Microdilution):
-
Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
-
Table of Representative Pyridazinone Derivatives and their Biological Activities:
| Compound Class | Biological Activity | Key Target(s) | Representative IC50/EC50 Values | Reference(s) |
| 6-Aryl-4,5-dihydropyridazin-3(2H)-ones | Vasodilator | PDE3 | IC50 = 0.051 µM (for a specific derivative) | [7] |
| Diarylurea Pyridazinones | Anticancer, Antimicrobial | VEGFR-2 | GI50 = 1.66–100 μM | [11][14] |
| Phenyl-substituted Pyridazinones | Anti-inflammatory | COX-2 | IC50 = 0.356 µM (for a specific derivative) | [23] |
| Various Pyridazinone Derivatives | Antibacterial | - | MIC = 3.74 µM (against A. baumannii) | [16] |
Molecular Modeling: In Silico Insights into Bioactivity
Molecular docking is a valuable computational tool used to predict the binding mode and affinity of a ligand (e.g., a pyridazinone derivative) to the active site of a target protein.[4][29][30]
Protocol 8: General Molecular Docking Workflow
-
Protein Preparation: Obtain the 3D structure of the target protein from a database (e.g., Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.[30]
-
Ligand Preparation: Draw the 2D structure of the pyridazinone derivative and convert it to a 3D structure. Optimize the geometry and assign charges.[29]
-
Docking Simulation: Use a docking program (e.g., AutoDock Vina) to predict the binding poses of the ligand within the active site of the protein. The program will generate a series of possible conformations and score them based on their predicted binding affinity.[30]
-
Analysis of Results: Visualize the docked poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein to understand the structure-activity relationship.[30]
Conclusion and Future Perspectives
The pyridazinone core continues to be a highly attractive scaffold in medicinal chemistry, offering a remarkable breadth of biological activities. The synthetic accessibility and the potential for diverse substitutions make it an ideal starting point for the development of novel therapeutic agents. Future research in this area will likely focus on the design of more selective and potent derivatives, the exploration of novel biological targets, and the development of pyridazinone-based compounds with dual or multiple pharmacological activities to address complex diseases. The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will undoubtedly accelerate the discovery and optimization of the next generation of pyridazinone-based drugs.
References
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Methodological & Application
Authored by: Senior Application Scientist, Chemical Process Development
Application Notes & Protocols: A-001
Topic: High-Yield Synthesis of 6-Methylpyridazin-3(2H)-one from Levulinic Acid
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry, utilizing levulinic acid as a readily available starting material. The protocol details a robust and scalable one-step cyclocondensation reaction with hydrazine hydrate. This application note elaborates on the underlying reaction mechanism, provides a meticulously detailed experimental protocol, and discusses the significance of the pyridazinone core in drug discovery. The information presented herein is intended to enable researchers to reliably synthesize this valuable intermediate for applications in pharmaceutical and agrochemical research.
Introduction: The Privileged Pyridazinone Scaffold
Pyridazin-3(2H)-one and its derivatives are a distinguished class of heterocyclic compounds that have attracted considerable attention in the field of medicinal chemistry.[1] The pyridazinone framework is often referred to as a "privileged structure" due to its versatile binding capabilities with a wide array of biological targets, resulting in a broad spectrum of pharmacological activities.[1][2] The strategic incorporation of a methyl group at the C6 position, as in this compound, can significantly modulate the molecule's physicochemical properties and biological interactions.
Derivatives of the pyridazinone core have demonstrated a wide range of biological effects, including:
-
Cardiovascular Properties: Investigated for antihypertensive and vasorelaxant activities.[1][3]
-
Anti-inflammatory and Analgesic Effects: The scaffold is a key component in molecules designed as inhibitors of enzymes like cyclooxygenase (COX).[1][4][5]
-
Anticancer Activity: Certain substituted pyridazinones have shown potential as anticancer agents.[1][3]
-
Antimicrobial and Antifungal Properties: The pyridazinone nucleus has been incorporated into compounds exhibiting activity against various bacterial and fungal strains.[1]
-
Agrochemical Applications: Some pyridazinone derivatives have been developed as herbicides and insecticides.[1][6]
Given its broad utility, a reliable and efficient synthesis of the this compound core is of paramount importance for the exploration of new chemical entities with potential therapeutic applications.
Reaction Mechanism: Cyclocondensation of a γ-Keto Acid
The synthesis of this compound from levulinic acid (a γ-keto acid) and hydrazine is a classic example of a cyclocondensation reaction. The mechanism proceeds through two key stages: initial hydrazone formation followed by intramolecular cyclization.
-
Hydrazone Formation: The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine on the electrophilic ketone carbonyl carbon of levulinic acid. This is followed by a proton transfer and subsequent dehydration to form a hydrazone intermediate.[7]
-
Intramolecular Cyclization: The terminal amino group of the hydrazone intermediate then acts as a nucleophile, attacking the carboxylic acid carbonyl carbon. This intramolecular reaction leads to the formation of a cyclic intermediate which, upon dehydration, yields the stable, aromatic this compound ring system.
This synthetic route is a common and efficient method for preparing 6-substituted pyridazinones.[8]
Experimental Protocol
This protocol is adapted from established general procedures for the synthesis of 6-substituted pyridazinones from γ-keto acids.[1]
Materials & Equipment
| Reagent/Equipment | Details |
| Levulinic Acid | (4-oxopentanoic acid), ≥98% |
| Hydrazine Hydrate | 80% solution in water |
| Ethanol | 200 proof (absolute) |
| Round-bottom flask | 250 mL |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Ice-water bath | |
| Buchner funnel and filter flask | |
| Standard laboratory glassware |
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve levulinic acid (11.61 g, 0.1 mol) in ethanol (100 mL).[1]
-
Reagent Addition: While stirring the solution at room temperature, add hydrazine hydrate (80% solution, 6.25 g, 0.1 mol) dropwise.[1] An exothermic reaction may be observed.
-
Reflux: Once the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: After the reflux period, cool the reaction mixture to room temperature. Further cool the flask in an ice-water bath to facilitate the precipitation of the product.[1]
-
Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.[1] Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.[1]
-
Drying: Dry the collected solid under vacuum to obtain this compound as a crystalline solid.
Expected Yield and Characterization
-
Yield: 80-90%
-
Appearance: White to off-white crystalline solid
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.85 (s, 1H, NH), 7.05 (d, J=9.6 Hz, 1H), 6.80 (d, J=9.6 Hz, 1H), 2.20 (s, 3H, CH₃).[1]
Visualizing the Synthesis
The synthetic workflow can be represented as a straightforward, one-step process.
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
| Reactant | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |
| Levulinic Acid | 116.11 | 0.1 | 11.61 | ~10.4 |
| Hydrazine Hydrate (80%) | 50.06 (as 100%) | 0.1 | 6.25 | ~6.1 |
| Ethanol | 46.07 | - | - | 100 |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (g) | |
| This compound | 110.11 | 11.01 | 8.81 - 9.91 |
Self-Validating System & Troubleshooting
TLC Monitoring: To ensure the reaction goes to completion, monitor its progress using TLC. A suitable eluent system would be a mixture of ethyl acetate and hexane. The disappearance of the levulinic acid spot and the appearance of a new, more polar product spot will indicate the reaction's progress.
Purification: The crude product obtained after filtration is often of high purity. However, if further purification is required, recrystallization from ethanol or water is a suitable method.[8]
Potential Side Reactions: While this reaction is generally high-yielding, incomplete reaction is the most likely issue. Ensure the reflux time is adequate. The formation of the ketazine of levulinic acid is a potential side reaction, though less favored under these conditions.[9]
Conclusion
The synthesis of this compound from levulinic acid via cyclocondensation with hydrazine hydrate is a highly efficient and reliable method. This protocol provides a clear and detailed procedure for researchers in drug development and related fields to access this valuable heterocyclic building block. The versatility of the pyridazinone core ensures that this synthetic intermediate will continue to be of significant interest in the pursuit of novel bioactive molecules.
References
- Yengoyan, A., et al. (2018). Synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. ResearchGate.
- THE KETAZINES OF LEVULINIC ACID AND OF LEVULINIC HYDRAZIDE. (n.d.). Journal of the American Chemical Society.
- 6-Methyl-2,4-Disubstituted Pyridazin-3(2H)-ones: A Novel Class of Small-Molecule Agonists for Formyl Peptide Receptors. (n.d.). PMC - NIH.
- Asif, M. (2014). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI.
- Yengoyan, A., et al. (2019). (PDF) Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. ResearchGate.
- The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC.
- Borane‐Catalyzed Selective Transformation of Levulinic Acid and Hydrazines into Hexahydropyridazines and Tetrahydropyridazin‐3(2H)‐ones Using Hydrosilane. (n.d.). ResearchGate.
- Abd-Rabo, Z. S., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH.
- Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (n.d.). MDPI.
- Cyclisation reaction through hydrazine. (2018). Chemistry Stack Exchange.
- Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal.
- Salives, R., et al. (2005). Solid-phase syntheses of 6-arylpyridazin-3(2H)-ones. PubMed.
- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (n.d.). PMC - NIH.
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- Ibrahim, T. H., et al. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. PubMed.
- Chemoselective Addition of Hydrazine to δ‐Keto Esters and Dimethylformamide‐Mediated Deesterification. (n.d.). ResearchGate.
- 6-Methylpyridazin-3[2H]-one, 97%. (n.d.). J&K Scientific.
- 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. (n.d.). MDPI.
- Ibrahim, T. H., et al. (2017). (PDF) Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. ResearchGate.
- New Frontiers in the Catalytic Synthesis of Levulinic Acid: From Sugars to Raw and Waste Biomass as Starting Feedstock. (n.d.). MDPI.
- Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). MDPI.
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Application Note: A Detailed Protocol for the N-Alkylation of 6-Methylpyridazin-3(2H)-one
Abstract
This document provides a comprehensive guide for the N-alkylation of 6-methylpyridazin-3(2H)-one, a key synthetic transformation for generating a diverse range of functionalized pyridazinone derivatives. Pyridazin-3(2H)-one and its analogues are prominent heterocyclic scaffolds in medicinal chemistry, recognized as "privileged structures" due to their interaction with a wide array of biological targets.[1] These compounds have demonstrated a broad spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, and anticancer effects.[1][2] N-alkylation is a fundamental step in modifying the physicochemical and biological properties of the pyridazinone core. This guide details a robust and reproducible protocol, explains the underlying chemical principles, and provides insights into optimizing reaction parameters for researchers in drug discovery and chemical synthesis.
Mechanistic Rationale and Regioselectivity
The N-alkylation of this compound is a nucleophilic substitution reaction. The pyridazinone ring contains two nitrogen atoms and an exocyclic oxygen, presenting multiple potential sites for alkylation. However, the endocyclic nitrogen at the 2-position (N2) is the most common site for alkylation under basic conditions.
The reaction proceeds via an SN2 mechanism. First, a base is used to deprotonate the acidic N-H proton of the pyridazinone ring, generating a nucleophilic pyridazinide anion. This anion then attacks the electrophilic carbon of an alkyl halide (or other suitable alkylating agent), displacing the leaving group and forming the N-C bond.
Sources
Application Notes and Protocols: One-Pot Synthesis of 6-Methylpyridazin-3(2H)-one Derivatives
Introduction
Pyridazin-3(2H)-one and its derivatives are a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its capacity to interact with a diverse range of biological targets. This versatility has led to the development of compounds with a wide array of pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3][4] The 6-methylpyridazin-3(2H)-one scaffold, in particular, serves as a crucial intermediate for the synthesis of novel therapeutic agents. The methyl group at the C6 position can significantly influence the molecule's physicochemical properties and biological activity.
Traditional multi-step syntheses of these derivatives can be time-consuming, resource-intensive, and often result in lower overall yields. In contrast, one-pot synthesis methodologies offer a more streamlined, efficient, and environmentally benign approach.[5] By combining multiple reaction steps into a single operation, these methods reduce waste, save time, and can lead to higher yields of the desired products.
This document provides detailed application notes and protocols for the one-pot synthesis of this compound derivatives, designed for researchers, scientists, and professionals in drug development.
Rationale for One-Pot Synthesis
The primary advantages of employing one-pot procedures for the synthesis of this compound derivatives are:
-
Increased Efficiency: Eliminating the need for isolation and purification of intermediates significantly shortens the overall reaction time.
-
Higher Yields: Minimizing product loss that can occur during transfer and purification steps often leads to improved overall yields.
-
Improved Sustainability: Reducing the use of solvents, reagents, and energy aligns with the principles of green chemistry.
-
Operational Simplicity: A streamlined workflow simplifies the experimental setup and execution.[5]
One-Pot Synthesis Methodologies
Several one-pot strategies have been developed for the synthesis of pyridazinone derivatives. A prevalent and effective method involves the reaction of a γ-keto acid with a hydrazine derivative. This approach is particularly well-suited for the synthesis of this compound, starting from levulinic acid (4-oxopentanoic acid).
Method 1: Direct Cyclocondensation of Levulinic Acid and Hydrazine Hydrate
This is the most straightforward one-pot approach for the synthesis of the parent this compound. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable pyridazinone ring.
Experimental Protocol
Materials:
-
Levulinic acid (4-oxopentanoic acid)
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Standard laboratory glassware for reflux and filtration
-
Ice-water bath
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve levulinic acid (11.61 g, 0.1 mol) in ethanol (100 mL).
-
With stirring, add hydrazine hydrate (80% solution, 6.25 g, 0.1 mol) dropwise to the solution.
-
Once the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
-
After the reflux period, cool the reaction mixture to room temperature.
-
To facilitate precipitation, place the flask in an ice-water bath.
-
Collect the precipitated solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound.[2]
Workflow Diagram
Caption: One-pot synthesis of this compound.
Method 2: One-Pot Synthesis of N-Substituted this compound Derivatives
This method extends the one-pot approach to directly synthesize N-substituted derivatives, which are often of greater interest in drug discovery. This can be achieved by using a substituted hydrazine in the initial reaction. For instance, using phenylhydrazine will yield 6-methyl-2-phenylpyridazin-3(2H)-one.
A more versatile one-pot, two-step approach involves the initial formation of this compound followed by in-situ N-alkylation or N-arylation without isolating the intermediate.
Experimental Protocol: One-Pot N-Allylation
Materials:
-
Levulinic acid
-
Hydrazine hydrate
-
Ethanol
-
Anhydrous potassium carbonate
-
Allyl bromide
-
Anhydrous acetonitrile
Procedure:
-
Step A: Formation of the Pyridazinone Core. In a 250 mL round-bottom flask, perform the synthesis of this compound from levulinic acid and hydrazine hydrate in ethanol as described in Method 1.
-
After the 4-hour reflux, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Step B: In-situ N-Allylation. To the crude this compound, add anhydrous acetonitrile (100 mL) and anhydrous potassium carbonate (20.7 g, 0.15 mol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add allyl bromide (14.5 g, 0.12 mol) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-allyl-6-methylpyridazin-3(2H)-one.
-
Purify the crude product by column chromatography on silica gel.
Key Quantitative Data
| Compound | Starting Materials | Yield (%) | Melting Point (°C) |
| This compound | Levulinic acid, Hydrazine hydrate | 80-90 | 148-150 |
| 2-Allyl-6-methylpyridazin-3(2H)-one | This compound, Allyl bromide | 75-85 (from intermediate) | Literature dependent |
Note: Yields are typical and may vary depending on reaction scale and conditions.
Method 3: Multi-component One-Pot Synthesis
More advanced one-pot methods involve the reaction of multiple components to assemble the final pyridazinone derivative in a single step. For example, a one-pot reaction of a substituted acetophenone, glyoxylic acid, and hydrazine can yield various 6-arylpyridazin-3(2H)-one derivatives.[6][7] This approach allows for greater structural diversity in the final products.
Conceptual Workflow Diagram
Caption: Multi-component one-pot synthesis of pyridazinone derivatives.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend reflux time; ensure anhydrous conditions for N-alkylation. |
| Product loss during workup | Use minimal cold solvent for washing; optimize precipitation conditions. | |
| Impure Product | Side reactions | Monitor reaction by TLC to avoid over-refluxing; optimize purification. |
| Incomplete removal of starting materials | Ensure stoichiometric balance of reactants; purify by recrystallization or chromatography. | |
| Reaction fails to proceed | Inactive reagents | Use fresh or properly stored reagents, especially hydrazine hydrate. |
| Incorrect solvent or temperature | Ensure appropriate solvent and maintain correct reaction temperature. |
Conclusion
One-pot synthesis methods for this compound derivatives offer significant advantages over traditional multi-step approaches, providing a more efficient, economical, and sustainable route to these valuable pharmaceutical building blocks. The protocols detailed in these application notes provide a solid foundation for researchers to synthesize a variety of pyridazinone derivatives for further investigation in drug discovery and development.
References
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- "Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition." RSC Medicinal Chemistry, 2022.
- "An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.
- "Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evalu
- "Efficient Synthesis using One-Pot Method and In Silico Analysis of Pyridazinone Derivatives as Inhibitor for Aldose Reductase Enzymes." Trends in Sciences, 2024.
- "An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity." Molecules, 2007.
- "Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture." Journal of Applied Pharmaceutical Science, 2018.
- "An expeditious one-pot synthesis of novel bioactive indole-substituted pyrido[2,3-d]pyrimidines using Fe3O4@SiO2-supported ionic liquid nanoc
- "Synthesis of 2-Allyl-6-methylpyridazin-3(2H)-one: Application Notes and Protocols." Benchchem, 2025.
- "A One-Pot Approach to Novel Pyridazine C-Nucleosides." Molecules, 2021.
- "An efficient one‐pot synthesis of pyridazinones and phthalazinones using HY‐zeolite." Journal of Heterocyclic Chemistry, 2011.
- "Synthesis of a New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines." Molecules, 2017.
- "Ultrasound-Promoted One-Pot, Four-Component Synthesis of Pyridin-2(1H)
- "(PDF) An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity.
- "Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
- "Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives." Biomedical and Pharmacology Journal, 2008.
- "One-Pot Preparation of 6-Substituted 3(2H)
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Application Notes & Protocols: The 6-Methylpyridazin-3(2H)-one Scaffold in Modern Medicinal Chemistry
Introduction: The Privileged Pyridazinone Core
The 6-methylpyridazin-3(2H)-one moiety, and the broader pyridazin-3(2H)-one class it belongs to, represents a quintessential "privileged scaffold" in medicinal chemistry. Its six-membered heterocyclic structure, featuring two adjacent nitrogen atoms and a carbonyl group, provides a unique combination of physicochemical properties and synthetic accessibility that has made it a cornerstone for the development of a diverse array of bioactive agents.[1][2][3] The scaffold's ability to engage in various non-covalent interactions, including hydrogen bonding and dipole interactions, coupled with its capacity for substitution at multiple positions, allows for the fine-tuning of pharmacological activity and pharmacokinetic profiles.[4]
One of the key advantages of the pyridazinone core is its utility as a bioisosteric replacement for a phenyl ring, which can lead to a significant reduction in lipophilicity (LogP) and an improvement in aqueous solubility, crucial parameters for drug development.[5] This has contributed to its successful application in developing compounds targeting a wide range of diseases, including cancer, inflammation, cardiovascular disorders, and neurological conditions.[1][6][7] This guide provides an in-depth look at the synthesis, derivatization, and biological evaluation of compounds based on this versatile scaffold.
Part 1: Synthesis of the this compound Scaffold and Key Derivatives
The construction of the pyridazinone ring is typically achieved through the cyclocondensation of a 1,4-dicarbonyl compound or its equivalent with a hydrazine derivative.[8][9] The most common and versatile starting materials are γ-ketoacids.
Protocol 1.1: General Synthesis of 6-Substituted-Pyridazin-3(2H)-ones from γ-Ketoacids
This protocol outlines the foundational reaction for creating the pyridazinone core. The choice of γ-ketoacid and hydrazine derivative dictates the substitution pattern of the final product. For this compound, the starting material is levulinic acid.
Causality: The reaction proceeds via an initial condensation between the hydrazine and the ketone carbonyl of the γ-ketoacid to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the reaction between the remaining hydrazine nitrogen and the carboxylic acid, forms the stable six-membered dihydropyridazinone ring, which can then be oxidized if required.[9]
Caption: General workflow for γ-ketoacid-based pyridazinone synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the γ-ketoacid (e.g., levulinic acid, 1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Hydrazine Addition: Add hydrazine hydrate (1.1 eq) to the solution. The reaction is often exothermic, so controlled addition may be necessary.
-
Cyclization: Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or water.
Protocol 1.2: Derivatization at the N-2 Position
The nitrogen at the 2-position of the pyridazinone ring is a common site for introducing diversity, significantly impacting the compound's biological activity. This is typically achieved via N-alkylation or N-acylation.[10][11]
Causality: The N-H proton of the pyridazinone is weakly acidic and can be removed by a suitable base (e.g., K₂CO₃, NaH) to generate a nucleophilic anion. This anion readily reacts with electrophiles like alkyl halides or acyl chlorides to form N-substituted derivatives.
Step-by-Step Methodology (N-Alkylation):
-
Reaction Setup: Suspend this compound (1.0 eq) and a base such as anhydrous potassium carbonate (K₂CO₃, 2.0 eq) in an anhydrous solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF).
-
Electrophile Addition: Add the desired alkyl halide (e.g., ethyl bromoacetate, 1.5 eq) to the suspension.[11]
-
Reaction: Heat the mixture to reflux and stir for 1-3 hours, monitoring by TLC.[11]
-
Work-up: After cooling, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel or by recrystallization to yield the pure N-2 alkylated product.
Part 2: Biological Evaluation Protocols
The diverse biological activities of pyridazinone derivatives necessitate a range of assays to characterize their pharmacological profiles. Below are protocols for assessing anti-inflammatory and anticancer activities, two of the most prominent applications of this scaffold.[12][13]
Protocol 2.1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Many pyridazinone derivatives exhibit potent and selective anti-inflammatory activity by inhibiting COX enzymes.[12][13][14]
Causality: Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by blocking the active site of COX enzymes, preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a key goal to reduce gastrointestinal side effects.[14]
Caption: Workflow for in vitro COX enzyme inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of the test compounds (e.g., in DMSO). Use commercially available human recombinant COX-1 and COX-2 enzymes and a suitable assay buffer.
-
Incubation: In a 96-well plate, add the enzyme (either COX-1 or COX-2) to wells containing various concentrations of the test compound or a reference drug (e.g., celecoxib, indomethacin).[14] Incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Reaction Termination: After a set time (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., 1M HCl).
-
Quantification: Quantify the amount of Prostaglandin E2 (PGE2) produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by plotting a dose-response curve. The selectivity index (SI) is calculated as IC₅₀(COX-1) / IC₅₀(COX-2).
| Compound Example | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 5a | 0.77 | 12.85 | 16.70 | [14] |
| 5f | 1.89 | 25.29 | 13.38 | [14] |
| Celecoxib | 0.35 | 12.96 | 37.03 | [14] |
| Indomethacin | 0.42 | 0.21 | 0.50 | [14] |
Protocol 2.2: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
The antiproliferative effects of pyridazinone derivatives against cancer cell lines are commonly evaluated using the MTT assay.[1]
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., human pancreas cancer cell line Panc-1) in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow formazan crystal formation.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value, the concentration that causes 50% inhibition of cell growth.
Part 3: Key Therapeutic Applications and Targets
The this compound scaffold has been successfully employed to develop inhibitors for a variety of therapeutic targets.
Kinase Inhibition
The pyridazinone core is a prominent scaffold for designing protein kinase inhibitors. Its ability to form key hydrogen bonds within the ATP-binding pocket makes it an attractive starting point for inhibitor design.[15][16]
-
FER Tyrosine Kinase: Pyrido-pyridazinone derivatives have been optimized as potent inhibitors of FER kinase, which is implicated in cancer cell progression and metastasis.[16]
-
JNK1 Pathway: Hybrid molecules incorporating a pyridazine ring have been designed to target the JNK1 pathway, which is involved in cancer cell survival and proliferation.[17]
-
DYRKs and CLKs: Imidazo[1,2-b]pyridazine derivatives, which can be synthesized from pyridazine precursors, have shown selective inhibition of DYRKs and CLKs, kinases involved in cellular regulation and implicated in various diseases.[15]
Caption: Pyridazinone scaffold as an inhibitor of key kinase targets.
Cardiovascular Applications
Pyridazin-3(2H)-one derivatives have been extensively investigated for their cardiovascular effects, particularly as vasodilators.[1][18][19]
-
Vasorelaxant Activity: Many derivatives exhibit potent vasorelaxant effects on isolated arterial rings, often superior to reference drugs like hydralazine.[1][19] The mechanism can involve the modulation of endothelial nitric oxide synthase (eNOS) and subsequent increases in nitric oxide (NO) levels.[19]
-
Phosphodiesterase (PDE) Inhibition: Some pyridazinones act as inhibitors of phosphodiesterase enzymes (e.g., PDE3), which increases intracellular levels of cAMP or cGMP, leading to smooth muscle relaxation and vasodilation.[1]
Anti-inflammatory and Analgesic Activity
As detailed in Protocol 2.1, pyridazinones are potent anti-inflammatory agents, primarily through COX inhibition.[12][20] This activity often translates to significant in vivo analgesic effects, with some compounds showing efficacy comparable or superior to established NSAIDs but with a potentially better safety profile regarding gastric side effects.[12][14][20]
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Application Notes & Protocols: Development of 6-Methylpyridazin-3(2H)-one Based COX-2 Inhibitors
Introduction: The discovery of two distinct cyclooxygenase (COX) isoforms, the constitutively expressed COX-1 and the inducible COX-2, was a landmark in anti-inflammatory drug development.[1][2] COX-1 is responsible for baseline physiological functions, such as gastrointestinal protection and platelet aggregation. In contrast, COX-2 is upregulated at sites of inflammation and mediates the production of prostaglandins responsible for pain and swelling.[2] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, leading to therapeutic effects but also significant gastrointestinal side effects due to COX-1 inhibition.[3][4] This understanding spurred the development of selective COX-2 inhibitors as a safer therapeutic alternative.
The pyridazinone scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities, including potent anti-inflammatory effects.[5][6] Specifically, derivatives of 6-Methylpyridazin-3(2H)-one have been identified as a promising chemical class for designing highly potent and selective COX-2 inhibitors. These compounds offer a robust framework for chemical modification to optimize potency, selectivity, and pharmacokinetic profiles, with the goal of creating effective anti-inflammatory agents with a superior safety profile compared to both traditional NSAIDs and even some existing COX-2 inhibitors (coxibs).[3][7]
This document provides a comprehensive guide for researchers, outlining the synthetic strategies, biological evaluation protocols, and key structure-activity relationships (SAR) in the development of novel this compound based COX-2 inhibitors.
Part 1: Chemical Synthesis Strategies
The synthesis of this compound derivatives typically involves multi-step sequences starting from commercially available materials. A common and effective strategy involves the initial construction of the core pyridazinone ring followed by diversification at key positions to build a library of analogues for SAR studies.
General Synthetic Workflow
The diagram below illustrates a common pathway for synthesizing the target compounds, which often starts with the condensation of a key intermediate like 3,6-dichloropyridazine with a nucleophile, followed by further modifications.[8][9]
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Application Notes & Protocols: A Systematic Approach for Assessing the Anti-inflammatory Activity of 6-Methylpyridazin-3(2H)-one
For: Researchers, scientists, and drug development professionals.
Abstract
Inflammation is a fundamental biological response crucial for host defense and tissue repair; however, its dysregulation leads to chronic inflammatory diseases. The pyridazin-3(2H)-one scaffold is a privileged heterocyclic core in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory properties.[1][2][3] This document provides a comprehensive, two-tiered guide for the systematic evaluation of the anti-inflammatory potential of a specific derivative, 6-Methylpyridazin-3(2H)-one. We present detailed, field-proven protocols for both in vitro mechanistic assessment using a lipopolysaccharide (LPS)-stimulated macrophage model and in vivo efficacy validation via the carrageenan-induced paw edema model. The causality behind experimental choices, self-validating system design with appropriate controls, and robust data analysis methodologies are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Rationale for a Systematic Assessment
The inflammatory cascade is a complex process orchestrated by a network of signaling pathways and cellular mediators. A key objective in anti-inflammatory drug discovery is to identify compounds that can effectively modulate these pathways. The nuclear factor kappa B (NF-κB) signaling pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes such as Cyclooxygenase-2 (COX-2).[4][5] Consequently, the NF-κB and COX pathways are primary targets for novel anti-inflammatory agents.
This compound belongs to the pyridazinone class of compounds, which have been investigated for various pharmacological effects.[6][7] A structured evaluation is essential to characterize its specific anti-inflammatory profile. This guide proposes a validated workflow, beginning with cost-effective in vitro screening to establish biological activity and elucidate potential mechanisms, followed by confirmation of efficacy in a well-established in vivo model of acute inflammation.[8][9][10]
Key Inflammatory Signaling Pathway: NF-κB
The diagram below illustrates the canonical NF-κB signaling pathway, a primary target for assessing anti-inflammatory compounds. Upon stimulation by agents like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[11] This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[12][13]
Caption: Canonical NF-κB signaling pathway activated by LPS.
The Two-Tiered Experimental Workflow
A logical, phased approach is critical for the efficient evaluation of a test compound. This workflow maximizes data output while minimizing resource expenditure, allowing for clear go/no-go decisions at each stage.
Caption: A two-tiered workflow for assessing anti-inflammatory activity.
PART I: In Vitro Assessment in Macrophages
Rationale: Macrophages are pivotal cells in the innate immune response and are primary producers of inflammatory mediators. The use of an in vitro model with lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, provides a robust and highly reproducible method for inducing a strong inflammatory response.[14][15] This system is ideal for initial screening to determine if this compound can modulate key inflammatory pathways directly at the cellular level.
Protocol 1: Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
This protocol details the steps to measure the effect of the test compound on the production of pro-inflammatory cytokines and the activity of the COX-2 enzyme.
1.1. Materials and Reagents
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
This compound (test compound)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Dexamethasone (positive control)
-
Dimethyl sulfoxide (DMSO, vehicle)
-
Phosphate Buffered Saline (PBS)
-
96-well and 24-well cell culture plates
1.2. Experimental Procedure
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells into 24-well plates (for cytokine analysis) or 96-well plates (for COX activity) at a density of 2.5 x 10⁵ cells/mL and allow them to adhere overnight.[20]
-
Compound Pre-treatment: The next day, replace the old media with fresh serum-free DMEM. Add varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) to the respective wells. Also include wells for:
-
Vehicle Control: DMSO (at the same final concentration as the highest compound dose).
-
Positive Control: Dexamethasone (10 µM).
-
-
Incubation: Incubate the plates for 1-2 hours at 37°C.
-
Inflammatory Stimulation: Add LPS to all wells (except the "untreated" negative control wells) to a final concentration of 1 µg/mL.
-
Final Incubation: Incubate the plates for 24 hours (for cytokine analysis) or a shorter duration as specified by the COX activity assay kit (typically 4-6 hours).
1.3. Endpoint Analysis 1: Cytokine Measurement by ELISA
-
After the 24-hour incubation, carefully collect the cell culture supernatant from the 24-well plate.
-
Centrifuge the supernatant at 1,500 rpm for 10 minutes to pellet any cell debris.
-
Measure the concentration of TNF-α and IL-6 in the cleared supernatant using commercial ELISA kits, following the manufacturer's instructions precisely.[21][22]
-
Data Analysis:
-
Calculate the cytokine concentrations based on the standard curve.
-
Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control:
-
% Inhibition = [1 - (Cytokine_compound - Cytokine_untreated) / (Cytokine_LPS - Cytokine_untreated)] x 100
-
-
1.4. Endpoint Analysis 2: COX-2 Activity Assay
-
Following the stimulation period, lyse the cells from the 96-well plate according to the COX activity assay kit protocol.[23][24]
-
Perform the fluorometric assay to measure the peroxidase activity of COX. The assay typically involves the reaction of arachidonic acid with the COX enzyme to produce PGG₂, which is then reduced, and the reaction is measured by a fluorescent probe.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Calculate the percentage inhibition of COX activity for each compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the percentage inhibition against the log of the compound concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition).
-
1.5. Expected Data Presentation
The results from the in vitro assays should be summarized in clear, concise tables.
Table 1: Effect of this compound on Cytokine Production in LPS-Stimulated Macrophages
| Group | Concentration (µM) | TNF-α (pg/mL) ± SD | % Inhibition | IL-6 (pg/mL) ± SD | % Inhibition |
|---|---|---|---|---|---|
| Untreated Control | - | 55.2 ± 8.1 | - | 112.5 ± 15.3 | - |
| LPS + Vehicle | - | 4580.4 ± 210.6 | 0% | 12540.7 ± 560.2 | 0% |
| Test Compound | 1 | 4125.1 ± 185.2 | 10.1% | 11055.3 ± 490.1 | 12.0% |
| 10 | 2890.7 ± 150.3 | 37.5% | 7540.6 ± 315.8 | 40.2% | |
| 50 | 1150.3 ± 98.5 | 75.9% | 2895.1 ± 188.4 | 76.8% |
| Dexamethasone | 10 | 850.6 ± 75.4 | 82.5% | 1980.9 ± 155.7 | 84.2% |
Table 2: COX-2 Inhibitory Activity of this compound
| Compound | IC₅₀ (µM) |
|---|---|
| This compound | 35.8 |
| Celecoxib (Positive Control) | 0.5 |
PART II: In Vivo Validation in an Acute Inflammation Model
Rationale: An in vivo model is indispensable for confirming the therapeutic potential observed in vitro. It accounts for complex physiological factors such as absorption, distribution, metabolism, and excretion (ADME). The carrageenan-induced paw edema model is a universally accepted, robust, and highly reproducible assay for screening acute anti-inflammatory activity.[25][26] The injection of carrageenan, a phlogistic agent, into the paw elicits a biphasic inflammatory response, allowing for the evaluation of compounds that may inhibit different mediators of inflammation.[27][28]
Protocol 2: Carrageenan-Induced Paw Edema in Rats
This protocol describes the procedure to induce acute inflammation and measure the anti-edematous effect of the test compound.
2.1. Materials and Reagents
-
Male Wistar rats (180-220 g)
-
λ-Carrageenan
-
Normal saline (0.9% NaCl)
-
This compound (test compound)
-
Indomethacin or Diclofenac (positive control drug)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose)
-
Digital Plethysmometer (for paw volume measurement)
2.2. Experimental Workflow and Design
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
2.3. Experimental Procedure
-
Animal Preparation: Acclimatize rats for at least one week before the experiment. Fast the animals overnight with free access to water.
-
Grouping: Randomly divide the rats into experimental groups (n=6 per group):
-
Group I: Vehicle Control (receives vehicle only).
-
Group II: Positive Control (receives Indomethacin, 10 mg/kg, p.o.).
-
Group III-V: Test Compound Groups (receive this compound at low, medium, and high doses, e.g., 25, 50, 100 mg/kg, p.o.).
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the respective compounds or vehicle orally (p.o.).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar surface of the right hind paw of each rat.[29][30]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
2.4. Data Analysis
-
Calculate Edema Volume: For each animal at each time point, calculate the increase in paw volume (Edema):
-
Edema (mL) = Vₜ - V₀
-
-
Calculate Mean Edema: Determine the mean edema for each experimental group at each time point.
-
Calculate Percentage Inhibition: Calculate the percentage inhibition of edema for the positive control and test compound groups at each time point, relative to the vehicle control group:
-
% Inhibition = [1 - (Mean Edema_treated / Mean Edema_control)] x 100
-
2.5. Expected Data Presentation
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats | Treatment Group | Dose (mg/kg) | \multicolumn{5}{c|}{Mean Increase in Paw Volume (mL) ± SEM} | % Inhibition at 3h | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | | | 1h | 2h | 3h | 4h | 5h | | | Vehicle Control | - | 0.35 ± 0.04 | 0.68 ± 0.06 | 0.95 ± 0.08 | 0.88 ± 0.07 | 0.75 ± 0.06 | 0% | | Test Compound | 25 | 0.29 ± 0.03 | 0.55 ± 0.05 | 0.71 ± 0.06* | 0.65 ± 0.05* | 0.58 ± 0.04* | 25.3% | | | 50 | 0.24 ± 0.02* | 0.41 ± 0.04** | 0.52 ± 0.04** | 0.48 ± 0.04** | 0.41 ± 0.03** | 45.3% | | | 100 | 0.19 ± 0.02** | 0.32 ± 0.03** | 0.40 ± 0.03** | 0.36 ± 0.03** | 0.31 ± 0.02** | 57.9% | | Indomethacin | 10 | 0.18 ± 0.02** | 0.29 ± 0.03** | 0.35 ± 0.03** | 0.31 ± 0.02** | 0.27 ± 0.02** | 63.2% | *p < 0.05, *p < 0.01 compared to Vehicle Control group.
Conclusion
This application note provides a robust, systematic framework for the preclinical assessment of the anti-inflammatory activity of this compound. By following this two-tiered approach, researchers can efficiently screen for activity, gain insights into the underlying mechanism of action at the cellular level, and validate efficacy in a whole-animal model. The successful inhibition of cytokine production and/or COX-2 activity in vitro, coupled with a significant reduction in paw edema in vivo, would provide strong evidence for the anti-inflammatory potential of this compound, justifying its further development as a potential therapeutic agent.
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Application Note: Quantitative Bioanalysis of 6-Methylpyridazin-3(2H)-one in Human Plasma using LC-MS/MS
Abstract
This document provides a comprehensive guide and a detailed protocol for the quantification of 6-Methylpyridazin-3(2H)-one in human plasma. The methodology is centered around a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay. We delve into the rationale behind critical experimental choices, from sample preparation to instrument parameter optimization. The protocol is designed to meet the rigorous standards of bioanalytical method validation as outlined by regulatory agencies, ensuring data integrity for pharmacokinetic (PK) and toxicokinetic (TK) studies in drug development.
Introduction and Scientific Rationale
This compound is a heterocyclic compound belonging to the pyridazinone class. Pyridazinone derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potential antihypertensive and antimicrobial properties[1][2]. Accurate quantification of such small molecules in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.
The development of a reliable bioanalytical method is therefore a critical step in the nonclinical and clinical development of any drug candidate. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose, offering unparalleled sensitivity and selectivity for quantifying small molecules in complex biological matrices[3][4][5]. This application note presents a complete workflow, validated according to international guidelines, to support researchers in this endeavor.
Physicochemical Properties of the Analyte
Understanding the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O | PubChem[6] |
| Molecular Weight | 110.11 g/mol | PubChem[6] |
| Melting Point | 143-145 °C | ChemicalBook[7] |
| pKa | 11.51 ± 0.40 (Predicted) | Maxmedchem[8] |
| LogP | -0.4 (Computed) | PubChem[6] |
The compound's low molecular weight and predicted polarity (negative LogP) suggest it is suitable for reverse-phase liquid chromatography.
Bioanalytical Workflow Overview
The entire process, from sample receipt to final data reporting, follows a structured path designed to minimize variability and ensure data quality.
Caption: High-level workflow for the bioanalysis of this compound.
Sample Preparation: Rationale and Protocol
The goal of sample preparation is to remove matrix components (e.g., proteins, phospholipids) that can interfere with analysis and to isolate the analyte of interest[9][10].
Selection of Technique
Several techniques are available for sample preparation from plasma[11].
-
Protein Precipitation (PPT): Fast, simple, and inexpensive. It involves adding an organic solvent (e.g., acetonitrile) to precipitate proteins. However, it is less clean than other methods and may result in significant matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning the analyte between two immiscible liquid phases. It is more selective than PPT but requires solvent optimization and can be more time-consuming.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for analyte concentration[12]. It is highly selective but is the most complex and costly of the three methods.
For this application, Protein Precipitation is selected as the primary method due to its simplicity and high-throughput capability, which is often suitable for drug discovery and early development phases. An appropriate stable isotope-labeled internal standard is used to compensate for potential matrix effects and recovery variability.
Detailed Protein Precipitation Protocol
This protocol is designed for a 96-well plate format for efficiency.
Caption: Step-by-step protein precipitation workflow.
LC-MS/MS Method and Parameters
The analysis is performed using a reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer, which provides excellent selectivity through Multiple Reaction Monitoring (MRM)[3][5].
Chromatographic Conditions
| Parameter | Condition | Rationale |
| LC Column | C18 Column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) | C18 is a versatile stationary phase providing good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in protonation of the analyte for positive ion mode mass spectrometry. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with good elution strength and UV transparency. |
| Flow Rate | 0.4 mL/min | A standard flow rate for 2.1 mm ID columns, balancing analysis time and efficiency. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape. |
| Injection Vol. | 5 µL | A small volume to minimize peak broadening. |
| Gradient | 5% B to 95% B over 2.5 min, hold for 0.5 min, return to 5% B | A rapid gradient for high-throughput analysis, ensuring elution of the analyte and cleaning of the column. |
Mass Spectrometric Conditions
The instrument is operated in positive electrospray ionization (ESI+) mode. The MRM transitions are determined by infusing a standard solution of the analyte and its stable isotope-labeled internal standard (SIL-IS).
| Parameter | Analyte | Internal Standard | Rationale |
| Ionization Mode | ESI Positive | ESI Positive | The pyridazinone structure contains nitrogen atoms that are readily protonated. |
| Precursor Ion (Q1) | m/z 111.1 | m/z 114.1 | Corresponds to the [M+H]⁺ ion of the analyte and the SIL-IS. |
| Product Ion (Q3) | m/z 83.1 | m/z 86.1 | A stable and abundant fragment ion selected for quantification after collision-induced dissociation. |
| Dwell Time | 100 ms | 100 ms | Sufficient time to acquire enough data points across the chromatographic peak. |
| Collision Energy | Optimized (e.g., 15 eV) | Optimized (e.g., 15 eV) | The voltage required to produce the most stable and intense product ion. |
Bioanalytical Method Validation (BMV)
A full validation must be performed to demonstrate that the analytical method is reliable and reproducible for its intended use. The validation should be conducted in accordance with regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry and the ICH M10 guideline[13][14][15].
Key Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response. |
| Calibration Curve | Demonstrate the relationship between instrument response and known analyte concentrations. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Determine the closeness of measured concentrations to the nominal value and the variability of the measurements. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Analyte response should be ≥5 times the response of a blank sample. Accuracy within ±20% and Precision ≤20%. |
| Matrix Effect | Assess the suppression or enhancement of ionization caused by matrix components. | The CV of the matrix factor across different lots of plasma should be ≤15%. |
| Recovery | The efficiency of the extraction process. | Should be consistent and reproducible, although not necessarily 100%. |
| Stability | Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage, post-preparative). | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Conclusion
The LC-MS/MS method described provides a robust, sensitive, and selective approach for the quantification of this compound in human plasma. The combination of a simple and rapid protein precipitation protocol with the specificity of tandem mass spectrometry allows for high-throughput analysis suitable for supporting all stages of drug development. Adherence to the outlined validation principles will ensure the generation of high-quality, reliable data for regulatory submissions.
References
- Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME.
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The Pyridazinone Core: A Privileged Scaffold in Cardiovascular Drug Synthesis
Application Notes and Protocols for the Use of 6-Methylpyridazin-3(2H)-one
Introduction: The Significance of the Pyridazinone Heterocycle
The pyridazin-3(2H)-one moiety is a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in interacting with a diverse range of biological targets.[1] This six-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a cornerstone in the development of numerous therapeutic agents, particularly within the cardiovascular arena.[2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including potent inotropic and vasodilatory effects, which are critical for the management of conditions like congestive heart failure.[3][4]
This guide provides a comprehensive overview of the synthesis and application of a key building block, This compound , in the preparation of important cardiovascular drugs. We will delve into the synthetic rationale, provide detailed experimental protocols, and explore the mechanistic underpinnings of the final drug products, offering researchers and drug development professionals a practical and in-depth resource.
Part 1: Synthesis of the Core Intermediate: this compound
The journey to complex cardiovascular drugs often begins with the straightforward synthesis of the core pyridazinone structure. A common and efficient method for the preparation of this compound involves the cyclization of a γ-keto acid with hydrazine.
Causality in Synthesis: The γ-Keto Acid and Hydrazine Reaction
The selection of levulinic acid (4-oxopentanoic acid) as the starting material is a strategic choice due to its commercial availability and the presence of a ketone and a carboxylic acid at a 1,4-positional relationship. This arrangement is ideal for forming a six-membered ring upon reaction with a dinucleophile like hydrazine. The reaction proceeds via a condensation mechanism, where the hydrazine first reacts with the ketone to form a hydrazone, followed by an intramolecular nucleophilic attack of the second nitrogen of the hydrazine on the carbonyl carbon of the carboxylic acid, leading to cyclization and dehydration to form the stable pyridazinone ring.[5]
Experimental Protocol: Synthesis of this compound
Materials:
-
Levulinic acid (4-oxopentanoic acid)
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Standard reflux and filtration apparatus
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve levulinic acid (11.61 g, 0.1 mol) in ethanol (100 mL).
-
To this stirred solution, add hydrazine hydrate (80% solution, 6.25 g, 0.1 mol) dropwise.
-
Once the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
-
After the reflux period, cool the reaction mixture to room temperature and then place it in an ice-water bath to induce precipitation.
-
Collect the resulting solid precipitate by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound.
Data Summary: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O | [1] |
| Molecular Weight | 110.11 g/mol | [1] |
| CAS Number | 13327-27-0 | [1] |
| Melting Point | 143-145 °C | [6] |
| Appearance | Crystalline solid | [6] |
Part 2: Elaboration of the Core: Synthesis of Key Drug Intermediates
With the this compound core in hand, the next critical phase involves its functionalization to introduce the necessary pharmacophoric elements for cardiovascular activity. A key transformation is the introduction of a substituted phenyl group at the 6-position of the pyridazinone ring.
Synthetic Strategy: Arylation of the Pyridazinone Core
While direct arylation of the 6-methyl group can be challenging, a more common and effective strategy involves starting with a precursor that allows for the construction of the 6-aryl-pyridazinone system. This is often achieved by reacting a 4-aryl-4-oxobutanoic acid with hydrazine or its derivatives.[7] For instance, the synthesis of the crucial Levosimendan intermediate, 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, can be achieved from acetanilide through a multi-step process.[8]
A generalized workflow for the synthesis of 6-aryl-pyridazinones is depicted below:
Caption: Final step in the synthesis of Pimobendan.
Levosimendan: A Calcium Sensitizer with a Unique Mechanism
Levosimendan is another critical cardiovascular drug used in the treatment of acutely decompensated severe chronic heart failure. [9]It acts as a calcium sensitizer by binding to cardiac troponin C in a calcium-dependent manner, which enhances myocardial contractility without significantly increasing intracellular calcium concentrations. [10]Additionally, it exhibits vasodilatory effects by opening ATP-sensitive potassium channels in vascular smooth muscle. [10]
The synthesis of Levosimendan involves the reaction of its key intermediate, 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, with malononitrile in the presence of sodium nitrite and acid. [11]A crucial aspect of Levosimendan synthesis is the resolution of the chiral center at the 5-position of the pyridazinone ring, as the therapeutic activity resides in the (-)-enantiomer. [12] Materials:
-
(-)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
-
Sodium nitrite
-
Dilute hydrochloric acid
-
Malononitrile
-
Sodium acetate solution
Procedure: [12][11]1. Subject the (-)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one to diazotization by treatment with sodium nitrite in dilute hydrochloric acid at a low temperature (typically 0-5 °C). 2. React the resulting diazonium salt with malononitrile with stirring at room temperature. 3. Adjust the pH of the suspension to approximately 6.0 with a sodium acetate solution. 4. Filter the resulting precipitate, wash with water, and dry to obtain Levosimendan.
Caption: Final steps in the synthesis of Levosimendan.
Conclusion: A Versatile Scaffold for Future Drug Discovery
The this compound core and its derivatives have firmly established their importance in the synthesis of innovative cardiovascular drugs. The synthetic pathways outlined in this guide demonstrate the adaptability of this scaffold, allowing for the strategic introduction of various functional groups to fine-tune pharmacological activity. The continued exploration of pyridazinone chemistry holds significant promise for the discovery of novel therapeutic agents with improved efficacy and safety profiles for the treatment of cardiovascular diseases.
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- Wikipedia. (n.d.). Pimobendan.
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Application Notes & Protocols: Leveraging 6-Methylpyridazin-3(2H)-one Derivatives in Advanced Click Chemistry Applications
Introduction: The Convergence of a Privileged Scaffold and a Powerful Ligation Chemistry
The 6-methylpyridazin-3(2H)-one core is recognized as a "privileged structure" in medicinal chemistry.[1][2] This designation stems from its recurring presence in a multitude of biologically active compounds, demonstrating a versatile ability to interact with a wide range of biological targets.[2][3] Pyridazinone derivatives have shown a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[4][5][6][7][8] The strategic placement of the methyl group at the C6 position can influence the molecule's metabolic stability and binding interactions.
"Click chemistry" describes a class of reactions that are rapid, efficient, highly specific, and produce minimal byproducts.[9][10][11] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are paramount.[10] These bioorthogonal reactions enable the precise covalent ligation of two molecules in complex chemical environments.[9]
This guide details the synthesis of click-ready this compound derivatives and provides robust protocols for their application in CuAAC and SPAAC reactions. By conjugating the pyridazinone scaffold to other molecules of interest—such as fluorophores, peptides, or complex drug candidates—researchers can unlock new avenues in drug discovery, chemical biology, and materials science.
Section 1: Synthesis of Click-Ready this compound Building Blocks
The foundational step for any click chemistry application is the synthesis of precursors bearing the appropriate bioorthogonal handles (a terminal alkyne or an azide). The following protocols detail the synthesis of the this compound core and its subsequent functionalization.
Diagram: Synthetic Workflow for Click-Ready Pyridazinones
Caption: Workflow for synthesizing the core pyridazinone structure and its functionalization.
Protocol 1.1: Synthesis of this compound Core
This protocol, adapted from established methods for generating 6-substituted pyridazinones from γ-keto acids, forms the heterocyclic core.[1]
-
Rationale: The reaction is a classical cyclocondensation. Levulinic acid provides the carbon backbone, and hydrazine hydrate serves as the source of the two adjacent nitrogen atoms required for the pyridazinone ring.
Materials:
-
Levulinic acid (4-oxopentanoic acid)
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Standard reflux and filtration glassware
-
Ice-water bath
Procedure:
-
In a 250 mL round-bottom flask, dissolve levulinic acid (11.61 g, 0.1 mol) in ethanol (100 mL).
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
With continuous stirring, add hydrazine hydrate (80% solution, 6.25 g, 0.1 mol) dropwise to the solution. The addition may be exothermic; maintain control over the temperature.
-
Once the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
After the reaction is complete, cool the flask to room temperature, then chill it further in an ice-water bath to precipitate the product.
-
Collect the white crystalline solid by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the product under vacuum. The expected product is this compound.
Protocol 1.2: Synthesis of 2-Propargyl-6-methylpyridazin-3(2H)-one (Alkyne Functionalization)
This standard N-alkylation protocol introduces a terminal alkyne, making the pyridazinone ready for CuAAC or SPAAC.
-
Rationale: In an aprotic polar solvent like acetonitrile, a mild base (potassium carbonate) deprotonates the ring nitrogen at the N2 position, which then acts as a nucleophile, attacking the electrophilic propargyl bromide to form the desired N-C bond.
Materials:
-
This compound (5.5 g, 0.05 mol)
-
Propargyl bromide (80% solution in toluene, ~0.06 mol)
-
Anhydrous potassium carbonate (K₂CO₃) (10.35 g, 0.075 mol)
-
Anhydrous acetonitrile
-
Standard reflux and extraction glassware
Procedure:
-
To a 100 mL round-bottom flask, add this compound and anhydrous acetonitrile (50 mL).
-
Add anhydrous potassium carbonate to the suspension.
-
Stir the mixture vigorously at room temperature for 15 minutes.
-
Add propargyl bromide dropwise.
-
Heat the reaction mixture to reflux and maintain for 12 hours, monitoring by TLC.
-
Upon completion, cool the mixture and filter off the inorganic salts.
-
Remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the alkyne-functionalized pyridazinone.
Section 2: Core Click Chemistry Protocols and Applications
With the functionalized building blocks in hand, the following protocols detail their use in the two major types of azide-alkyne cycloaddition reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is the gold standard for click chemistry when cytotoxicity is not a concern.[12] It is exceptionally reliable and high-yielding for conjugating small molecules, functionalizing polymers, and synthesizing complex chemical libraries.[13][14][15] The reaction relies on an in-situ reduction of Copper(II) to the catalytically active Copper(I) state.[16]
Diagram: General CuAAC Experimental Workflow
Caption: Step-by-step workflow for a typical CuAAC reaction.
Protocol 2.1.1: CuAAC Ligation of Pyridazinone-Alkyne to an Azide-Containing Molecule
This protocol provides a general method for conjugating the alkyne-functionalized pyridazinone to a molecule bearing an azide group.
-
Rationale: The ligand (e.g., THPTA) stabilizes the Cu(I) oxidation state, preventing oxidative side reactions and accelerating the catalytic cycle.[16][17] Sodium ascorbate is the reducing agent that generates the active Cu(I) catalyst from the Cu(II) precursor.[18] A slight excess of the azide component is often used to ensure the complete consumption of the more valuable alkyne-functionalized pyridazinone.
Materials:
-
2-Propargyl-6-methylpyridazin-3(2H)-one (1 equivalent)
-
Azide-functionalized molecule of interest (1.1 equivalents)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 200 mM in water)
-
Sodium Ascorbate solution (e.g., 100 mM in water, must be prepared fresh )
-
Solvent system (e.g., t-BuOH/water 1:1, or DMSO)
Procedure:
-
In a reaction vial, dissolve the 2-propargyl-6-methylpyridazin-3(2H)-one (1 eq.) and the azide-functionalized molecule (1.1 eq.) in the chosen solvent system.
-
In a separate microcentrifuge tube, prepare the catalyst premix. Add the THPTA solution (5 mol%) to the CuSO₄ solution (1-5 mol%). The ratio of ligand to copper should be between 2:1 and 5:1.[17][18] Vortex briefly.
-
Add the catalyst premix to the reaction vial containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (10-20 mol%).
-
Allow the reaction to proceed at room temperature for 1-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, the product can be purified. For small molecules, this typically involves an aqueous workup followed by column chromatography. For bioconjugates, size-exclusion chromatography is common.[18]
-
Characterize the final 1,2,3-triazole product by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Recommended Condition | Rationale |
| Alkyne:Azide Ratio | 1 : 1.1 | A slight excess of one reagent drives the reaction to completion. |
| Catalyst Loading (CuSO₄) | 1 - 5 mol% | Balances reaction speed with the ease of post-reaction copper removal. |
| Ligand:Copper Ratio | 2:1 to 5:1 | Stabilizes the active Cu(I) species and protects sensitive biomolecules.[17] |
| Reducing Agent (Ascorbate) | 10 - 50 mol% | Ensures the copper remains in the catalytically active +1 oxidation state.[14] |
| Solvent | t-BuOH/H₂O, DMSO, PBS | Must solubilize all components. Aqueous buffers are used for biomolecules. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is the cornerstone of bioorthogonal chemistry for live-cell and in vivo applications.[19] By using a strained cyclooctyne, the reaction proceeds rapidly without the need for a cytotoxic copper catalyst.[20][] This makes it ideal for conjugating molecules to sensitive biological systems.
Diagram: SPAAC Bioconjugation Workflow
Caption: A streamlined, copper-free workflow for SPAAC bioconjugation.
Protocol 2.2.1: SPAAC Ligation for Antibody-Drug Conjugate (ADC) Scaffolding
This protocol describes the conjugation of an azide-functionalized pyridazinone derivative to an antibody that has been modified to contain a strained alkyne, such as dibenzocyclooctyne (DBCO).
-
Rationale: The immense ring strain of the DBCO group dramatically lowers the activation energy of the cycloaddition, allowing the reaction to proceed spontaneously under physiological conditions (aqueous buffer, neutral pH, ambient temperature).[19] This process is highly selective, as both azide and strained alkyne groups are absent in native biological systems.[9]
Materials:
-
Azide-functionalized this compound derivative
-
DBCO-functionalized antibody in Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO (for dissolving the pyridazinone derivative)
-
Size-exclusion chromatography (SEC) or desalting column
Procedure:
-
Prepare a concentrated stock solution (e.g., 10-50 mM) of the azide-functionalized pyridazinone derivative in DMSO.
-
Ensure the DBCO-functionalized antibody is in PBS at a suitable concentration (e.g., 5-10 mg/mL).
-
To the antibody solution, add a 5- to 20-fold molar excess of the pyridazinone-azide stock solution.
-
Crucial Insight: Add the DMSO stock solution dropwise while gently vortexing the antibody solution to prevent protein precipitation. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody stability and function.[19]
-
-
Incubate the reaction mixture for 4-24 hours. The optimal temperature depends on the stability of the antibody; incubate at 4°C for sensitive proteins or at room temperature (~25°C) for more robust systems.
-
After incubation, remove the excess, unreacted pyridazinone-azide using a desalting column (for rapid cleanup) or SEC (for higher purity) equilibrated with PBS.
-
Characterize the resulting ADC. Determine the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy. Confirm conjugation using mass spectrometry.
Section 3: Applications and Future Outlook
The fusion of the this compound scaffold with click chemistry creates a powerful platform for innovation across multiple scientific disciplines.
-
Drug Discovery: The pyridazinone core can act as a bioisostere for other cyclic structures, and click chemistry provides a modular approach to rapidly synthesize libraries of novel derivatives for screening.[22][23][24] This allows for the creation of bivalent or dual-acting drugs by linking the pyridazinone to another pharmacophore, potentially addressing complex diseases like cancer or cardiovascular disorders.[3][25]
-
Bioconjugation: As demonstrated in the ADC protocol, these derivatives are excellent for creating targeted therapeutics.[] The methodology can be extended to develop PROTACs, imaging agents, and tools for proteomics and activity-based protein profiling.
-
Materials Science: Pyridazinone derivatives can be "clicked" onto polymer backbones or material surfaces to impart specific biological or chemical properties, such as creating biocompatible coatings or functionalized resins for affinity chromatography.[26][27]
The continued development of new click reactions and novel functionalization strategies for heterocyclic scaffolds like this compound will undoubtedly push the boundaries of what is possible in creating precisely tailored molecules for research and therapeutic use.
References
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- Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication.
- Pyridazinone: An Attractive Lead for Anti-Inflammatory and Analgesic Drug Discovery. (2016). Future Science.
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- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace.
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- Allam, H. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports.
- Bîcu, E., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Molecules.
- A "click and activate" approach in one-pot synthesis of a triazolyl-pyridazinone library. (2011). Organic Letters.
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (2011). Current Protocols in Chemical Biology. Jena Bioscience.
- Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. (2024). LinkedIn.
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- Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). Molecules.
- Bioconjugation Protocols. (2013). SpringerLink.
- Mbua, N. E., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Angewandte Chemie.
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. (n.d.). Bioclone.
- Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. (2014). Bioconjugate Chemistry.
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- 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. (2021). Molecules.
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Application Notes and Protocols for the Development of Radiolabeled 6-Methylpyridazin-3(2H)-one for Imaging Studies
Introduction: The Potential of 6-Methylpyridazin-3(2H)-one as a Scaffold for Novel Imaging Agents
The pyridazin-3(2H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The inherent drug-like properties of this heterocyclic system make it an attractive starting point for the development of targeted molecular imaging agents. Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging modality that allows for the in vivo quantification of biological processes at the molecular level.[6][7] By radiolabeling a this compound derivative with a positron-emitting radionuclide, such as fluorine-18 ([¹⁸F]), we can create a PET tracer to visualize and quantify its biological target in living systems.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of a novel [¹⁸F]-labeled this compound derivative for PET imaging. We will detail the rationale behind the tracer design, a complete radiosynthesis protocol, and robust in vitro and in vivo evaluation methodologies.
Part 1: Radiotracer Design and Synthesis
Rationale for Tracer Design
For the purpose of this guide, we will focus on the development of a hypothetical tracer, [¹⁸F]6-Methyl-2-(2-fluoroethyl)pyridazin-3(2H)-one (hereafter referred to as [¹⁸F]Me-FP ). The 6-methyl group provides a key structural feature, while the N2-position is a common site for modification in pyridazinone derivatives to modulate their pharmacokinetic and pharmacodynamic properties.[4] The introduction of a 2-[¹⁸F]fluoroethyl group is a well-established strategy in PET radiochemistry, often imparting favorable in vivo stability and allowing for a relatively straightforward, one-step radiolabeling procedure.[8][9]
Proposed Radiosynthesis of [¹⁸F]Me-FP
The radiosynthesis of [¹⁸F]Me-FP will be achieved via a nucleophilic substitution reaction on a suitable precursor. The proposed synthetic route is outlined below.
Caption: Radiosynthesis workflow for [¹⁸F]Me-FP.
Detailed Radiosynthesis Protocol
Materials:
-
6-Methyl-2-(2-tosyloxyethyl)pyridazin-3(2H)-one (precursor)
-
[¹⁸F]Fluoride (produced via cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (MeCN), anhydrous
-
Ethanol, USP grade
-
Sterile water for injection
-
Sterile 0.9% sodium chloride solution
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Trap aqueous [¹⁸F]fluoride from the cyclotron target onto a QMA (quaternary methylammonium) cartridge. Elute the trapped [¹⁸F]fluoride with a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water into a reaction vessel.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen.
-
Radiolabeling Reaction: Add a solution of the precursor (5-10 mg) in anhydrous acetonitrile to the dried [¹⁸F]fluoride complex. Seal the reaction vessel and heat at 110°C for 15 minutes.[9]
-
Purification: After cooling, dilute the reaction mixture with water and inject it onto a semi-preparative HPLC system for purification.
-
Formulation: Collect the HPLC fraction containing [¹⁸F]Me-FP and pass it through a C18 Sep-Pak cartridge to remove the HPLC solvents. Elute the trapped tracer with ethanol and dilute with sterile saline for injection.
-
Sterile Filtration: Pass the final formulated product through a 0.22 µm sterile filter into a sterile vial.
Part 2: Quality Control
A robust quality control (QC) system is essential to ensure the safety and efficacy of any radiopharmaceutical intended for human use.[10][11] The following QC tests must be performed on the final [¹⁸F]Me-FP product.[12][13]
| Parameter | Specification | Method |
| Radiochemical Purity | > 95% | Analytical Radio-HPLC |
| Radionuclidic Identity | Confirmed as ¹⁸F | Gamma Spectroscopy |
| pH | 4.5 - 7.5 | pH meter or pH strips |
| Residual Solvents | < 400 ppm Ethanol | Gas Chromatography (GC) |
| Bacterial Endotoxins | < 175 EU/V | Limulus Amebocyte Lysate (LAL) Test |
| Sterility | No microbial growth | USP <71> Sterility Test |
Table 1: Quality Control Specifications for [¹⁸F]Me-FP.
Part 3: In Vitro Evaluation
The in vitro evaluation of a novel PET tracer is crucial to determine its binding characteristics and stability before proceeding to in vivo studies.[14][15][16]
Cell Binding Assays
To assess the specific binding of [¹⁸F]Me-FP, cell lines with high and low expression of the target of interest should be utilized. For this hypothetical tracer, let's assume the target is a specific enzyme overexpressed in a cancer cell line (e.g., HCT116 human colon carcinoma cells, based on the known anti-proliferative effects of some pyridazinone derivatives).[17]
Protocol:
-
Cell Culture: Culture HCT116 cells to near confluency in appropriate media.
-
Incubation: Incubate the cells with [¹⁸F]Me-FP (e.g., 0.1-1.0 µCi/mL) for a specified time at 37°C.
-
Blocking Studies: For determination of specific binding, a parallel set of cells should be co-incubated with a high concentration (e.g., 10 µM) of non-radiolabeled 6-methyl-2-(2-fluoroethyl)pyridazin-3(2H)-one.
-
Washing and Lysis: After incubation, wash the cells with cold PBS to remove unbound radioactivity. Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.
-
Data Analysis: Calculate the percentage of specific binding by subtracting the non-specific binding (in the presence of the blocker) from the total binding.
In Vitro Stability
The stability of the radiotracer in plasma is a critical parameter that influences its in vivo behavior.
Protocol:
-
Incubation: Incubate [¹⁸F]Me-FP in fresh human or rodent plasma at 37°C.
-
Sampling: At various time points (e.g., 5, 30, 60, 120 minutes), take aliquots of the plasma.
-
Protein Precipitation: Precipitate the plasma proteins with acetonitrile.
-
Analysis: Analyze the supernatant by radio-HPLC to determine the percentage of intact [¹⁸F]Me-FP.
Part 4: In Vivo Imaging Studies
In vivo PET imaging studies in appropriate animal models are essential to evaluate the biodistribution, pharmacokinetics, and target engagement of the novel radiotracer.[8][18][19]
Caption: In vivo experimental workflow for PET imaging with [¹⁸F]Me-FP.
In Vivo PET Imaging Protocol
Animal Model:
-
Use an appropriate animal model, such as immunodeficient mice bearing HCT116 tumor xenografts.
Procedure:
-
Animal Preparation: Anesthetize the animal and place it on the scanner bed.
-
Tracer Administration: Administer a bolus injection of [¹⁸F]Me-FP (e.g., 100-200 µCi) via the tail vein.
-
PET Imaging: Acquire a dynamic PET scan for 60-90 minutes.
-
Image Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over the tumor and other major organs to generate time-activity curves (TACs).
-
Biodistribution Studies: At the end of the imaging session, euthanize the animal and collect major organs. Measure the radioactivity in each organ using a gamma counter to determine the percent injected dose per gram (%ID/g).[20]
Conclusion
The this compound scaffold holds significant promise for the development of novel PET imaging agents. The proposed [¹⁸F]Me-FP tracer provides a clear example of how this scaffold can be radiolabeled and evaluated. The detailed protocols and methodologies presented in this guide offer a comprehensive framework for researchers to advance the development of pyridazinone-based radiotracers for a variety of biomedical applications. Further optimization of the core structure and radiolabeling strategy may lead to the discovery of highly specific and sensitive PET probes for the in vivo characterization of disease.[21]
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Application Note: Formulation of 6-Methylpyridazin-3(2H)-one for In Vivo Preclinical Studies
Abstract: This guide provides a comprehensive framework for the formulation of 6-Methylpyridazin-3(2H)-one (CAS: 13327-27-0), a member of the pharmacologically significant pyridazinone class, for in vivo research.[1][2] Recognizing that many new chemical entities (NCEs) exhibit poor aqueous solubility, this document details the critical pre-formulation assessments, strategic vehicle selection, and detailed protocols necessary to develop robust and reliable formulations for both oral and intravenous administration in preclinical models.[3][4] The methodologies presented herein are designed to ensure maximal exposure and data reproducibility, forming a critical bridge between drug discovery and clinical evaluation.[5]
Section 1: Pre-formulation Assessment - The Foundation of Rational Design
Before any vehicle is selected, a thorough understanding of the active pharmaceutical ingredient's (API) fundamental physicochemical properties is paramount.[3] This initial characterization dictates the entire formulation strategy, preventing costly delays and ensuring the preclinical data generated is both accurate and interpretable. Most NCEs possess poor water solubility, which can pose significant bioavailability challenges.[3]
1.1 Physicochemical Profile of this compound
A summary of the known properties of this compound is essential for initiating formulation development.
| Property | Value | Source(s) |
| CAS Number | 13327-27-0 | [1][6] |
| Molecular Formula | C₅H₆N₂O | [1] |
| Molecular Weight | 110.11 g/mol | [1] |
| Appearance | Light yellow to amber powder/crystal | [7] |
| Melting Point | 138 - 146 °C | [7][8] |
| pKa (Predicted) | 11.51 ± 0.40 | [6] |
| General Solubility | Pyridazinone derivatives are often poorly soluble in water.[9] A structural analog showed high solubility in organic solvents like DMSO and PEG-400.[10] |
1.2 Protocol 1: Equilibrium Solubility Determination
Causality: The primary goal of this protocol is to quantify the maximum concentration of this compound that can be dissolved in a panel of common, well-tolerated preclinical vehicles. This data is the most critical factor in determining whether a simple solution is feasible or if a more complex formulation, such as a suspension, is required for the target dose.
Methodology:
-
Vehicle Selection: Prepare a panel of common preclinical vehicles. Examples include:
-
Sterile Water for Injection
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.5% (w/v) Methylcellulose (MC) in water
-
20% (v/v) Polyethylene Glycol 400 (PEG-400) in water
-
20% N,N-Dimethylacetamide (DMA) / 40% Propylene Glycol (PG) / 40% PEG-400 (DPP)[11]
-
5% (v/v) Dimethyl Sulfoxide (DMSO) / 95% Saline
-
-
Sample Preparation: Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each vehicle in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them on a rotating shaker or orbital mixer at a controlled temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Quantification: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Reporting: Report the solubility in mg/mL for each vehicle.
Section 2: Formulation Strategy and Vehicle Selection
The choice of formulation is a strategic decision guided by the pre-formulation data, the intended route of administration, the required dose level, and the study's objective (e.g., pharmacokinetic vs. toxicology).[12]
2.1 Decision-Making Workflow for Formulation Selection
The following diagram illustrates a logical pathway for selecting an appropriate formulation type based on the API's properties and study requirements.
Caption: Decision tree for preclinical formulation selection.
2.2 Rationale for Route of Administration
-
Oral (PO): Often administered via gavage, this is a common route for initial efficacy and pharmacokinetic screening due to its clinical relevance.[13] Formulations can range from simple solutions to suspensions. The acidic environment of the stomach and potential for first-pass metabolism must be considered.[14]
-
Intravenous (IV): This route provides 100% bioavailability and is essential for determining key pharmacokinetic parameters like clearance and volume of distribution. IV formulations have the most stringent requirements: they must be sterile, free of particulates, and ideally isotonic with a pH near physiological levels to avoid irritation and hemolysis.[14]
2.3 Common Excipients for Preclinical Formulations
The selection of excipients must prioritize safety and inertness, ensuring they do not interfere with the experiment or cause adverse effects.[3][15]
| Excipient Class | Example(s) | Function | Typical Use Level (PO) | Typical Use Level (IV) |
| Suspending Agent | Methylcellulose (MC), Carboxymethylcellulose (CMC) | Increases viscosity to prevent settling of solid particles | 0.5 - 2% (w/v) | Not Applicable |
| Wetting Agent | Tween® 80 (Polysorbate 80) | Reduces surface tension of API particles to aid dispersion | 0.1 - 1% (v/v) | 0.1 - 5% (v/v) |
| Co-solvent | PEG-400, Propylene Glycol (PG), N,N-Dimethylacetamide (DMA) | Increases the solubility of poorly water-soluble compounds | 10 - 50% (v/v) | 10 - 80% (v/v)[11] |
| Solubilizer | Solutol® HS-15, Cremophor® EL | Forms micelles to solubilize hydrophobic compounds | 5 - 20% (v/v) | 1 - 10% (v/v) |
| Lipid Vehicle | Sesame Oil, Medium-Chain Triglycerides | Solvent for lipophilic drugs; can enhance absorption | Up to 100% | Not common; for emulsions |
Section 3: Detailed Formulation Protocols
Trustworthiness: These protocols include specific steps for preparation and quality control checks to ensure the final product is consistent and meets the required specifications. All preparations should be performed in a clean environment using calibrated equipment.
3.1 Protocol 2: Preparation of an Aqueous Suspension for Oral Gavage (e.g., 10 mg/mL)
Causality: This is the default approach for water-insoluble compounds when a high dose is required orally. The suspending agent prevents the drug particles from settling, ensuring that a uniform and accurate dose is administered to each animal.
Methodology:
-
Vehicle Preparation: Prepare the 0.5% (w/v) methylcellulose (MC) vehicle. Slowly add 0.5 g of MC powder to ~80 mL of hot water (~80°C) while stirring vigorously to disperse. Once dispersed, add 20 mL of cold water and continue stirring in a cold bath until a clear, viscous solution forms.
-
Wetting (Optional but Recommended): If the API powder is hydrophobic, create a paste by adding a small amount of the vehicle or a trace amount of a surfactant (e.g., 0.1% Tween® 80) to the pre-weighed this compound powder.
-
API Addition: Weigh the required amount of this compound (e.g., 100 mg for 10 mL of a 10 mg/mL suspension).
-
Homogenization: Gradually add the API (or the API paste) to the MC vehicle while stirring. Use a mortar and pestle for small volumes or a mechanical homogenizer for larger volumes to ensure a fine, uniform dispersion.
-
Final Volume: Adjust the final volume with the MC vehicle and mix thoroughly.
-
Storage & Use: Store in a sealed container at 2-8°C. Stir vigorously before each withdrawal to re-suspend the particles.
3.2 Protocol 3: Preparation of a Co-Solvent Solution for Intravenous Administration (e.g., 3 mg/mL)
Causality: For IV administration of a poorly soluble compound, a co-solvent system is often necessary to achieve complete dissolution. The DPP vehicle (DMA/PG/PEG-400) is an example of a system designed to solubilize NCEs while minimizing the in-vivo side effects that can be associated with some individual solvents like PEG-400 alone.[11][16]
Methodology:
-
Pre-weigh API: Accurately weigh the required amount of this compound (e.g., 30 mg for 10 mL of a 3 mg/mL solution).
-
Solvent Preparation: In a sterile glass vial, prepare the DPP vehicle by combining the solvents in the correct ratio:
-
2.0 mL N,N-Dimethylacetamide (DMA)
-
4.0 mL Propylene Glycol (PG)
-
4.0 mL Polyethylene Glycol 400 (PEG-400)
-
-
Dissolution: Add the pre-weighed API to the DMA first and vortex until dissolved. DMA is a strong solvent and is used to get the API into solution initially.
-
Sequential Addition: Sequentially add the PG and then the PEG-400, mixing thoroughly after each addition until a clear, homogenous solution is obtained.
-
Sterilization: Sterilize the final solution by filtering through a 0.22 µm syringe filter into a sterile container. This step is mandatory for IV preparations.
-
Storage & Use: Store in a sealed, sterile container. Visually inspect for any precipitation before use.
Section 4: Formulation Characterization and Quality Control
Verifying the quality of the prepared formulation is a non-negotiable step to ensure the integrity of the in vivo study.
4.1 Quality Control Workflow
Caption: Workflow for essential formulation quality control.
4.2 Protocol 4: Key Quality Control Assays
Methodology:
-
Visual Appearance:
-
Solutions: Must be clear and free of any visible particulates or haze.
-
Suspensions: Should appear homogenous and be easily re-suspended upon gentle shaking. There should be no signs of caking or clumping.
-
-
pH Measurement:
-
Use a calibrated pH meter. The pH of an IV formulation should ideally be between 4.5 and 8.0 to minimize injection site irritation.[14]
-
-
Concentration Verification:
-
Prepare a standard curve of this compound in the appropriate mobile phase.
-
Dilute a sample of the final formulation to fall within the linear range of the standard curve.
-
Analyze via HPLC-UV. The measured concentration should be within ±10% of the target concentration.
-
-
Osmolality (for IV formulations):
-
Measure the osmolality using an osmometer. While isotonicity (~290 mOsm/kg) is ideal, slight hypertonicity is often tolerated with slow IV infusion.
-
References
- Gattefossé. (n.d.). Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients. [Link]
- Padilla, L. H., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods. [Link]
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- PubChem. (n.d.). This compound.
- ResearchGate. (2016).
- Johnson, J. A., & Wang, J. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science. [Link]
- Manufacturing Chemist. (2016). Optimising excipients to improve bioavailability. [Link]
- Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. [Link]
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- Vasanthakumar, S., & Koleng, J. J. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics. [Link]
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- Boston University IACUC. (2025).
- Al-Tel, T. H., et al. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Journal of Pharmaceutical Sciences. [Link]
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- Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]
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- De Pooter, S., et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLOS ONE. [Link]
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- GAD. (n.d.).
- AHH Chemical. (n.d.). This compound; CAS 13327-27-0. [Link]
- Chemcasts. (n.d.). 6-Methyl-3(2H)
- Abdel-Mottaleb, Y. N., et al. (2020). Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents. Archiv der Pharmazie. [Link]
- Aly, H. M., et al. (2020). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)
- González-Esquivel, D. F., et al. (2022). Lamotrigine Extraction and Quantification by UPLC-DAD in Plasma from Patients with Bipolar Disorder. Molecules. [Link]
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Troubleshooting & Optimization
Technical Support Center: 6-Methylpyridazin-3(2H)-one Synthesis
Welcome to the technical support center for the synthesis of 6-Methylpyridazin-3(2H)-one. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important heterocyclic compound. The pyridazinone scaffold is a privileged structure in medicinal chemistry, making efficient synthesis crucial for downstream applications.[1][2][3]
This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides structured in a practical, question-and-answer format to directly address challenges encountered during experimentation.
I. Synthesis Overview & Core Principles
The most prevalent and robust method for synthesizing this compound is the cyclocondensation reaction between levulinic acid (4-oxopentanoic acid) and a hydrazine source, typically hydrazine hydrate.[1][4] This reaction proceeds via two key steps: the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable, aromatic pyridazinone ring.
Understanding this mechanism is fundamental to troubleshooting. The efficiency of each step is highly dependent on reaction conditions, which can be manipulated to maximize yield and minimize impurity formation.
Visualizing the General Workflow
The following diagram outlines the standard laboratory workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis.
II. Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low (<50%). What are the most common initial factors to check?
A1: Consistently low yields often point to fundamental issues with reagents or reaction setup. Before delving into complex optimization, verify the following:
-
Purity of Levulinic Acid: Ensure your levulinic acid is free from significant impurities. Old or improperly stored starting material can contain byproducts that inhibit the reaction.
-
Concentration of Hydrazine Hydrate: The reaction stoichiometry is critical. Use a fresh bottle of hydrazine hydrate and ensure its concentration is accurately known (e.g., 80% solution in water is common).[1] An excess or deficit of hydrazine can lead to side reactions or incomplete conversion.
-
Reaction Time and Temperature: The cyclization/dehydration step requires sufficient thermal energy and time. A typical reflux period is 4 hours.[1] Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux. Incomplete reactions are a primary cause of low yields.
Q2: What is the best solvent for this reaction?
A2: Ethanol is a widely used and effective solvent as it readily dissolves levulinic acid and is miscible with aqueous hydrazine hydrate solutions.[1] Water can also be used as a solvent, offering a greener alternative, though reaction times may need adjustment. For specific applications, other alcohols or polar aprotic solvents could be explored, but ethanol provides a reliable starting point for optimization.
Q3: The product precipitates upon cooling, but it looks oily or discolored. What does this indicate?
A3: An oily or heavily discolored precipitate suggests the presence of impurities. This could be due to unreacted starting materials, the intermediate hydrazone, or side products formed from excessive heating or reagent degradation. The crude product should be a solid. If it's oily, it may require purification by column chromatography instead of simple recrystallization. A discolored product (yellow to brown) often requires treatment with activated carbon during recrystallization to remove colored impurities.
Q4: Is it necessary to perform this reaction under an inert atmosphere (e.g., Nitrogen or Argon)?
A4: For the standard synthesis of this compound, an inert atmosphere is generally not required. The reaction is robust and not particularly sensitive to atmospheric oxygen or moisture, especially given that hydrazine hydrate is often used as an aqueous solution.
III. Troubleshooting Guide: In-Depth Problem Solving
This section addresses specific experimental issues with detailed explanations and actionable protocols.
Problem 1: Low Yield Despite Correct Stoichiometry and Reagents
If you have confirmed your reagents are pure and stoichiometry is correct, but the yield remains poor, the issue likely lies in the reaction kinetics or equilibrium.
Causality Analysis: The formation of this compound is a reversible condensation reaction. The yield is dictated by the efficiency of the final, irreversible cyclization/dehydration step. If conditions do not sufficiently favor this step, the reaction may stall at the intermediate hydrazone stage or fail to proceed efficiently.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for diagnosing low yield issues.
Experimental Protocol: Acid Catalysis for Improved Cyclization
If you observe significant accumulation of the hydrazone intermediate, catalysis can improve the rate of the ring-closing step.
-
Setup: In a round-bottom flask, dissolve levulinic acid (0.1 mol) in 100 mL of ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (0.1 mol) dropwise with stirring at room temperature.[1]
-
Catalyst Addition: Add 1-2 mL of glacial acetic acid to the mixture.
-
Reflux: Heat the reaction to reflux and maintain for 4-6 hours, monitoring by TLC until the intermediate spot has been consumed.
-
Work-up: Cool the reaction, precipitate the product in an ice-water bath, and isolate by vacuum filtration.[1]
Problem 2: Significant Impurity Profile in Crude Product
The presence of multiple, difficult-to-separate impurities often points to side reactions.
Causality Analysis: The primary reaction pathway can be compromised by competing reactions. Levulinic acid, under harsh conditions, can undergo self-condensation. Hydrazine can also react in unintended ways. The key is to maintain conditions that selectively favor the desired cyclocondensation.
Reaction Mechanism and Potential Side Products:
Caption: Desired reaction pathway versus potential side reactions.
Optimization Strategy: Temperature & Addition Control
To minimize side product formation, controlling the reaction exotherm and overall temperature is crucial.
-
Controlled Addition: Add the hydrazine hydrate solution dropwise to the solution of levulinic acid while cooling the flask in an ice-water bath. This safely manages the initial, often exothermic, condensation step.
-
Gradual Heating: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes before gradually heating to reflux.
-
Avoid Overheating: Use a temperature-controlled heating mantle and avoid excessively high temperatures that can lead to decomposition of starting materials or the desired product.
Problem 3: Difficulty in Purifying the Final Product
This compound is a polar, crystalline solid. Purification issues usually stem from impurities with similar polarity.
Causality Analysis: If the crude product fails to crystallize well or remains contaminated after recrystallization, it indicates the presence of impurities that co-precipitate or are highly soluble in the recrystallization solvent.
Data Table: Solvent Selection for Recrystallization
| Solvent | Suitability for Recrystallization | Comments |
| Ethanol | Good | Product is soluble when hot and sparingly soluble when cold. Often used for initial precipitation.[1] |
| Water | Excellent | Offers a large polarity difference for dissolving hot product vs. cold. Effective for removing less polar impurities. |
| Ethyl Acetate | Moderate | Can be used to wash the crude solid to remove non-polar contaminants before recrystallization. |
| Acetonitrile | Good | An alternative to ethanol or water, particularly if impurities are soluble in it. |
Protocol: Two-Step Purification
-
Initial Wash: Take the filtered crude solid and suspend it in a minimal amount of cold ethyl acetate. Stir for 15-20 minutes, then filter. This "trituration" step will remove many non-polar impurities.
-
Recrystallization: Dissolve the washed solid in a minimum amount of boiling water or ethanol. If the solution is colored, add a small amount of activated carbon and boil for another 5 minutes. Filter the hot solution through a pre-warmed funnel containing celite to remove the carbon. Allow the filtrate to cool slowly to room temperature, then place in an ice bath to maximize crystal formation. Collect the pure crystals by vacuum filtration.
By methodically addressing these common issues, researchers can significantly enhance the yield and purity of this compound, ensuring a reliable supply of this valuable building block for further chemical exploration.
IV. References
-
El-Gazzar, A. B. A., et al. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Available at: [Link]
-
Karrout, Y., et al. (2020). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
-
Sperandio, O., et al. (2012). 6-Methyl-2,4-Disubstituted Pyridazin-3(2H)-ones: A Novel Class of Small-Molecule Agonists for Formyl Peptide Receptors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Gevorgyan, A., et al. (2018). Synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. ResearchGate. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. Available at: [Link]
-
Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
-
Allam, M. A., et al. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. Available at: [Link]
-
Mizzoni, R. H., & Spoerri, P. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society. Available at: [Link]
-
J&K Scientific. 6-Methylpyridazin-3[2H]-one, 97%. J&K Scientific. Available at: [Link]
-
Salives, R., et al. (2005). Solid-phase syntheses of 6-arylpyridazin-3(2H)-ones. Journal of Combinatorial Chemistry. Available at: [Link]
-
Singh, S., & Singh, J. (2015). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Riesco-Llach, G., et al. (2025). Synthesis and chemistry of pyridazin-3(2H)-ones. ResearchGate. Available at: [Link]
-
Gomha, S. M., et al. (2018). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules. Available at: [Link]
-
Abdel-Rahman, A. A.-H. (2007). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules. Available at: [Link]
-
Kumar, D., & Kumar, N. (2013). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available at: [Link]
-
Signoretto, M., & Menegazzo, F. (Eds.). (2020). Reactions for the Production of Levulinic Acid and for Its Transformations into Value-Added Chemicals. Molecules. Available at: [Link]
-
Kumar, A., & Raj, V. (2015). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]
Sources
Technical Support Center: Overcoming Low Yield in the N-alkylation of 6-methylpyridazin-3(2H)-one
Welcome to the technical support center for the synthesis of N-alkylated 6-methylpyridazin-3(2H)-one derivatives. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific transformation. Pyridazinone scaffolds are crucial in medicinal chemistry, appearing in compounds with a wide range of biological activities, including analgesic, anti-inflammatory, and cardiotonic properties.[1][2] However, the N-alkylation of these heterocycles can be notoriously challenging, often resulting in low yields and undesired side products.[3]
This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of this reaction and optimize your synthetic outcomes.
Troubleshooting Guide: Diagnosis and Solutions for Low Yield
This section addresses specific issues you might encounter during the N-alkylation of this compound.
Issue 1: Low or No Conversion of Starting Material
Q: I've set up my reaction with this compound, an alkyl halide, and a base, but I'm observing very little to no consumption of my starting material. What are the likely causes and how can I fix this?
A: This is a common issue that typically points to problems with reaction conditions, specifically the choice of base and solvent, or the reactivity of the alkylating agent.
Potential Causes & Recommended Solutions:
-
Inadequate Base Strength or Solubility: The pyridazinone nitrogen is not strongly nucleophilic and requires a sufficiently strong base to be deprotonated effectively.
-
Explanation: The pKa of the N-H proton in pyridazinones is such that weak bases like potassium carbonate (K₂CO₃) may not be sufficient to generate a high enough concentration of the nucleophilic anion, especially in less polar solvents.[4]
-
Solution: Switch to a stronger base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or cesium carbonate (Cs₂CO₃).[4][5] These bases are more effective at deprotonating the pyridazinone, thereby increasing the concentration of the active nucleophile.
-
-
Poor Choice of Solvent: The solvent plays a critical role in solubilizing the reactants and influencing the reactivity of the nucleophile.
-
Explanation: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are generally preferred for N-alkylation reactions.[4][6] They effectively solvate the cation of the base, leaving the anion more "naked" and nucleophilic.
-
Solution: If you are using a less polar solvent like tetrahydrofuran (THF) or dichloromethane (DCM), consider switching to DMF or DMSO. Ensure your solvent is anhydrous, as water can quench the base and the anionic intermediate.
-
-
Low Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is crucial.
-
Explanation: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction may be sluggish.
-
Solution: Consider using the corresponding alkyl bromide or iodide. If this is not feasible, adding a catalytic amount of sodium or potassium iodide can facilitate the reaction through an in situ Finkelstein reaction, converting the alkyl chloride or bromide to the more reactive alkyl iodide.
-
-
Insufficient Reaction Temperature or Time: Some alkylations require more forcing conditions.
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Ensure you are allowing sufficient time for the reaction to proceed to completion. A standard procedure might involve refluxing in acetonitrile for 12 hours.[7]
-
Issue 2: Formation of O-Alkylated Byproduct
Q: My reaction is producing a significant amount of an isomeric byproduct. How can I confirm if it's the O-alkylated product and how can I favor N-alkylation?
A: The pyridazinone ring is an ambident nucleophile, meaning it can be alkylated at either the nitrogen or the oxygen atom.[4][8] The formation of the O-alkylated isomer, 3-alkoxy-6-methylpyridazine, is a common side reaction.
Diagnostic Workflow:
Caption: Diagnostic workflow for identifying O-alkylation.
Strategies to Promote N-Alkylation:
| Factor | Condition Favoring N-Alkylation | Condition Favoring O-Alkylation | Rationale |
| Solvent | Polar aprotic (DMF, DMSO, MeCN)[4] | Nonpolar (Toluene, Dioxane) | Polar aprotic solvents solvate the cation, leaving a more reactive "naked" anion. According to Hard-Soft Acid-Base (HSAB) theory, the harder nitrogen center is favored in these conditions. |
| Base | Stronger bases (NaH, t-BuOK)[4] | Weaker bases (K₂CO₃, Ag₂O) | Stronger bases lead to a higher concentration of the pyridazinone anion, which favors reaction at the more nucleophilic nitrogen. |
| Counter-ion | Smaller, harder cations (Li⁺, Na⁺) | Larger, softer cations (Ag⁺, Cs⁺) | Softer cations can coordinate with the oxygen atom, promoting O-alkylation. |
| Temperature | Higher temperatures | Lower temperatures | N-alkylation is often the thermodynamically favored product, and higher temperatures can allow for equilibration from the kinetically favored O-alkylated product. |
Issue 3: Low Yield with Bulky Alkylating Agents
Q: I'm trying to introduce a secondary or tertiary alkyl group, but the yield is very low. What alternative methods can I use?
A: Direct SN2 alkylation with sterically hindered alkyl halides is often inefficient due to steric hindrance. For these challenging substrates, alternative activation methods are recommended.
Alternative Methods:
-
Mitsunobu Reaction: This reaction allows for the N-alkylation using an alcohol as the alkyl source in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][10]
-
Mechanism Overview: The alcohol is activated by the PPh₃/DEAD system to form a good leaving group, which is then displaced by the pyridazinone nucleophile.[9][10] This reaction typically proceeds with inversion of stereochemistry at the alcohol carbon.[10]
-
Advantages: It is effective for secondary alcohols and can be performed under mild conditions. It has been successfully used for the N-alkylation of various diazo NH-heterocycles.[11]
-
Caution: The Mitsunobu reaction generates triphenylphosphine oxide and a hydrazine derivative as byproducts, which can sometimes be difficult to remove.[6]
-
Caption: General workflow for Mitsunobu N-alkylation.
-
Phase-Transfer Catalysis (PTC): This technique is particularly useful for improving reaction rates and yields, especially when dealing with reactants in different phases (e.g., a solid base and an organic solvent).[12][13]
-
How it Works: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the deprotonated pyridazinone from the solid or aqueous phase into the organic phase where the alkylating agent resides.[12][14]
-
Advantages: Allows the use of inexpensive inorganic bases like NaOH or K₂CO₃, can be performed in a wider range of solvents, and often leads to cleaner reactions with easier workups.[12][13] It has been successfully applied to the N-alkylation of various heterocycles.[15]
-
Frequently Asked Questions (FAQs)
Q1: What is a standard, reliable protocol to start with for the N-alkylation of this compound with a simple primary alkyl halide like allyl bromide?
A1: A robust starting point is the use of potassium carbonate as the base in acetonitrile as the solvent.[7]
Step-by-Step Protocol:
-
To a round-bottom flask, add this compound (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the suspension.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (e.g., allyl bromide, 1.1 - 1.2 eq) dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC. A typical reaction time is 12 hours.[7]
-
After completion, cool the mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Q2: Are there any "greener" or safer alternatives to traditional alkylating agents and solvents?
A2: Yes, there is a growing interest in developing more sustainable synthetic methods.
-
Propylene Carbonate (PC): A recent eco-friendly process utilizes propylene carbonate as both the reagent and the solvent for N-alkylation.[16][17] This method avoids the use of genotoxic alkyl halides and often requires no additional auxiliary reagents.[16][17]
-
Phase-Transfer Catalysis: As mentioned earlier, PTC is considered a green chemistry technique because it allows for the use of more benign solvents and inorganic bases, reducing the reliance on harsh organic bases and polar aprotic solvents like DMF, which are under scrutiny.[6][12]
Q3: How can I be sure of the regioselectivity of my reaction?
A3: The most definitive way to determine the site of alkylation is through 2D NMR spectroscopy. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations between the protons of the newly introduced alkyl group and the protons on the pyridazinone ring, confirming the connectivity.[18] For example, a NOESY correlation between the N-CH₂ protons and the methyl group at the 6-position would confirm N-alkylation.
Q4: Can microwave irradiation improve the reaction yield and time?
A4: Microwave-assisted synthesis is an excellent technique to explore for optimizing this reaction. Microwave irradiation can significantly reduce reaction times and, in many cases, improve yields by providing rapid and uniform heating.[17] It is particularly effective for sluggish reactions and can be a valuable tool for library synthesis.
References
- Yamada, T., & OHKI, M. (1981). Phase-Transfer Catalyzed N-Alkylation of 3(2H)-Pyridazinones (3-Oxo-2,3-dihydropyridazines). Synthesis, 1981(08), 631-633.
- Loksha, Y. M., & Abd-Alhaseeb, M. M. (2020). Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents. Archiv der Pharmazie, 353(3), e1900295. [Link]
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. [Link]
- Bálint, M., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. International Journal of Molecular Sciences, 25(10), 5523. [Link]
- Bálint, M., et al. (2024).
- Wikipedia. (n.d.). Mitsunobu reaction. [Link]
- ACS Green Chemistry Institute. (n.d.).
- ResearchGate. (n.d.).
- El-Hashash, M. A., et al. (2018). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)
- Cannas, D., et al. (2024). Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Journal of Medicinal Chemistry. [Link]
- Semantic Scholar. (n.d.). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. [Link]
- ACS Green Chemistry Institute. (n.d.).
- Dorsch, D., et al. (2015). Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(7), 1696-1701. [Link]
- Jennings, P. W., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2909-2918. [Link]
- CRDEEP Journals. (n.d.).
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
- ResearchGate. (n.d.). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. [Link]
- ScienceDirect. (n.d.). N-alkylation: Significance and symbolism. [Link]
- Beilstein Archives. (n.d.). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. [Link]
- Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]
- PTC Communications, Inc. (2005).
- Semantic Scholar. (n.d.). One-Pot Preparation of 6-Substituted 3(2H)
- Goker, H., et al. (2022). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 47(1), 1-8. [Link]
- ResearchGate. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]
- G, P., et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Molecules, 25(17), 3983. [Link]
- SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]
- Scholars Research Library. (n.d.).
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. N-alkylation: Significance and symbolism [wisdomlib.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. beilstein-archives.org [beilstein-archives.org]
- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 13. crdeepjournal.org [crdeepjournal.org]
- 14. iajpr.com [iajpr.com]
- 15. metaphactory [semopenalex.org]
- 16. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions [mdpi.com]
- 18. dergi.fabad.org.tr [dergi.fabad.org.tr]
addressing solubility issues of 6-Methylpyridazin-3(2H)-one in aqueous buffers
Welcome to the technical support center for 6-Methylpyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the aqueous solubility of this compound. Our goal is to provide you with the expertise and practical methodologies to ensure successful and reproducible experiments.
Introduction: Understanding the Challenge
This compound is a heterocyclic compound belonging to the pyridazinone class. While pyridazinone derivatives are of significant interest for their biological activities, they are often characterized by poor aqueous solubility.[1][2] This limitation can be a significant hurdle in various experimental settings, from initial biological screening to formulation development.
This guide provides a systematic approach to addressing these solubility issues, moving from fundamental understanding to practical, step-by-step protocols.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have when working with this compound.
Q1: I've added this compound to my aqueous buffer, but it's not dissolving. What's wrong?
It is very likely that you are observing the inherent low aqueous solubility of the compound. Pyridazinone derivatives, as a class, tend to be poorly soluble in water and neutral aqueous buffers.[1][2] Direct addition of the powder to a buffer is unlikely to result in a clear solution at higher concentrations.
Q2: What is the exact aqueous solubility of this compound?
Currently, there is no publicly available, experimentally determined value for the aqueous solubility of this compound. However, based on the data for structurally similar compounds like 6-phenyl-pyridazin-3(2H)-one, the solubility in water is expected to be very low. For instance, the mole fraction solubility of 6-phenyl-pyridazin-3(2H)-one in water has been reported to be as low as 1.26 x 10⁻⁵ at 318.2 K.[1][2][3]
Q3: Can I just heat the buffer to dissolve the compound?
Heating can increase the rate of dissolution and may transiently increase solubility. However, this can lead to supersaturation, where the compound precipitates out of solution as it cools to room temperature. This can lead to inaccurate concentrations and unreliable experimental results. A more robust and reproducible strategy is recommended.
Q4: Is it acceptable to use a small amount of undissolved material in my experiment?
No, it is critical to work with a fully solubilized compound. The presence of undissolved particles means the actual concentration of the compound in solution is unknown and lower than intended. This will lead to inaccurate and unreliable data in any biological or analytical assay.
Troubleshooting Guide: A Systematic Approach to Solubilization
If you are facing solubility challenges, this section provides a structured approach to systematically identify a suitable solvent system for your experiment.
Initial Assessment: Know Your Compound
Before attempting to dissolve this compound, it's important to be aware of its key properties:
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O | PubChem[4] |
| Molecular Weight | 110.11 g/mol | PubChem[4] |
| Melting Point | 143-145 °C | Fisher Scientific[5] |
| Appearance | Light yellow to amber to dark green powder/crystal | J&K Scientific[6] |
| Predicted pKa | 11.51 ± 0.40 | PubChem |
The high melting point suggests a stable crystal lattice, which can contribute to poor solubility. The predicted pKa indicates it is a very weak acid.
Decision-Making Workflow for Solubilization
The following diagram outlines a systematic workflow to address solubility issues with this compound.
Caption: A decision-making workflow for solubilizing this compound.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
The most reliable method for preparing aqueous solutions of poorly soluble compounds is to first create a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power for a wide range of compounds.[1][2][3]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
Weigh out the desired amount of this compound into a sterile vial.
-
Add the calculated volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparing Working Solutions in Aqueous Buffer
Once you have a concentrated stock solution, you can prepare your final working solution by diluting the stock into your aqueous buffer.
Important Considerations:
-
The final concentration of the organic solvent (e.g., DMSO) in your working solution should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can affect biological assays.
-
Always add the stock solution to the buffer, not the other way around, while vortexing to ensure rapid mixing and minimize the risk of precipitation.
Procedure:
-
Warm the required aliquot of the stock solution to room temperature.
-
Vortex the stock solution briefly.
-
While gently vortexing your aqueous buffer, add the required volume of the stock solution dropwise.
-
Visually inspect the final working solution for any signs of precipitation. If the solution is cloudy or contains visible particles, the compound is not soluble at that concentration in the chosen buffer.
Protocol 3: Troubleshooting with pH Adjustment
For ionizable compounds, altering the pH of the buffer can significantly impact solubility. Although this compound is a very weak acid (predicted pKa ~11.5), increasing the pH to a more basic value (e.g., pH 8-9) may improve solubility by promoting the formation of the more soluble anionic form.
Procedure:
-
Prepare your desired aqueous buffer.
-
Adjust the pH of the buffer using small additions of a concentrated base (e.g., 1M NaOH) while monitoring with a calibrated pH meter.
-
Attempt to prepare the working solution using the pH-adjusted buffer as described in Protocol 2.
-
Crucially, ensure the final pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
Protocol 4: Determination of Aqueous Solubility (Shake-Flask Method)
If you need to determine the solubility of this compound in a specific buffer, the shake-flask method is a reliable approach.
Procedure:
-
Add an excess amount of this compound to a known volume of your aqueous buffer in a sealed container (e.g., a glass vial). The excess solid is crucial to ensure saturation.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Allow the undissolved solid to settle.
-
Carefully remove a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent (e.g., DMSO or a mobile phase for HPLC).
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with a standard curve.
-
Calculate the original solubility in the buffer based on the dilution factor.
Concluding Remarks
References
- J&K Scientific. 6-Methylpyridazin-3[2H]-one, 97%. [Link]
- Shakeel, F., Imran, M., & Haq, N. (2021). Detailed Study on Synthesis, Characterization and Solubility Determination of 6-phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Current Advances in Chemistry and Biochemistry Vol. 2. [Link]
- Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. [Link]
- ResearchGate. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. [Link]
- PubChem. This compound. [Link]
Sources
optimizing reaction conditions for the synthesis of 6-Methylpyridazin-3(2H)-one derivatives
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 6-Methylpyridazin-3(2H)-one and its derivatives. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Introduction to this compound Synthesis
The this compound core is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2] The most common and direct route to this scaffold involves the cyclocondensation of levulinic acid with a hydrazine derivative.[3] While seemingly straightforward, this reaction is often plagued by issues such as low yields, impurity formation, and difficulties in product isolation. This guide provides practical, field-proven insights to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of the this compound core?
A1: The most prevalent and cost-effective starting material is levulinic acid (4-oxopentanoic acid), which reacts with hydrazine hydrate in a cyclocondensation reaction to form the pyridazinone ring.[1][3]
Q2: What are the typical solvents and reaction temperatures for the initial cyclocondensation reaction?
A2: Ethanol is a commonly used solvent for the reaction between levulinic acid and hydrazine hydrate.[1] The reaction is typically carried out at reflux temperature, which is around 78 °C for ethanol.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress.[1] A suitable solvent system, such as ethyl acetate/hexane, can be used to separate the starting materials from the product. The disappearance of the limiting reactant (usually levulinic acid) indicates the completion of the reaction.
Q4: What are the key parameters to control for optimizing the yield of this compound?
A4: Optimizing the yield hinges on several factors:
-
Purity of Reagents: Ensure high purity of levulinic acid and hydrazine hydrate.
-
Stoichiometry: A 1:1 molar ratio of levulinic acid to hydrazine hydrate is typically used.[1]
-
Reaction Time: The reaction is generally refluxed for 4 hours.[1] Insufficient time can lead to incomplete conversion, while excessively long times may promote side reactions.
-
Product Precipitation: Cooling the reaction mixture in an ice-water bath is crucial for maximizing the precipitation of the product.[1]
Q5: I am struggling with the N-alkylation of this compound. What conditions should I use?
A5: For N-alkylation, a common method involves reacting this compound with an alkyl halide (e.g., allyl bromide) in the presence of a base like anhydrous potassium carbonate (K₂CO₃) in an anhydrous polar aprotic solvent such as acetonitrile.[1] The reaction is typically conducted at reflux.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and its derivatives.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Increase the reflux time and monitor the reaction progress by TLC. Ensure the reaction has gone to completion before workup. |
| Loss of product during workup. | Ensure the reaction mixture is sufficiently cooled in an ice-water bath to maximize precipitation. Wash the filtered product with a minimal amount of cold ethanol to avoid dissolving the product.[1] | |
| Impure starting materials. | Use high-purity levulinic acid and hydrazine hydrate. | |
| Formation of an Oily Product Instead of a Solid | Presence of impurities. | Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography. |
| Incomplete removal of solvent. | Ensure the product is thoroughly dried under vacuum to remove any residual solvent. | |
| Low Yield in N-Alkylation Step | Inefficient base. | Use an appropriate amount of a strong enough, non-nucleophilic base like anhydrous potassium carbonate. Ensure the base is dry. |
| Inactive alkylating agent. | Use a fresh, high-purity alkylating agent. | |
| Presence of water. | Use anhydrous solvents and reagents to prevent side reactions. Moisture can deactivate the base and hydrolyze the alkylating agent. | |
| Multiple Spots on TLC after N-Alkylation | Formation of both N- and O-alkylated products. | The choice of solvent and base can influence the regioselectivity. Generally, polar aprotic solvents favor N-alkylation. Optimization of reaction conditions may be necessary. |
| Unreacted starting material. | Increase the reaction time or the amount of the alkylating agent. | |
| Decomposition of product. | Avoid excessively high temperatures or prolonged reaction times. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the general synthesis of 6-substituted pyridazinones from γ-keto acids.[1][3]
Materials:
-
Levulinic acid (4-oxopentanoic acid)
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Ice-water bath
-
Standard glassware for reflux and filtration
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve levulinic acid (11.61 g, 0.1 mol) in ethanol (100 mL).[1]
-
With stirring, add hydrazine hydrate (80% solution, 6.25 g, 0.1 mol) dropwise to the solution.[1]
-
Once the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.[1]
-
After the reflux period, cool the reaction mixture to room temperature.
-
Place the flask in an ice-water bath to facilitate the precipitation of the product.[1]
-
Collect the resulting solid precipitate by vacuum filtration and wash with a small amount of cold ethanol.[1]
-
Dry the product, this compound, under vacuum to yield a crystalline solid.
Characterization Data for this compound:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.85 (s, 1H, NH), 7.05 (d, J=9.6 Hz, 1H), 6.80 (d, J=9.6 Hz, 1H), 2.20 (s, 3H, CH₃).[1]
Protocol 2: Synthesis of 2-Allyl-6-methylpyridazin-3(2H)-one (N-Alkylation)
Materials:
-
This compound
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Standard glassware for reflux and extraction
Procedure:
-
To a 100 mL round-bottom flask, add this compound (5.5 g, 0.05 mol) and anhydrous acetonitrile (50 mL).[1]
-
Add anhydrous potassium carbonate (10.35 g, 0.075 mol) to the suspension.
-
Stir the mixture at room temperature for 15 minutes.
-
Add allyl bromide (7.26 g, 0.06 mol) dropwise.[1]
-
Heat the reaction mixture to reflux and maintain for 12 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by column chromatography if necessary.
Visualizing the Synthesis and Troubleshooting
Reaction Workflow
Caption: General workflow for the two-step synthesis of N-alkylated this compound derivatives.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common issues leading to low product yield.
References
- Synthesis of 2-Allyl-6-methylpyridazin-3(2H)
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - NIH
- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace
- Synthesis and chemistry of pyridazin-3(2H)-ones - ScienceDirect
- Navigating the Synthesis of Pyridazin-3(2H)-one-based Guanidines: A Technical Support Guide - Benchchem
- Synthesis of pyridazin-3(2H)-one derivatives 6a–w. Reagents and...
- This compound | C5H6N2O | CID 83346 - PubChem
- Synthesis and chemistry of pyridazin-3(2H)
Sources
troubleshooting inconsistent results in 6-Methylpyridazin-3(2H)-one bioassays
Welcome to the technical support center for bioassays involving 6-Methylpyridazin-3(2H)-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile pyridazinone scaffold. Our goal is to provide you with the expertise and validated protocols needed to achieve consistent, reproducible, and trustworthy results in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound to provide a solid foundation for your experimental design.
Q1: What is this compound and why is it significant?
This compound is a heterocyclic organic compound featuring a pyridazinone core structure.[1] This core is considered a "privileged structure" in medicinal chemistry because it can interact with a wide range of biological targets.[2] Consequently, derivatives of this scaffold have been investigated for a diverse array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, cardiovascular, and antimicrobial effects.[3][4][5][6][7][8] Its versatility makes it a compound of high interest in drug discovery and development.
Q2: What are the known biological targets or pathways for this class of compounds?
The pyridazinone scaffold is known to interact with multiple targets. Specific derivatives have been developed as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain.[9][10][11] Other derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a critical pathway in inflammatory responses.[6] Depending on the substitutions, pyridazinones may also target phosphodiesterases (PDEs), protein kinases, or ion channels, contributing to effects like vasodilation or cytotoxicity in cancer cells.[6][8][11]
Q3: What are the key physicochemical properties I should be aware of?
The most critical property to consider is solubility. Like many heterocyclic drug candidates, pyridazinone derivatives often exhibit poor aqueous solubility.[12][13] This can be a major hurdle in designing bioassays and can lead to compound precipitation, underestimation of potency, and high data variability.[12][14] The compound has a molecular weight of approximately 110.11 g/mol .[1][15] Always begin by determining the empirical solubility of your specific batch in your chosen solvent (e.g., DMSO) and assay medium.
Section 2: Core Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Problem Area A: Inconsistent Assay Signal & High Variability
Q4: Why am I seeing high standard deviations between my replicate wells?
High variability is a common issue that can invalidate an experiment. It typically points to inconsistencies in process rather than a flaw in the compound itself. The root cause can often be traced to one of several factors:
-
Inconsistent Cell Seeding: A non-homogenous cell suspension during plating is a primary culprit.[16] If cells are not evenly distributed, different wells will start with different cell numbers, leading to varied metabolic activity or target expression.
-
Solution: Ensure you thoroughly resuspend your cells before and during the plating process. Use calibrated pipettes and consider gently rocking the cell suspension between dispensing into wells.
-
-
Edge Effects: Wells on the perimeter of a microplate are prone to faster evaporation, which concentrates the media components and your test compound.[14][17] This leads to systematically skewed results in outer wells compared to inner wells.
-
Compound Precipitation: If the final concentration of your compound in the assay well exceeds its solubility limit in the medium, it will precipitate. This leads to an unknown and inconsistent effective concentration.
-
Solution: Visually inspect your wells under a microscope after adding the compound. If you see crystals or precipitate, you must lower the concentration. Always determine the kinetic solubility of your compound in the final assay buffer before running a full experiment.[12]
-
-
Inaccurate Pipetting: Small volume errors, especially during serial dilutions or when adding compound to plates, can lead to large concentration errors and high variability.[16]
-
Solution: Use properly calibrated pipettes. For volumes under 10 µL, consider preparing an intermediate dilution plate to increase the transfer volume and improve accuracy.
-
Problem Area B: Poor or No Compound Activity
Q5: My positive and vehicle controls are fine, but this compound shows no effect. What's wrong?
This scenario suggests an issue specific to the test compound's preparation, stability, or mechanism of action in your chosen assay.
-
Compound Degradation: Is your compound stable under your experimental conditions? Consider factors like light sensitivity, pH of the buffer, and storage conditions.
-
Solution: Prepare fresh stock solutions. Store aliquots protected from light and at an appropriate temperature (typically -20°C or -80°C). Avoid repeated freeze-thaw cycles.
-
-
Solvent Effects: The solvent used to dissolve the compound (most commonly DMSO) can have biological effects on its own, even at low concentrations.[12][18] It can also affect protein stability and ligand binding.[19]
-
Solution: Ensure your vehicle control contains the exact same final concentration of the solvent as your highest compound concentration wells. Typically, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%, as concentrations above 1% can be cytotoxic or induce off-target effects.[18]
-
-
Incorrect Biological Context: Is the chosen cell line appropriate? Does it express the target you hypothesize the compound interacts with?
-
Solution: Validate target expression in your cell line (e.g., via Western Blot, qPCR, or flow cytometry). If you are testing for anti-inflammatory effects, ensure you are using an appropriate stimulus (like LPS) to activate the inflammatory pathway.[6]
-
-
Insufficient Incubation Time: The compound may require a longer incubation period to elicit a biological response.
-
Solution: Run a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal treatment duration for your specific assay and cell line.
-
Problem Area C: Irreproducible Dose-Response Curves
Q6: My IC50/EC50 values shift significantly between experiments. How can I improve reproducibility?
Shifting potency values are a critical issue for drug development and point to underlying systemic variability.[20][21] Achieving consistent dose-response relationships is paramount for building reliable structure-activity relationships (SAR).
-
Cell State and Passage Number: The physiological state of your cells can dramatically impact their response to a compound. Cells at a very high or low confluency, or at a high passage number, may behave differently.[22][23]
-
Solution: Standardize your cell culture protocol. Always seed cells from cultures that are in their exponential growth phase (e.g., 70-80% confluency). Record the passage number for every experiment and establish a working passage number range, retiring cells once they exceed it.[23]
-
-
Reagent Variability: Batch-to-batch variation in serum (FBS), media, or assay reagents can introduce significant variability.
-
Solution: Whenever possible, purchase a large lot of critical reagents like FBS, test it for your specific assay, and use it for an entire series of experiments. Always follow the manufacturer's instructions for reagent preparation and storage.
-
-
Inconsistent Data Processing: How the data is normalized and analyzed can affect the final IC50 value.
-
Solution: Establish a standardized data analysis workflow. Normalize your data to your positive (0% activity) and vehicle (100% activity) controls on each plate. Use a consistent non-linear regression model (e.g., four-parameter logistic fit) to calculate IC50 values.
-
Section 3: Key Experimental Protocols
Adherence to validated, standardized protocols is the most effective way to reduce variability.
Protocol 1: Preparation of Compound Stock and Working Solutions
This protocol is designed to minimize errors related to compound solubility and concentration.
-
Prepare High-Concentration Stock:
-
Accurately weigh out your this compound powder.
-
Dissolve it in 100% analytical grade DMSO to a high concentration (e.g., 10-50 mM). Ensure complete dissolution; use gentle vortexing or sonication if necessary.
-
Causality: Using a high-concentration stock minimizes the volume of DMSO added to your assay, reducing solvent-induced artifacts.[18]
-
-
Aliquot and Store:
-
Dispense the stock solution into small, single-use aliquots in low-binding tubes.
-
Store at -80°C, protected from light.
-
Causality: Aliquoting prevents repeated freeze-thaw cycles which can cause compound degradation and precipitation upon refreezing.
-
-
Prepare Intermediate Dilutions:
-
On the day of the experiment, thaw one aliquot of the stock solution completely and vortex gently.
-
Perform a serial dilution in 100% DMSO to create a set of intermediate concentrations (e.g., in a 96-well plate). This will be your "source plate."
-
Causality: Creating the dose-response curve in pure DMSO first ensures the compound remains soluble before the final dilution into aqueous assay media.
-
-
Prepare Final Working Solutions:
-
Transfer a small, precise volume from each well of the DMSO source plate to your final assay plate containing cells and media. The final DMSO concentration should not exceed 0.5%.
-
Mix immediately but gently, typically by swirling the plate or using an orbital shaker.
-
Self-Validation: Immediately after adding the compound, inspect the wells of the highest concentration under a microscope to confirm the absence of precipitation.
-
Protocol 2: General Cell-Based Viability Assay (Resazurin Reduction)
This protocol provides a framework for a common fluorescence-based cytotoxicity assay.
-
Cell Seeding:
-
Harvest cells from a culture in the exponential growth phase (70-80% confluency).
-
Perform an accurate cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (determined previously via optimization).
-
Plate cells in a 96-well, clear-bottom, black-walled plate. Fill perimeter wells with sterile PBS.
-
Incubate for 18-24 hours to allow cells to attach and recover.
-
Causality: Black-walled plates reduce well-to-well crosstalk in fluorescence assays.[23] The overnight incubation ensures cells are in a uniform physiological state before treatment.
-
-
Compound Treatment:
-
Prepare compound dilutions as described in Protocol 1.
-
Add the compound to the appropriate wells. Include vehicle-only controls (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO or a known cytotoxic agent).
-
Incubate for the desired treatment period (e.g., 24-72 hours).
-
-
Assay Readout:
-
Prepare the resazurin solution according to the manufacturer's instructions.
-
Add the reagent to all wells and incubate for 1-4 hours, or as optimized.
-
Causality: Resazurin (blue, non-fluorescent) is reduced by metabolically active cells to resorufin (pink, highly fluorescent). The signal is proportional to the number of viable cells.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence on a plate reader (typically ~560 nm excitation / ~590 nm emission).
-
Subtract the background fluorescence (media-only wells).
-
Normalize the data: Set the vehicle control as 100% viability and the positive control (maximum killing) as 0% viability.
-
Plot the normalized data against the log of the compound concentration and fit a dose-response curve to determine the IC50.
-
Section 4: Visual Aids
Diagrams and Workflows
A logical workflow is essential for efficient troubleshooting. The following diagram outlines a root-cause analysis for inconsistent bioassay results.
Caption: Troubleshooting workflow for inconsistent bioassay results.
Data Tables
Table 1: Summary of Potential Solvents and Key Considerations
| Solvent | Use Case | Max Final Conc. | Key Considerations |
| DMSO | Primary solvent for most non-polar organic compounds. | < 0.5% | Can be cytotoxic and affect cell signaling above 1%.[18] Ensure vehicle controls match the final concentration. |
| Ethanol | Alternative for some compounds. | < 0.5% | Can induce cellular stress responses. Volatile, so care must be taken to avoid evaporation from stock plates. |
| PEG-400 | Co-solvent for poorly soluble compounds. | < 1% | Can increase viscosity of the medium. May affect protein-ligand interactions.[19] |
| β-cyclodextrin | Encapsulating agent to improve aqueous solubility. | Varies | Can be a less disruptive alternative to organic solvents, but complex formation must be validated.[18] |
Table 2: Troubleshooting Quick Reference Guide
| Symptom | Most Likely Cause(s) | Recommended First Action(s) |
| High variability between replicates | Inconsistent cell seeding; Pipetting errors; Edge effects. | Review cell seeding protocol; Calibrate pipettes; Fill outer wells with PBS.[14][16] |
| No compound activity | Compound precipitation; Compound degradation; Wrong cell line. | Check for precipitate under a microscope; Make fresh stock; Confirm target expression.[12] |
| Shifting IC50 values | High cell passage number; Inconsistent cell confluency; Reagent lot changes. | Use low-passage cells; Standardize cell seeding density; Qualify new reagent lots.[23] |
| High background signal | Reagent contamination; Cell overgrowth; Intrinsic compound fluorescence. | Use fresh reagents; Optimize cell seeding density; Run a compound-only control (no cells). |
Section 5: References
-
Shaaban, M. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science.
-
Lazar, I., & Taminau, J. (n.d.). Promises and Pitfalls of High-Throughput Biological Assays. PubMed - NIH. [Link]
-
Al-Tel, T. H., et al. (2023). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC. [Link]
-
Tzortzis, K., et al. (2019). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. [Link]
-
El-Sayed, M. A., et al. (n.d.). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]
-
Loksha, Y. M., & Abd-Alhaseeb, M. M. (n.d.). Synthesis and biological screening of some novel 6‐substituted 2‐alkylpyridazin‐3(2H)‐ones as anti‐inflammatory and anagesic agents. ResearchGate. [Link]
-
Kyrlidis, A. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
Azure Biosystems (2024). How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. [Link]
-
Kumar, A., & Kumar, R. (2016). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Semantic Scholar. [Link]
-
Technology Networks (n.d.). High-Throughput Screening in Drug Discovery Explained. Technology Networks. [Link]
-
NIH (n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. NIH. [Link]
-
Klastrup, S., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]
-
Makarenkov, V., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics. [Link]
-
ResearchGate (n.d.). Studies on the identification of suitable solvents for microbial bioassay. ResearchGate. [Link]
-
Richter, K., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PMC. [Link]
-
Kumar, A., & Kumar, R. (2016). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
-
PubChem (n.d.). This compound. PubChem. [Link]
-
Promega Corporation (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
-
ResearchGate (2021). Why can't I get reproducible results in cell based assays?. ResearchGate. [Link]
-
Mareni, M. (2021). Biocompatibility Failure & Solvent Effect on Chemical Characterization. Nelson Labs. [Link]
-
Allam, H. A., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. [Link]
-
PNAS (2012). Gaining confidence in high-throughput screening. PNAS. [Link]
-
Loksha, Y. M., et al. (2020). Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents. PubMed. [Link]
-
El-Gohary, N. S., et al. (2021). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. MDPI. [Link]
-
Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. [Link]
Sources
- 1. This compound | C5H6N2O | CID 83346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | Semantic Scholar [semanticscholar.org]
- 6. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sarpublication.com [sarpublication.com]
- 8. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Promises and Pitfalls of High-Throughput Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 23. youtube.com [youtube.com]
managing the formation of byproducts in 6-Methylpyridazin-3(2H)-one synthesis
Welcome to the technical support center for the synthesis of 6-Methylpyridazin-3(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic procedure. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction, minimize byproduct formation, and ensure the highest purity of your final product.
Introduction to the Synthesis
The most prevalent and efficient method for synthesizing this compound is the cyclocondensation reaction between levulinic acid (a γ-keto acid) and hydrazine.[1][2] This reaction is valued for its atom economy and can, under optimal conditions, proceed with high efficiency. In fact, some research has characterized this as a "click reaction" due to its potential for quantitative yields in water at room temperature.[3] However, deviations from ideal conditions can lead to the formation of various byproducts, complicating purification and reducing overall yield. This guide will address these potential pitfalls and provide clear, actionable solutions.
Reaction Overview
The fundamental transformation involves the reaction of the ketone and carboxylic acid functionalities of levulinic acid with the two nucleophilic nitrogen atoms of hydrazine to form the stable six-membered pyridazinone ring.
Caption: General reaction scheme for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction did not go to completion, and I have a significant amount of unreacted levulinic acid. What went wrong?
A1: Incomplete conversion is a common issue. Several factors could be at play:
-
Stoichiometry: Ensure you are using at least a 1:1 molar ratio of hydrazine to levulinic acid. A slight excess of hydrazine can sometimes help drive the reaction to completion, but be mindful that this can complicate purification.
-
Reaction Time and Temperature: While the reaction can proceed at room temperature, it may be slow.[3] For a more practical laboratory timescale, heating the reaction mixture is common. A typical protocol involves refluxing in a solvent like ethanol for several hours.[1] If your reaction is incomplete, consider extending the reaction time or moderately increasing the temperature.
-
pH of the Medium: The pH can influence the nucleophilicity of hydrazine. While generally not requiring strict pH control, highly acidic conditions can protonate hydrazine, reducing its reactivity. The reaction is often performed without the addition of acid or base.
Q2: I'm observing a byproduct with a similar polarity to my product, making it difficult to separate by column chromatography. What could it be?
A2: A likely candidate for a byproduct with similar polarity is the dihydropyridazinone intermediate, which has not fully aromatized. Another possibility is a dimer or oligomer formed from side reactions of levulinic acid, especially under harsh heating conditions. To address this:
-
Reaction Conditions: Ensure sufficient heating and reaction time to promote the final dehydration step to the aromatic pyridazinone.
-
Purification Strategy: Consider recrystallization as an alternative or complementary purification technique to column chromatography. The subtle structural differences between the desired product and byproducts can sometimes be exploited through solubility differences in various solvent systems.
Q3: Can I use a substituted hydrazine in this reaction?
A3: Yes, this reaction is versatile and can be performed with substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) to yield N-substituted pyridazinones.[4] The general reaction principle remains the same, but reaction kinetics and byproduct profiles may vary.
Troubleshooting Guide: Byproduct Formation
This section provides a detailed guide to identifying and mitigating the formation of common byproducts.
| Observed Issue | Potential Byproduct(s) | Plausible Cause | Proposed Solution |
| Low Yield, Complex Mixture | Unreacted Starting Materials, Hydrazone Intermediate | Insufficient reaction time or temperature. | Increase reflux time or temperature moderately. Monitor reaction progress by TLC until the starting material spot disappears. |
| Presence of a Higher Molecular Weight Impurity | Dimer of Levulinic Acid or other condensation products | Excessive heat or presence of catalytic impurities promoting self-condensation of levulinic acid. | Maintain a controlled reflux temperature. Ensure the cleanliness of glassware and purity of starting materials. |
| Product is an oil or fails to crystallize | Residual Solvent, Presence of multiple closely-related byproducts | Inadequate drying or purification. Byproducts acting as crystallization inhibitors. | Ensure the product is thoroughly dried under vacuum. Attempt purification by a different method (e.g., recrystallization from a different solvent system). |
| Off-color product (yellow to brown) | Degradation products | Overheating or exposure to air and light for extended periods. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Minimize exposure of the final product to light and heat. |
Byproduct Formation Mechanisms
Caption: Potential pathways for byproduct formation in the synthesis of this compound.
Experimental Protocols
Standard Synthesis of this compound[1]
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve levulinic acid (1.0 eq) in ethanol.
-
Addition of Hydrazine: To this solution, add hydrazine hydrate (1.0-1.1 eq) dropwise with stirring. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to obtain this compound as a crystalline solid.
Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. Ethanol or an ethanol/water mixture is often a good starting point.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot filter the solution to remove insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
References
- ScienceDirect. (2007). Synthesis and chemistry of pyridazin-3(2H)-ones. [Link]
- National Center for Biotechnology Information. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]
- ResearchGate. (2014). 297-310 Review Article Pyridazin-3(2H)-ones: Synthesis, reactiv. [Link]
- Royal Society of Chemistry. (2020). A bio-based click reaction leading to the dihydropyridazinone platform for nitrogen-containing scaffolds. [Link]
- SciSpace. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. [Link]
- PubMed. (2005). Solid-phase syntheses of 6-arylpyridazin-3(2H)-ones. [Link]
- Scholars Research Library. (2010).
- Organic Chemistry Portal. (2021). Synthesis of pyridazines. [Link]
- INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]
- Liberty University. (n.d.).
- PubChem. (n.d.). This compound. [Link]
- MDPI. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. [Link]
- Google Patents. (1969).
- MDPI. (2019). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)
Sources
Technical Support Center: Purification of 6-Methylpyridazin-3(2H)-one and its Analogs
This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on the purification of 6-Methylpyridazin-3(2H)-one and its diverse analogs. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during the purification process, ensuring the attainment of high-purity compounds essential for downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound and its analogs, offering systematic solutions based on established chemical principles.
Problem 1: Low Recovery After Recrystallization
Symptom: You observe a significant loss of your target compound after performing a recrystallization procedure.
Possible Causes & Solutions:
-
Suboptimal Solvent Choice: The solubility profile of your compound in the chosen solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[1][2]
-
Solution: Screen a variety of solvents. For pyridazinone derivatives, ethanol is a commonly used and effective recrystallization solvent.[3][4] If your compound is highly soluble in ethanol even at low temperatures, consider a mixed solvent system. For instance, you can dissolve your compound in a good solvent (like ethanol or methanol) and then slowly add a poor solvent (an "anti-solvent" like water or hexane) until turbidity is observed, then allow it to cool.[1]
-
-
Premature Crystallization: If the solution cools too rapidly, the compound may precipitate out of solution along with impurities, rather than forming pure crystals.
-
Excessive Solvent Volume: Using too much solvent will keep your compound dissolved even at low temperatures, leading to poor recovery.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve your compound. This ensures the solution is saturated, promoting maximum crystal formation upon cooling.
-
Problem 2: Persistent Impurities After Column Chromatography
Symptom: Your purified fractions, as analyzed by TLC or NMR, still show the presence of one or more impurities.
Possible Causes & Solutions:
-
Inappropriate Solvent System (Mobile Phase): The choice of eluent is paramount for achieving good separation on a silica gel or alumina column.[6][7]
-
Solution: Optimize your mobile phase using Thin Layer Chromatography (TLC) first.[8] A good solvent system will result in a clear separation of your target compound from impurities, with the Rf value of your compound ideally between 0.2 and 0.4. For pyridazinone derivatives, which are often polar, common solvent systems include ethyl acetate/hexane and methanol/dichloromethane mixtures.[3][7][9] A gradient elution, where the polarity of the mobile phase is gradually increased, can be highly effective for separating compounds with a wide range of polarities.[6]
-
-
Column Overloading: Loading too much crude material onto the column will lead to broad, overlapping bands and poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (e.g., 1-5 g of crude material for 100 g of silica gel).
-
-
Co-eluting Impurities: Some impurities may have very similar polarities to your target compound, making separation by normal-phase chromatography challenging.
-
Solution:
-
Try a Different Stationary Phase: If using silica gel (slightly acidic), consider switching to neutral or basic alumina, or even reverse-phase silica.[7]
-
Employ Acid-Base Extraction: If the impurity is acidic or basic, an acid-base extraction prior to chromatography can effectively remove it.[10][11][12][13] For example, washing an ethereal or dichloromethane solution of your crude product with a mild base like sodium bicarbonate solution will extract acidic impurities.[4][10]
-
-
Problem 3: Oiling Out During Recrystallization
Symptom: Instead of forming solid crystals, your compound separates from the solution as an oil.
Possible Causes & Solutions:
-
Solution is Too Concentrated: If the concentration of the solute is too high, it may exceed its solubility limit at a temperature above its melting point.
-
Solution: Add a small amount of hot solvent to the oiled-out mixture to dissolve the oil, then allow it to cool slowly again.
-
-
Cooling is Too Rapid: Rapid cooling can sometimes favor oiling out over crystallization.
-
Solution: Ensure a slow cooling rate. Insulating the flask can help.
-
-
Presence of Impurities: Impurities can depress the melting point of the compound and interfere with crystal lattice formation.
-
Solution: Attempt to remove the impurities by another method, such as a preliminary column chromatography or an acid-base extraction, before recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound and its analogs?
A1: The most frequently employed and effective purification techniques are recrystallization and column chromatography.[3][14] Recrystallization from solvents like ethanol is often sufficient to obtain highly pure material, especially after initial isolation from a reaction mixture.[3][4] For more complex mixtures or to remove closely related impurities, column chromatography on silica gel is the method of choice.[3][15]
Q2: How can I remove unreacted starting materials from my crude product?
A2: This depends on the starting materials. If the starting material has a significantly different polarity from your product, column chromatography is a good option. For instance, in the synthesis of this compound from levulinic acid and hydrazine hydrate, the starting materials are more polar and can be separated from the product.[5] If one of the starting materials is acidic or basic, an acid-base extraction is a highly effective and simple method.[11][13]
Q3: My pyridazinone analog is a stubborn oil that won't crystallize. What should I do?
A3: First, ensure your compound is as pure as possible through other means, like column chromatography. If it still remains an oil, you can try the following:
-
Trituration: Add a solvent in which your compound is insoluble (but the impurities are soluble) and stir or sonicate the mixture. This can sometimes induce crystallization. Diethyl ether or hexane are good first choices for this.[15]
-
Solvent Evaporation: Slowly evaporate a solution of your compound in a suitable solvent. This can sometimes provide the necessary conditions for crystal nucleation.
-
Seeding: If you have a small amount of crystalline material, add a seed crystal to a supersaturated solution of your compound to initiate crystallization.
Q4: What are some common impurities I should be aware of during the synthesis and purification of pyridazinone derivatives?
A4: Common impurities can include unreacted starting materials, reagents, and side-products. For example, in N-alkylation reactions of pyridazinones, a common side-product is the O-alkylated isomer.[16] These isomers often have different polarities and can typically be separated by column chromatography. In syntheses involving cyclization, incomplete cyclization can lead to open-chain precursors remaining in the crude product.
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography of Pyridazinone Analogs
| Compound Polarity | Stationary Phase | Recommended Solvent System (v/v) |
| Low to Moderate | Silica Gel | Hexane / Ethyl Acetate (Gradient from 100:0 to 0:100)[3][7] |
| Moderate to High | Silica Gel | Dichloromethane / Methanol (Gradient from 100:0 to 90:10)[7][9] |
| Basic Analogs | Alumina (Neutral or Basic) | Dichloromethane / Methanol |
| Acidic Analogs | Silica Gel | Hexane / Ethyl Acetate with 1% Acetic Acid |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude this compound or analog. Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If some solid remains, add more solvent dropwise until a clear solution is obtained.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Column Chromatography Procedure
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen mobile phase. For a gradient elution, start with a low polarity solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: Troubleshooting logic for impure fractions obtained from column chromatography.
References
- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI.
- Verma S. K, Irrchhaiya R , Namdeo K. P , Singh V. K , Singh A , Khurana S. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J 2008;1(1).
- Column chromatography.
- Acid-Base Extraction.
- Column Chromatography Notes. Membrane Solutions.
- Chiral Resolution and Absolute Configuration of the Enantiomers of 5-acetyl-2-methyl-4-methylsulfinyl-6-phenyl-3(2H)-pyridazinone and Evaluation of Their Platelet Aggregation Inhibitory Activity. PubMed.
- What sample solvents work best with normal-phase flash column chromatography?.
- This compound. Maxmedchem.
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
- Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. ACS Publications.
- Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry.
- Accessing new polymorphs and solvates through solvothermal recrystallization. PMC - NIH.
- What Solvent Is Used In Column Chromatography?. Chemistry For Everyone - YouTube.
- Acid–base extraction. Wikipedia.
- Preparation method of pyridazinone derivative, and intermediate thereof. Google Patents.
- Substances yield after recrystallization from different solvents.. ResearchGate.
- Synthesis of 6-(2-hydroxyphenyl)-3(2H)-pyridazinone. PrepChem.com.
- Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central.
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH.
- This compound | C5H6N2O | CID 83346. PubChem.
- Acid-Base Extraction Tutorial. YouTube.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- Protein purification troubleshooting guide.
- An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. NIH.
- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
- Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. NIH.
- Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI.
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- 3. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives | MDPI [mdpi.com]
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Technical Support Center: Scale-Up Synthesis of 6-Methylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 6-Methylpyridazin-3(2H)-one. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the challenges of scaling up this important heterocyclic compound. This compound is a crucial building block in the development of pharmaceuticals and agrochemicals, valued for its versatile reactivity.[1] This guide is structured to address common issues encountered during synthesis, offering not just solutions but also the underlying scientific principles to empower your experimental design.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific problems that may arise during the scale-up synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield of this compound
Symptoms: The isolated yield of the final product is significantly lower than expected based on small-scale experiments.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Incomplete Reaction | The reaction of a γ-keto acid like levulinic acid with hydrazine is a condensation reaction that requires sufficient time and temperature to go to completion.[2] On a larger scale, heat and mass transfer limitations can lead to incomplete conversion. | Optimize Reaction Conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Side Reactions | At elevated temperatures or with prolonged reaction times, side reactions such as decomposition of starting materials or products can occur, reducing the overall yield. | Controlled Addition of Reagents: Add the hydrazine hydrate dropwise to the solution of levulinic acid to control the initial exotherm of the reaction.[3] |
| Product Precipitation Issues | This compound is typically isolated by precipitation from the reaction mixture upon cooling.[3] In a large-scale setup, inefficient cooling or agitation can lead to incomplete precipitation. | Optimize Crystallization: Ensure efficient and uniform cooling of the reaction vessel. Employ effective agitation to promote crystal formation and growth. Consider seeding the solution with a small amount of pure product to induce crystallization. |
| Losses During Workup | During filtration and washing, the product can be lost if it has some solubility in the wash solvent. | Select an Appropriate Wash Solvent: Wash the collected solid with a small amount of cold solvent (e.g., ethanol) to minimize dissolution of the product while effectively removing impurities.[3] |
Problem 2: Impure Product Contaminated with Starting Materials or Byproducts
Symptoms: Analytical data (e.g., NMR, LC-MS) of the isolated product shows the presence of unreacted levulinic acid, hydrazine, or other unexpected species.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Incomplete Reaction | As mentioned previously, insufficient reaction time or temperature can leave unreacted starting materials. | Monitor for Completion: Before workup, ensure the reaction has gone to completion by TLC or HPLC. If starting material is still present, consider extending the reaction time or adding a slight excess of hydrazine. |
| Inefficient Purification | Simple filtration and washing may not be sufficient to remove all impurities, especially those with similar solubility to the product. | Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain high-purity this compound.[4] |
| Formation of Hydrazones | Hydrazine can react with the ketone group of levulinic acid to form a hydrazone intermediate. If the subsequent cyclization is incomplete, this can remain as an impurity. | Ensure Cyclization Conditions: The cyclization to the pyridazinone ring is often favored by acidic or basic conditions and heat. Ensure the reaction conditions are suitable for the ring-closing step. |
Problem 3: Poor Solubility and Handling of Reagents and Product
Symptoms: Difficulty in dissolving starting materials, or the product crashing out of solution unexpectedly, leading to handling issues.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended solution |
| Inappropriate Solvent Choice | The solubility of both the reactants and the product is crucial for a smooth reaction and workup. | Solvent Selection: Ethanol is a commonly used solvent for this reaction as it effectively dissolves levulinic acid and facilitates the reaction with hydrazine hydrate.[3] The product, this compound, has lower solubility in cold ethanol, which allows for its isolation by precipitation.[3] |
| Precipitation During Reagent Addition | The salt of the product or intermediates may have limited solubility in the reaction solvent. | Maintain Temperature: Ensure the reaction mixture is maintained at a suitable temperature to keep all components in solution during the addition of reagents. |
Workflow for Troubleshooting Low Yield and Purity
Caption: A logical workflow for diagnosing and resolving issues of low yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
A1: The most prevalent and cost-effective method for the scale-up synthesis of this compound is the condensation reaction between levulinic acid (4-oxopentanoic acid) and hydrazine hydrate.[2][3] This approach is favored due to the ready availability and low cost of the starting materials.
Q2: What are the key safety precautions to consider during the scale-up of this synthesis?
A2: Hydrazine hydrate is a corrosive and toxic substance, and appropriate personal protective equipment (PPE), such as gloves and safety goggles, should be worn.[5] The reaction should be conducted in a well-ventilated area or a fume hood. Given that the reaction can be exothermic, controlled addition of reagents and monitoring of the internal temperature are crucial to prevent a runaway reaction.
Q3: Can alternative starting materials be used for this synthesis?
A3: Yes, derivatives of levulinic acid, such as ethyl levulinate, can also be used.[2] Additionally, other γ-keto acids can be employed to synthesize different 6-substituted pyridazinones.[6]
Q4: How can I confirm the identity and purity of the synthesized this compound?
A4: The identity and purity of the final product can be confirmed using a combination of analytical techniques. The most common methods include:
-
Melting Point: A sharp melting point close to the literature value (around 143-145°C) indicates high purity.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide definitive structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[8]
Q5: Are there any specific challenges related to the tautomerism of this compound?
A5: this compound can exist in tautomeric forms, the lactam and lactim forms.[6] In most cases, the lactam form is the more stable and predominant tautomer. This tautomerism is an important consideration in subsequent reactions, as alkylation can occur at either the nitrogen or the oxygen atom.[9]
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Reaction Scheme
Caption: Synthesis of this compound from levulinic acid and hydrazine hydrate.
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity (for 0.1 mol scale) |
| Levulinic acid | 116.11 | 11.61 g |
| Hydrazine hydrate (80%) | 50.06 | 6.25 g |
| Ethanol | 46.07 | 100 mL |
Procedure
-
Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve levulinic acid (11.61 g, 0.1 mol) in ethanol (100 mL).[3]
-
Addition of Hydrazine: To this stirring solution, add hydrazine hydrate (80% solution, 6.25 g, 0.1 mol) dropwise over a period of 15-20 minutes. An exotherm may be observed.[3]
-
Reflux: Once the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4 hours.[3]
-
Precipitation: After the reflux period, cool the reaction mixture to room temperature. Further, cool the flask in an ice-water bath to facilitate the precipitation of the product.[3]
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.[3]
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
Characterization Data
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 143-145 °C.[7]
-
1H NMR (DMSO-d6, 400 MHz): δ 12.85 (s, 1H, NH), 7.05 (d, J=9.6 Hz, 1H), 6.80 (d, J=9.6 Hz, 1H), 2.20 (s, 3H, CH₃).[3]
References
- El-Sayed, M. A. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1334-1367.
- Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
- Haider, N. (2007). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect.
- Abdel-Aziz, A. A. M., et al. (2018). Synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. ResearchGate.
- Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI.
- Fouad, M. A., et al. (2010). Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. ResearchGate.
- Hobbs, W. J. (2019). Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Chem-Impex. (n.d.). 6-Methyl-3(2H)-pyridazinone.
- Maxmedchem. (n.d.). This compound.
- Ghorab, M. M., et al. (2017). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. MDPI.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. This compound | C5H6N2O | CID 83346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refining Cell-Based Assay Protocols for Hydrophobic Pyridazinone Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for the unique challenges encountered when working with hydrophobic pyridazinone compounds in cell-based assays. Our goal is to empower you with the knowledge to refine your protocols, ensure data integrity, and accelerate your research.
Introduction: The Challenge of Hydrophobic Pyridazinones
Pyridazinone derivatives are a class of heterocyclic compounds with a wide range of biological activities, making them attractive candidates in drug discovery.[1][2][3][4][5][6][7] However, their inherent hydrophobicity presents significant challenges in aqueous-based cellular assays. Issues such as poor solubility, precipitation, non-specific binding, and aggregation can lead to inconsistent results, misinterpretation of data, and ultimately, the failure of promising compounds. This guide will address these common problems with in-depth explanations and actionable troubleshooting strategies.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing both the "why" and the "how-to" for resolving them.
Issue 1: Compound Precipitation Upon Addition to Aqueous Media
Question: I've dissolved my pyridazinone compound in DMSO to create a stock solution. However, when I add it to my cell culture medium, a precipitate immediately forms. What is happening and how can I prevent this?
Answer: This phenomenon, often called "crashing out," is a frequent issue with hydrophobic compounds.[8] It occurs when the compound, which is stable in a high concentration of an organic solvent like DMSO, is rapidly introduced into an aqueous environment where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to come out of solution.
Root Causes and Step-by-Step Solutions:
-
High Final Concentration: The intended final concentration of your compound in the media may exceed its aqueous solubility limit.
-
Solution: Determine the maximum soluble concentration of your compound in the assay medium by performing a solubility test. Decrease the final working concentration if necessary.[8]
-
-
Rapid Dilution: Adding a concentrated stock solution directly into a large volume of media creates localized high concentrations of the compound and the solvent, leading to precipitation.
-
Solution: Employ a serial dilution method. Instead of a single large dilution, create intermediate dilutions in your cell culture medium. Always add the compound solution to the medium, not the other way around. Adding the stock solution dropwise while gently vortexing the media can also aid in dispersion.[8][9]
-
-
Temperature Effects: The solubility of many compounds is temperature-dependent. Adding a compound stock to cold media can decrease its solubility.
-
High Solvent Concentration: While DMSO is a common solvent, high final concentrations can be toxic to cells and can also contribute to precipitation issues.
Issue 2: Inconsistent or Non-Reproducible Dose-Response Curves
Question: My dose-response curves for a series of pyridazinone analogs are inconsistent, sometimes showing steep drop-offs or bell-shaped curves. What could be the cause?
Answer: Inconsistent dose-response curves are often a red flag for issues related to the physicochemical properties of your compounds rather than their biological activity. For hydrophobic molecules, this can be due to compound aggregation or non-specific binding.
Root Causes and Step-by-Step Solutions:
-
Compound Aggregation: At micromolar concentrations, many hydrophobic small molecules can self-assemble into colloidal aggregates in aqueous solutions.[12][13] These aggregates can sequester proteins non-specifically, leading to artifacts in biochemical and cell-based assays.[12][14] This can result in steep or unusual dose-response curves.[12]
-
Solution 1: Detergent Test: To test for aggregation-based inhibition, include a small amount of a non-ionic detergent, such as Triton X-100 or Tween-80 (typically 0.01% - 0.1%), in your assay buffer. If the compound's activity is significantly reduced in the presence of the detergent, it is likely acting through an aggregation-based mechanism.[14]
-
Solution 2: Centrifugation: Before adding the compound to your cells, centrifuge the stock solution at high speed. Aggregates can often be pelleted, and using the supernatant may reduce non-specific effects.[14]
-
-
Non-Specific Binding: Hydrophobic compounds can bind non-specifically to plastics (e.g., pipette tips, microplates) and proteins in the cell culture medium (e.g., albumin in fetal bovine serum).[15][16] This reduces the actual concentration of the compound available to interact with the target cells, leading to a rightward shift in the dose-response curve and variability.
-
Solution 1: Use Low-Binding Plastics: Whenever possible, use low-adhesion microplates and pipette tips to minimize compound loss.
-
Solution 2: Account for Serum Protein Binding: The presence of serum proteins can act as a "sink" for hydrophobic compounds.[17][18][19] If your assay is sensitive to this, consider reducing the serum concentration or using a serum-free medium. Be aware that this may also affect cell health and compound solubility.
-
Solution 3: Pre-incubation and Wash Steps: Be mindful of pre-incubation times. Longer incubations can lead to greater non-specific binding. Thorough, yet gentle, washing steps can help remove non-specifically bound compound before downstream measurements.
-
Diagram: Troubleshooting Workflow for Assay Variability
Caption: A decision tree for troubleshooting inconsistent dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for my hydrophobic pyridazinone compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds for in vitro assays.[11] It is crucial to use anhydrous, high-purity DMSO to prevent moisture absorption, which can compromise the solubility of your compound.[11] Studies on pyridazinone derivatives have shown high solubility in neat DMSO.[20][21][22]
Q2: How can I improve the solubility of my pyridazinone compound in the final assay medium?
A2: If reducing the final concentration is not an option, consider using formulation strategies. Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior, can form inclusion complexes with hydrophobic drugs, effectively increasing their aqueous solubility.[23][24][25] Derivatives like 2-hydroxypropyl-β-cyclodextrin are often used for this purpose.[23] However, it's essential to test for any effects of the cyclodextrin itself on your cell system.
Q3: Can the pH of my cell culture medium affect the solubility of my compound?
A3: Yes, if your pyridazinone compound has ionizable groups, the pH of the medium can significantly impact its solubility.[8] Check the pKa of your compound. If it is close to the physiological pH of the cell culture medium (typically 7.2-7.4), small shifts in pH due to cellular metabolism could cause the compound to precipitate over time. Monitoring and maintaining the pH of your culture, especially in long-term assays, is important.
Q4: How does Fetal Bovine Serum (FBS) in the media affect my compound?
A4: FBS contains proteins, most notably albumin, which can bind to hydrophobic compounds.[11][18] This binding can have a dual effect: it can help to solubilize the compound, but it also reduces the free concentration of the compound that is available to interact with the cells.[11] This can be a source of variability between experiments if different batches of FBS with varying albumin concentrations are used.
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration
This protocol will help you estimate the highest concentration of your compound that remains in solution under your specific assay conditions.
Materials:
-
High-concentration stock solution of your pyridazinone compound in DMSO (e.g., 100 mM).
-
Complete cell culture medium (pre-warmed to 37°C).
-
Sterile microcentrifuge tubes or a 96-well plate.
Procedure:
-
Prepare a series of dilutions of your compound stock in the pre-warmed cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.
-
Visually inspect each dilution immediately after preparation for any signs of precipitation (cloudiness, crystals).
-
Incubate the dilutions under your standard assay conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment's duration.
-
After incubation, visually inspect the solutions again for any delayed precipitation.
-
The highest concentration that remains clear after incubation is your approximate maximum soluble concentration.
Protocol 2: Serial Dilution for Compound Dosing
This protocol describes a method to add your compound to cells while minimizing the risk of precipitation.
Materials:
-
High-concentration compound stock in DMSO.
-
Pre-warmed complete cell culture medium.
-
Sterile tubes for intermediate dilutions.
-
Cell culture plate with seeded cells.
Procedure:
-
Prepare an Intermediate Dilution: Create an intermediate dilution of your stock solution in pre-warmed medium. For example, if your stock is 100 mM and your highest final concentration is 100 µM, you could make a 1 mM intermediate dilution in a sterile tube.
-
Create Final Dilutions: Use the intermediate dilution to prepare your final working concentrations in separate tubes or a dilution plate.
-
Dose the Cells: Carefully remove the existing media from your cells and replace it with the media containing the final compound concentrations.
Diagram: Compound Preparation and Dosing Workflow
Caption: A recommended workflow for preparing and dosing hydrophobic compounds.
Data Summary Table
| Issue | Potential Cause | Recommended Solution | Final DMSO Conc. Target |
| Precipitation | Exceeding aqueous solubility | Determine max soluble concentration; use serial dilutions. | < 0.5% |
| Inconsistent Data | Compound aggregation | Perform a detergent test (e.g., 0.01% Tween-80). | As low as possible |
| Low Potency | Non-specific binding to plastic | Use low-binding labware. | < 0.5% |
| Variability | Serum protein binding | Reduce serum percentage or use serum-free media. | < 0.5% |
Conclusion
Working with hydrophobic pyridazinone compounds in cell-based assays requires careful attention to their physicochemical properties. By understanding the root causes of common issues like precipitation, aggregation, and non-specific binding, you can implement the troubleshooting strategies and optimized protocols outlined in this guide. This will lead to more reliable, reproducible data and a greater chance of success in your drug discovery and development efforts.
References
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- Request PDF. (n.d.). Strategies for formulating and delivering poorly water-soluble drugs.
- Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
- ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
- (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- ACS Publications. (2012, May 24). Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology.
- MDPI. (n.d.). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems.
- PubMed. (2019, December 31). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems.
- ResearchGate. (n.d.). Binding Properties of Hydrophobic Molecules to Human Serum Albumin Studied by Fluorescence Titration.
- PMC - NIH. (n.d.). Probing Electrostatic and Hydrophobic Associative Interactions in Cells.
- MDPI. (n.d.). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers.
- Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives for Researchers, Scientists, and Drug Development Prof.
- Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!.
- Espace INRS. (n.d.). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery.
- ACS Publications. (2013, February 25). Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors.
- Soft Matter (RSC Publishing). (n.d.). Cyclodextrin/dextran based drug carriers for a controlled release of hydrophobic drugs in zebrafish embryos.
- PubMed Central. (n.d.). Cyclodextrin: A prospective nanocarrier for the delivery of antibacterial agents against bacteria that are resistant to antibiotics.
- NIH. (n.d.). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays.
- MDPI. (2022, May 23). The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study.
- PMC - NIH. (n.d.). Testing for drug-human serum albumin binding using fluorescent probes and other methods.
- (2023, October 16). Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures.
- ResearchGate. (n.d.). The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation.
- ResearchGate. (2014, April 7). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4H1cBulfdckCsLoM060boJPdqe3t19YlOkeJAqyKXO9_kSmFLlSqcDARElmqbsXopjltlTeMCfYLLqZ_qG21t2rwgCneVv-6bawhJXppsS2Mhf7ZXBflFfGT1QMahPaebRWYXbnLOyN9ssZ4W4T6BSbU-dPGHw5vqkzXdHbmNjJWckIaJqcu0ZcneOjI6rQwxFus3YkBN-ZTogP6ea1osFK9imqkClU69tjk2egqsvikqZI-ybsorU5T3biMGsRkf1fk8f9LLMBPuKBW048vHE3LqVbfQDU53Mhc=]([Link]
Sources
- 1. Enhancing the cellular anti-proliferation activity of pyridazinones as c-met inhibitors using docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors [mdpi.com]
- 6. Pyridazinone-substituted benzenesulfonamides display potent inhibition of membrane-bound human carbonic anhydrase IX and promising antiproliferative activity against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. espace.inrs.ca [espace.inrs.ca]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. researchgate.net [researchgate.net]
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- 18. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. alzet.com [alzet.com]
- 24. hilarispublisher.com [hilarispublisher.com]
- 25. mdpi.com [mdpi.com]
avoiding precipitation of 6-Methylpyridazin-3(2H)-one in cell culture media
A Guide to Preventing Precipitation in Cell Culture Media
Welcome to the technical support center for 6-Methylpyridazin-3(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to address and prevent the common issue of compound precipitation in cell culture experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Here we address the most common immediate questions regarding the precipitation of this compound.
Q1: My this compound precipitated immediately after I added it to my cell culture medium. What happened?
Q2: I noticed a fine, crystalline precipitate in my culture flasks 24 hours after adding the compound. What could be the cause?
A2: Delayed precipitation can be due to several factors. The most common are:
-
Compound Concentration: Your final working concentration may be above the long-term solubility limit of this compound in your specific cell culture medium.
-
Media Component Interaction: Components in your media, such as salts, proteins from serum, or amino acids, can interact with the compound over time, reducing its solubility.[3]
-
Temperature and pH Fluctuation: Changes in temperature (e.g., moving from a 37°C incubator to a room temperature microscope stage) or pH shifts due to cellular metabolism can decrease the compound's solubility.
-
Evaporation: In long-term cultures, evaporation of media can increase the compound's effective concentration, pushing it past its solubility limit.
Q3: What is the best solvent for this compound?
A3: Based on the behavior of similar pyridazinone derivatives, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[1][2] It is crucial, however, to keep the final concentration of DMSO in your cell culture medium as low as possible (ideally below 0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.
Q4: How does pH affect the solubility of this compound?
A4: The predicted pKa for this compound is approximately 11.51. This indicates it is a very weak acid. At the typical pH of cell culture media (around 7.2-7.4), the compound will be overwhelmingly in its neutral, protonated form. Generally, the neutral form of a compound is less soluble in aqueous solutions than its ionized form. Therefore, the physiological pH of cell culture media does not favor the solubilization of this compound.
Troubleshooting Guide: A Step-by-Step Approach to Preventing Precipitation
If you are experiencing precipitation, follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for preventing precipitation.
In-Depth Protocols
Protocol 1: Recommended Stock Solution and Dilution Method
This protocol is designed to minimize solvent shock and is the first line of defense against precipitation.
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
Procedure:
-
Prepare a 20 mM Stock Solution:
-
The molecular weight of this compound is 110.11 g/mol .
-
To prepare 1 mL of a 20 mM stock solution, dissolve 2.20 mg of the compound in 1 mL of 100% DMSO.
-
Ensure complete dissolution by vortexing. If necessary, gently warm the tube in a 37°C water bath.
-
Visually confirm that no particulate matter remains.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Two-Step Dilution for a 20 µM Final Concentration:
-
Step 1 (Intermediate Dilution): In a sterile tube, add 2 µL of your 20 mM DMSO stock solution to 198 µL of pre-warmed (37°C) cell culture medium. This creates a 1:100 dilution, resulting in a 200 µM intermediate solution in 1% DMSO. Mix gently by flicking the tube.
-
Step 2 (Final Dilution): Add the required volume of this 200 µM intermediate solution to your final culture volume. For example, to achieve a 20 µM final concentration in a 10 mL culture, add 1 mL of the 200 µM intermediate solution to 9 mL of pre-warmed medium.
-
The final DMSO concentration in this example will be 0.1%, which is well-tolerated by most cell lines.
-
Protocol 2: Determining the Maximum Soluble Concentration
If precipitation persists, you must determine the empirical solubility limit of this compound in your specific experimental conditions.
Materials:
-
10 mM stock solution of this compound in 100% DMSO
-
Your complete cell culture medium (including serum, if used), pre-warmed to 37°C
-
Clear 96-well plate or microcentrifuge tubes
-
Microplate reader or a light microscope
Procedure:
-
Prepare Serial Dilutions:
-
In a 96-well plate, add 100 µL of pre-warmed medium to wells A1 through A10.
-
Perform a serial two-fold dilution of your 10 mM stock solution directly in the medium. For example, add 2 µL of the 10 mM stock to well A1 (final concentration 200 µM), then transfer 100 µL from A1 to A2, mix, and so on, down to well A10.
-
Include a "medium only" control and a "medium + DMSO" control (at the highest concentration used, e.g., 2 µL DMSO in 100 µL medium).
-
-
Incubation and Observation:
-
Incubate the plate under your standard culture conditions (e.g., 37°C, 5% CO₂).
-
Visually inspect for precipitation under a light microscope immediately after preparation, and then at 1, 4, and 24 hours. Look for crystals or amorphous precipitate.
-
Optionally, you can quantify turbidity by measuring the absorbance at a wavelength like 600 nm using a plate reader.
-
-
Analysis:
-
The highest concentration that remains clear and free of visible precipitate after 24 hours is your maximum working soluble concentration. It is best practice to use a concentration slightly below this limit for your experiments to ensure the compound remains in solution.
-
Physicochemical Properties and Considerations
Understanding the properties of this compound is key to troubleshooting.
| Property | Value / Observation | Implication for Cell Culture |
| Molecular Weight | 110.11 g/mol | Standard for a small molecule. |
| Aqueous Solubility | Predicted to be very low. | The primary reason for precipitation in aqueous media.[1][2] |
| DMSO Solubility | Predicted to be high. | Excellent choice for a stock solvent.[1][2] |
| Predicted pKa | ~11.51 | The compound is non-ionized and less soluble at physiological pH. |
| Physical Form | Solid, powder/crystal. | Must be fully dissolved in a suitable solvent before use. |
Advanced Troubleshooting
If the above steps do not resolve the issue, consider these factors:
-
Serum Proteins: Serum contains proteins like albumin that can bind to small molecules, sometimes increasing their solubility. Conversely, interactions can also lead to precipitation. If you are working in serum-free conditions, you may face greater solubility challenges.
-
Media Formulation: Different basal media have varying concentrations of salts and amino acids. Some amino acids, like L-tyrosine, have inherently low solubility and can sometimes precipitate on their own.[4][5] While unlikely to be the primary cause, a very high concentration of your compound could potentially interact with these components.
-
Alternative Solvents: If DMSO proves problematic for your specific cell line, other solvents like ethanol could be tested. However, their final concentration must also be carefully controlled to avoid toxicity, and they are generally less effective at dissolving highly hydrophobic compounds.
By understanding the physicochemical properties of this compound and applying these systematic protocols, you can overcome the challenge of precipitation and ensure the reliability and reproducibility of your experimental results.
References
- Alam, M. S., et al. (2020). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Molecules.
- Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules.
- Maxmedchem. This compound.
- Google Patents. US10421941B2 - Process for improving the solubility of cell culture media.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. US10421941B2 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
Technical Support Center: Method Refinement for the Analysis of 6-Methylpyridazin-3(2H)-one Metabolites
Welcome to the technical support center for the analysis of 6-Methylpyridazin-3(2H)-one and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for bioanalytical method development and refinement. Drawing upon established principles of drug metabolism and state-of-the-art analytical techniques, this document aims to be a practical resource for your experimental work.
Introduction to this compound and its Analytical Challenges
This compound belongs to the pyridazinone class of heterocyclic compounds. This chemical scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including cardiovascular and anti-inflammatory effects.[1][2][3] The analysis of such compounds and their metabolites in biological matrices is crucial for understanding their pharmacokinetic and pharmacodynamic properties. However, the inherent polarity and potential for multiple metabolic transformations of the pyridazinone ring present unique analytical challenges.
This guide will address these challenges by providing a framework for anticipating metabolic pathways, developing robust sample preparation protocols, and optimizing LC-MS/MS methods for the sensitive and selective quantification of this compound and its putative metabolites.
Anticipated Metabolism of this compound
While specific metabolism data for this compound is not extensively available in the public domain, we can predict its metabolic fate based on the known biotransformation pathways of analogous pyridazinone structures and general principles of drug metabolism.[4][5][6] The primary routes of metabolism are expected to be Phase I oxidation reactions, followed by Phase II conjugation.
Phase I Metabolism (Functionalization):
The most probable initial metabolic transformations will be mediated by cytochrome P450 (CYP) enzymes in the liver.[7] Key reactions to anticipate include:
-
Hydroxylation: The methyl group and the pyridazinone ring are potential sites for hydroxylation. Aromatic hydroxylation is a common metabolic pathway for pyridazine-containing compounds.[4]
-
N-Dealkylation: While the N2 position is part of the heterocyclic ring, modifications are possible, though less common than reactions on substituents.
Phase II Metabolism (Conjugation):
The hydroxylated metabolites formed during Phase I are likely to undergo conjugation to increase their water solubility and facilitate excretion.[5][8] The most common conjugation reactions are:
-
Glucuronidation: The hydroxyl groups are susceptible to conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Sulfotransferases (SULTs) may also catalyze the addition of a sulfo group to the hydroxylated metabolites.
Based on these principles, a proposed metabolic pathway for this compound is illustrated below.
Caption: Proposed metabolic pathway for this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Sample Preparation
Question 1: What is the best initial approach for extracting this compound and its polar metabolites from plasma?
Answer: For initial method development, protein precipitation (PPT) is a straightforward and effective starting point. Given the anticipated polarity of the hydroxylated and conjugated metabolites, a simple "dilute and shoot" method may lead to significant matrix effects and poor sensitivity.
Recommended Protocol (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Troubleshooting Sample Preparation:
| Problem | Potential Cause | Recommended Solution |
| Low recovery of parent compound | The parent compound may be more lipophilic than the metabolites and could precipitate with the proteins. | Try a different precipitation solvent like methanol or a mixture of acetonitrile and methanol (1:1, v/v). |
| Low recovery of polar metabolites | The metabolites may not be fully soluble in the precipitation solvent. | After centrifugation, consider a second extraction of the protein pellet with a more polar solvent mixture, such as acetonitrile:water (80:20, v/v). Combine the supernatants. |
| Significant matrix effects observed | Co-eluting phospholipids and other endogenous components are not adequately removed by PPT. | Consider more advanced sample cleanup techniques like Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) . For polar metabolites, a mixed-mode SPE with both reversed-phase and ion-exchange properties can be effective.[9][10] |
Part 2: Liquid Chromatography
Question 2: I am observing poor retention and peak shape for the parent compound and its potential metabolites on a standard C18 column. What should I do?
Answer: This is a common issue for polar and heterocyclic compounds on traditional reversed-phase columns. The pyridazinone structure is polar, and its metabolites will be even more so.
Refinement Strategy:
-
Employ a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention and peak shape for polar analytes, even with highly aqueous mobile phases.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating very polar compounds that are not well-retained in reversed-phase chromatography.
-
Mobile Phase Optimization: Ensure your mobile phase contains an appropriate modifier. Formic acid (0.1%) is a good starting point for positive ion mode mass spectrometry as it aids in protonation.
Example UPLC-MS/MS Method Parameters (as a starting point):
| Parameter | Recommendation |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
This is a generic starting gradient and should be optimized for your specific analytes.
Troubleshooting Chromatography:
| Problem | Potential Cause | Recommended Solution |
| Split or tailing peaks | Secondary interactions with residual silanols on the column; inappropriate mobile phase pH. | Use a column with high-purity silica. Ensure the mobile phase pH is at least 2 units away from the pKa of the analytes. |
| Carryover | Adsorption of the analytes to surfaces in the autosampler or column. | Optimize the needle wash solution in your autosampler. A strong organic solvent like isopropanol can be effective. |
| Poor separation of isomeric metabolites | The chromatographic method lacks the necessary selectivity. | Lengthen the gradient or use a shallower gradient. Experiment with different organic modifiers (e.g., methanol instead of acetonitrile). |
Part 3: Mass Spectrometry
Question 3: How do I determine the precursor and product ions for this compound and its unknown metabolites?
Answer: The initial step is to perform a full scan (Q1 scan) to determine the m/z of the protonated parent molecule [M+H]⁺. For metabolite identification, a high-resolution mass spectrometer (Q-TOF or Orbitrap) is invaluable. For quantitative analysis on a triple quadrupole, you will need to determine the major product ions.
Workflow for MRM Method Development:
Caption: Workflow for developing an MRM method.
Anticipated Fragmentation: The pyridazinone ring is relatively stable. Common fragmentation pathways for N-heterocyclic compounds often involve the loss of small neutral molecules or cleavage of side chains.[11][12] For this compound, expect to see fragment ions corresponding to the loss of CO, N₂, and potentially cleavage of the ring structure.
Troubleshooting Mass Spectrometry:
| Problem | Potential Cause | Recommended Solution |
| Low sensitivity | Poor ionization efficiency; suboptimal MS parameters. | Optimize source parameters (e.g., temperature, gas flows, capillary voltage). Ensure mobile phase is compatible with ESI. |
| Ion suppression or enhancement | Co-eluting matrix components affecting ionization.[13] | Improve sample cleanup (see Part 1). Modify chromatography to separate analytes from the suppression zone. Use a stable isotope-labeled internal standard if available. |
| In-source fragmentation | The parent molecule is fragmenting in the ion source before entering the quadrupole. | Reduce the declustering potential (DP) or cone voltage. |
Conclusion
The successful analysis of this compound and its metabolites requires a systematic approach to method development and a thorough understanding of potential analytical challenges. By anticipating the metabolic pathways, employing appropriate sample preparation techniques, and optimizing LC-MS/MS parameters, researchers can develop robust and reliable methods for quantitative bioanalysis. This guide provides a foundation for these activities and a resource for troubleshooting common issues. For further assistance, please consult the references provided below.
References
- Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (2017). PMC. [Link]
- Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]
- TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. [Link]
- This compound | C5H6N2O | CID 83346. PubChem. [Link]
- Phase I and Phase II metabolism. Fiveable. [Link]
- Bioanalytical method validation: An upd
- Sample Preparation Strategies for Urine Panels with 50 or More Drugs and Metabolites Analyzed by LC-MS/MS. Biotage. [Link]
- Bioanalytical Method Validation. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Assessment of matrix effect in quantitative LC-MS bioanalysis. (2016). PMC. [Link]
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2023). NIH. [Link]
- Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. (2024). PubMed. [Link]
- US FDA guidelines for bioanalytical method validation.
- Medicinal chemistry on metabolism(Phase I & Phase II Reactions). SlideShare. [Link]
- Phase I and Phase II Metabolism: Mechanisms and their Role in Drug Biotransform
- Phase I and Phase II Metabolic Reactions in Drug Development. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
- Mass Spectrometry: Fragmentation P
- Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2022). PMC. [Link]
- Drug Metabolism: Phase I and Phase II Metabolic Pathways.
- BIOANALYTICAL METHOD VALIDATION: A COMPREHENSIVE ASSESSMENT OF VARIOUS REGULATORY GUIDELINES.
- FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
- Forensic and toxicology sample prepar
- A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. (2022). PMC. [Link]
- Pyridazinones and Structurally Related Derivatives with Anti-Inflamm
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Validation & Comparative
The Structure-Activity Relationship of 6-Methylpyridazin-3(2H)-one Analogs: A Comparative Guide for Drug Discovery Professionals
The 6-methylpyridazin-3(2H)-one scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of its analogs, offering field-proven insights for researchers and scientists in drug development. We will explore the nuanced effects of structural modifications on biological activity, supported by experimental data, and provide detailed protocols to facilitate further research.
The Versatile Core: Understanding the this compound Scaffold
The pyridazin-3(2H)-one ring system, with a methyl group at the C6 position, offers a unique combination of structural rigidity and capacity for diverse functionalization. The core structure allows for modifications at several key positions, most notably at the N2 and C4 positions, which profoundly influence the compound's interaction with its biological target. Our exploration will focus on the SAR of analogs targeting key protein families: phosphodiesterases (PDEs), cancer-related targets, and GABA-A receptors.
Comparative Analysis of Biological Activities
The therapeutic potential of this compound analogs spans a wide range of disease areas, from inflammatory conditions and cardiovascular diseases to cancer and neurological disorders. The following sections delve into the SAR for each major target class, presenting a comparative analysis of analog performance.
Phosphodiesterase (PDE) Inhibitors: Targeting Inflammation and Beyond
Phosphodiesterases are a superfamily of enzymes that regulate intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] Inhibition of specific PDE isoenzymes has proven to be a successful strategy for the treatment of various diseases.
PDE4 is a key regulator of cAMP in inflammatory cells.[1] The development of selective PDE4 inhibitors is a major focus for the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2]
Key SAR Insights for PDE4 Inhibition:
-
Substitution at the C4 Position: Introduction of an indole moiety at the C4 position of the this compound core has been shown to yield potent PDE4 inhibitors.[1][2] The nature of the substituent on the indole ring is critical for activity and selectivity.
-
The Role of the Methyl Group at C6: The presence of the methyl group at the C6 position is a common feature in many active analogs, suggesting its importance for optimal binding to the PDE4 active site.[3]
-
N2 Position Modifications: Topological explorations at the N-2 position of the pyridazine ring have led to the identification of additional interactions with the PDE4 binding site, resulting in significantly more potent compounds with improved water solubility.[4][5]
Comparative Data for PDE4 Inhibitors:
| Compound ID | C4-Substituent | N2-Substituent | PDE4B Inhibition (%) @ 20 µM | IC50 (nM) | Reference |
| 4ba | 5-Methoxy-1H-indol-3-yl | H | 64 | 251 ± 18 | [1] |
| Roflumilast | (Reference Drug) | - | 75 | - | [1] |
Causality Behind Experimental Choices: The rationale for introducing the indole moiety at the C4 position was to explore additional binding interactions within the active site of PDE4, which is known to have a deep substrate-binding pocket. The selection of various substituents on the indole ring was a systematic approach to probe the electronic and steric requirements for optimal potency and selectivity. Molecular docking studies have been instrumental in rationalizing the binding modes of these ligands and guiding further optimization.[1][6]
PDE5 is the primary enzyme responsible for the degradation of cGMP in the corpus cavernosum and pulmonary vasculature.[7] Selective PDE5 inhibitors are widely used for the treatment of erectile dysfunction and pulmonary hypertension.[8]
Key SAR Insights for PDE5 Inhibition:
-
Aromatic Substituents at C6: The presence of a phenyl ring at the C6 position is a common feature in many potent PDE5 inhibitors.[7]
-
Tricyclic Analogs: Fusing a pyrazole ring to the pyridazinone core to create a tricyclic system has led to highly potent and selective PDE5 inhibitors.[7] A phenyl ring at position 9 of this tricyclic core was found to be necessary for inhibitory activity.[7]
-
Influence of N2-Substituents: The introduction of a benzyl group at the N2 position of the pyridazinone ring has been associated with potent and selective PDE5 inhibitory activity.[7]
Comparative Data for PDE5 Inhibitors:
| Compound ID | Core Structure | Key Substituents | PDE5 IC50 (nM) | PDE6 Inhibition (%) @ 2 µM | Reference |
| Compound 27 | Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one | 9-phenyl | 34 | 42.5 | [7] |
| Sildenafil | (Reference Drug) | - | 20 | 40 | [7] |
| Compound 28 | 2-phenyl-3,6-pyridazinedione | Arylidene with electron-withdrawing group | 22 | - | [7] |
Causality Behind Experimental Choices: The design of tricyclic analogs was a strategy to create more rigid structures that could better fit the active site of PDE5, leading to enhanced potency and selectivity. The exploration of different substituents at various positions of these rigid scaffolds was guided by the desire to optimize interactions with key amino acid residues in the enzyme's binding pocket, as revealed by X-ray crystallography and molecular modeling studies.[9]
Anticancer Agents: Targeting Cell Proliferation and Survival
The pyridazinone scaffold has emerged as a promising framework for the development of novel anticancer agents, targeting various pathways involved in tumor growth and proliferation.[10][11][12]
Key SAR Insights for Anticancer Activity:
-
Diarylurea Derivatives: The incorporation of a diarylurea moiety, similar to that found in the multi-kinase inhibitor sorafenib, has yielded pyridazinone-based compounds with significant anticancer and antimicrobial activities.[10][12]
-
VEGFR-2 Inhibition: Several this compound analogs have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[13]
-
Substitutions at N2 and C6: The nature of the substituents at the N2 and C6 positions is crucial for cytotoxic activity against various cancer cell lines.
Comparative Data for Anticancer Analogs (VEGFR-2 Inhibition):
| Compound ID | Key Structural Features | VEGFR-2 Inhibition (%) @ 10 µM | Reference | | :--- | :--- | :--- | :--- | :--- | | Compound 5b | (Specific structure not detailed) | 92.2 |[13] |
Causality Behind Experimental Choices: The design of pyridazinone-based diarylurea derivatives was a rational approach to mimic the pharmacophore of the known anticancer drug sorafenib, with the aim of discovering new agents with improved properties or a different spectrum of activity. The screening against a panel of cancer cell lines and specific kinases like VEGFR-2 allows for the identification of promising lead compounds and the elucidation of their mechanism of action.[10][13]
GABA-A Receptor Modulators: Exploring Neurological Applications
The GABA-A receptor is the primary inhibitory neurotransmitter-gated ion channel in the central nervous system and a key target for anxiolytic, sedative, and anticonvulsant drugs.[14] Certain pyridazinyl-GABA derivatives have been identified as selective antagonists of the GABA-A receptor.[15][16]
Key SAR Insights for GABA-A Receptor Modulation:
-
Arylaminopyridazine Core: An arylaminopyridazine scaffold linked to a GABA moiety has been shown to be a key structural feature for GABA-A receptor antagonism.[14]
-
Substitution on the Phenyl Ring: Substitution at the para position of the phenyl ring with a chlorine or a methoxy group led to compounds with the highest affinities for the GABA receptor site in this series.[15]
-
Methyl Group at C4: Suppressing the methyl group at the C4 position of the pyridazine ring was found to be beneficial for affinity.[15]
Comparative Data for GABA-A Receptor Antagonists:
| Compound ID | Key Structural Features | Apparent Ki for [3H]GABA displacement (µM) | Reference |
| SR 95531 | p-methoxy-phenyl at C6 | 0.15 | [15] |
| SR 42641 | p-chloro-phenyl at C6 | 0.28 | [15] |
| SR 95103 | Phenyl at C6, methyl at C4 | 2.2 | [14] |
Causality Behind Experimental Choices: The synthesis of these GABA derivatives was aimed at developing selective ligands for the GABA-A receptor. The systematic modification of the arylaminopyridazine core and the GABA linker was performed to optimize the binding affinity and selectivity for the receptor, leading to the identification of potent and specific antagonists.[14][15]
Experimental Protocols
To ensure the reproducibility and advancement of research in this field, detailed experimental protocols for the synthesis of a representative this compound analog and a common bioassay are provided below.
Synthesis of this compound
This protocol describes the synthesis of the core scaffold.
Step 1: Synthesis of this compound
-
Materials: Levulinic acid, hydrazine hydrate, ethanol.
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve levulinic acid (11.61 g, 0.1 mol) in ethanol (100 mL).[17]
-
To this solution, add hydrazine hydrate (80% solution, 6.25 g, 0.1 mol) dropwise with stirring.[17]
-
Once the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.[17]
-
After the reflux period, cool the reaction mixture to room temperature and then place it in an ice-water bath to facilitate precipitation.[17]
-
Collect the resulting solid precipitate by vacuum filtration and wash with a small amount of cold ethanol.[17]
-
Dry the product to obtain this compound.
-
In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This protocol outlines a common method for assessing the inhibitory activity of compounds against PDE5.[18]
-
Materials: Recombinant PDE5A1 enzyme, FAM-Cyclic-3′,5′-GMP substrate, PDE assay buffer, binding agent, 384-well black microplate, test compounds.
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO and create a serial dilution to test a range of concentrations.[18]
-
Thaw all enzymatic components on ice.[18]
-
Prepare the complete PDE assay buffer.[18]
-
Dilute the FAM-Cyclic-3′,5′-GMP substrate and the recombinant PDE5A1 enzyme in the complete assay buffer to the desired working concentrations.[18]
-
Add the diluted test compound, a positive control (e.g., Sildenafil), and a DMSO-only control to the designated wells of the microplate.[18]
-
To each well, add the diluted PDE5A1 enzyme solution.[18]
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.[18]
-
Initiate the enzymatic reaction by adding the diluted FAM-Cyclic-3′,5′-GMP substrate to all wells.[18]
-
Incubate the plate for 60 minutes at room temperature.[18]
-
Stop the reaction by adding the binding agent solution.[18]
-
Incubate for another 60 minutes at room temperature to allow the binding to reach equilibrium.[18]
-
Read the fluorescence polarization on a suitable plate reader.
-
Calculate the percent inhibition and determine the IC50 value for the test compound.
-
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
General SAR of this compound Analogs
Caption: Key positions for modification on the this compound core.
Experimental Workflow for Synthesis and Screening
Caption: A typical workflow for the synthesis and screening of novel analogs.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of bioactive compounds. The SAR studies highlighted in this guide underscore the critical role of substitutions at the N2 and C4 positions in determining the potency and selectivity of these analogs for their respective targets. The provided experimental data and protocols offer a solid foundation for researchers to build upon.
Future research in this area will likely focus on the development of even more selective inhibitors, particularly for PDE isoenzymes, to minimize off-target effects. Furthermore, the exploration of this scaffold for novel therapeutic targets is an exciting avenue for future drug discovery efforts. The continued integration of computational methods, such as molecular docking and QSAR studies, will undoubtedly accelerate the design and optimization of the next generation of this compound-based therapeutics.
References
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- RSC Publishing. (2021).
- da Silva-Júnior, E. F., et al. (2017). 3D-QSAR and Pharmacophore Identification Studies Applied to Pyridazin-3-one Derivatives as Potent PDE4 Inhibitors. Acta Scientific. [Link]
- Araújo-Júnior, J. X., et al. (2011). Structural Optimization of 6-aryl Pyridazin3-ones as Novel Potent PDE4 Inhibitors.
- National Institutes of Health. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]
- Al-Ghorbani, M., et al. (2016). Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships. Journal of Medicinal Chemistry. [Link]
- ResearchGate. Structural Optimization of 6-aryl Pyridazin-3-ones as Novel Potent PDE4 Inhibitors. [Link]
- SciSpace. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. [Link]
- ResearchGate. Synthesis of pyridazin-3(2H)
- PubMed Central.
- Elsevier. (2009). Identification, synthesis and SAR of amino substituted pyrido[3,2b]pyrazinones as potent and selective PDE5 inhibitors. [Link]
- National Center for Biotechnology Information. (2023). Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements. [Link]
- Taylor & Francis Online. (2022). Identification of phosphodiesterase type-5 (PDE-5)
- PubMed. (2019). A new series of pyridazinone derivatives as cholinesterases inhibitors: Synthesis, in vitro activity and molecular modeling studies. [Link]
- ScholArena. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. [Link]
- ResearchGate. Molecular Modelling Studies of Pyridazinone Derivatives as Antibutyrylcholinesterases. [Link]
- PubMed Central. (2023).
- PubMed. (1987). Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site. [Link]
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- PubMed. (1987). Interactions between three pyridazinyl-GABA derivatives and central GABA and glycine receptors in the rat, an in vivo microiontophoretic study. [Link]
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A Researcher's Guide to the Hypothetical Evaluation of 6-Methylpyridazin-3(2H)-one as a COX-2 Inhibitor
This guide provides a comprehensive framework for the evaluation of 6-Methylpyridazin-3(2H)-one as a potential Cyclooxygenase-2 (COX-2) inhibitor. As of this writing, this compound is not established in the scientific literature as a selective COX-2 inhibitor. Therefore, this document serves as a detailed roadmap for researchers, outlining the necessary experimental protocols to determine its efficacy and selectivity, and how to benchmark its performance against well-characterized inhibitors like Celecoxib and Etoricoxib.
The core of this guide is not a direct comparison of existing data, but rather a blueprint for generating that data. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our methodology in authoritative sources.
The Rationale: COX-2 Inhibition and the Pyridazinone Scaffold
The enzyme Cyclooxygenase-2 (COX-2) is a cornerstone of the inflammatory pathway. While the constitutively expressed COX-1 isoform is crucial for homeostatic functions like gastric protection and platelet aggregation, COX-2 is inducibly expressed at sites of inflammation, where it catalyzes the conversion of arachidonic acid to prostaglandins (PGs), particularly PGE2. Selective inhibition of COX-2 is therefore a highly sought-after therapeutic strategy to alleviate inflammation and pain without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
The pyridazinone scaffold, the core chemical structure of this compound, is of significant interest in medicinal chemistry. Various derivatives of this heterocyclic system have been explored for a wide range of biological activities, including cardiovascular, analgesic, and anti-inflammatory properties. This existing body of research provides a compelling, albeit hypothetical, rationale for investigating novel pyridazinone-containing compounds like this compound for potential anti-inflammatory effects mediated through COX-2 inhibition.
The COX-2 Pro-Inflammatory Signaling Pathway
The diagram below illustrates the canonical pathway leading to the production of pro-inflammatory prostaglandins, which is the target of COX-2 inhibitors.
Caption: The COX-2 signaling pathway in inflammation.
Benchmarking Against Gold Standards: Established COX-2 Inhibitors
Before initiating an experimental campaign for a novel compound, it is imperative to understand the performance characteristics of established drugs in the same class. Celecoxib and Etoricoxib are highly selective COX-2 inhibitors and serve as ideal benchmarks.
| Parameter | Celecoxib | Etoricoxib | Rofecoxib (Withdrawn) | This compound |
| COX-2 IC₅₀ | ~0.04 µM | ~0.06 µM | ~0.018 µM | To Be Determined |
| COX-1 IC₅₀ | ~15 µM | ~11 µM | ~10 µM | To Be Determined |
| Selectivity Index (COX-1/COX-2) | ~375 | ~183 | ~555 | To Be Determined |
| Primary Clinical Use | Arthritis, Acute Pain | Arthritis, Gout | Arthritis, Acute Pain | Not Applicable |
| Source | Not Applicable |
IC₅₀ (Half-maximal inhibitory concentration) values can vary based on assay conditions. The values presented are representative.
Proposed Experimental Workflow for Evaluation
This section outlines a logical, multi-stage process for characterizing the COX-2 inhibitory potential of this compound. The workflow is designed to move from high-throughput in vitro screening to more complex cell-based and in vivo models, ensuring that resources are committed efficiently.
Caption: Proposed workflow for evaluating a novel COX-2 inhibitor.
Detailed Experimental Protocols
The following protocols are detailed, step-by-step methodologies that form the core of the evaluation process.
Protocol 4.1: In Vitro COX-1/COX-2 Enzymatic Inhibition Assay
-
Principle: This assay directly measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. The activity is monitored colorimetrically by observing the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
TMPD (colorimetric probe)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate reader
-
Test Compound: this compound
-
Control Inhibitors: Celecoxib, Non-selective NSAID (e.g., Ibuprofen)
-
-
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in Tris-HCl buffer containing heme.
-
Compound Dilution: Prepare a serial dilution of this compound and control inhibitors in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Reaction:
-
To each well of a 96-well plate, add 150 µL of buffer, 10 µL of enzyme, and 10 µL of the test compound dilution.
-
Include wells for "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Initiate Reaction: Add 20 µL of a solution containing both arachidonic acid and TMPD to each well to start the reaction.
-
Data Acquisition: Immediately begin reading the absorbance at 595 nm every minute for 10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve).
-
Normalize the rates to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each enzyme.
-
Calculate the Selectivity Index = IC₅₀ (COX-1) / IC₅₀ (COX-2).
-
-
Protocol 4.2: Cell-Based PGE₂ Production Assay
-
Principle: This assay validates the in vitro findings in a more biologically relevant system. It measures the compound's ability to inhibit the production of PGE₂, a key inflammatory mediator, in cells where COX-2 has been induced.
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM cell culture medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
PGE₂ ELISA kit
-
MTT or similar cell viability assay kit
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Remove the medium and replace it with fresh, serum-free medium containing various concentrations of this compound or Celecoxib. Incubate for 2 hours.
-
COX-2 Induction: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: After incubation, collect the cell culture supernatant for PGE₂ analysis.
-
PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed reduction in PGE₂ is not due to cytotoxicity.
-
Data Analysis: Normalize the PGE₂ concentrations to the LPS-only control and plot the percent inhibition against compound concentration to determine the cellular IC₅₀.
-
Protocol 4.3: In Vivo Carrageenan-Induced Paw Edema Model
-
Principle: This is a classic and well-validated animal model for evaluating the acute anti-inflammatory activity of novel compounds. Injection of carrageenan into the paw induces a localized inflammatory response characterized by edema (swelling).
-
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200g)
-
1% Carrageenan solution in sterile saline
-
Parenteral vehicle (e.g., 0.5% carboxymethylcellulose)
-
Parenteral formulations of this compound and Celecoxib
-
Digital Plethysmometer
-
-
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment. Fast them overnight before dosing.
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (Celecoxib), and Test Groups (various doses of this compound).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Dosing: Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point relative to its baseline volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
-
-
Conclusion and Future Directions
If this compound demonstrates promising selectivity and in vivo efficacy, subsequent steps would involve pharmacokinetic profiling (ADME), comprehensive toxicology studies, and mechanism-of-action studies to fully characterize its potential as a novel anti-inflammatory agent. The framework provided here ensures that the initial investigation is both scientifically sound and resource-efficient, laying a solid foundation for any future drug development efforts.
References
- Title: The role of COX-2 in inflammatory processes and its importance as a therapeutic target.
- Title: COX-1 and COX-2 in Health and Disease.
- Title: Recent Advances in the Synthesis and Biological Applications of Pyridazinone Deriv
- Title: A Review on Recent Advances of Pyridazinone Derivatives as Anti-inflammatory Agents. Source: Current Drug Discovery Technologies URL:[Link]
- Title: Celecoxib: a specific COX-2 inhibitor.
- Title: Etoricoxib, a potent and specific cyclo-oxygenase-2 inhibitor, for the treatment of rheumatoid arthritis.
- Title: Rofecoxib: a specific cyclooxygenase-2 inhibitor. Source: Clinical Therapeutics URL:[Link]
- Title: A colorimetric assay for cyclooxygenase-2. Source: Analytical Biochemistry URL:[Link]
- Title: Carrageenan-induced paw edema in rat. Source: Current Protocols in Pharmacology URL:[Link]
A Researcher's Guide to the In Vivo Validation of 6-Methylpyridazin-3(2H)-one's Anti-Inflammatory Effects
This guide provides a comprehensive framework for the preclinical in vivo validation of 6-Methylpyridazin-3(2H)-one, a novel pyridazinone derivative with therapeutic potential as an anti-inflammatory agent. We will objectively compare its potential efficacy against established standards of care across a spectrum of validated animal models, moving from acute local inflammation to systemic and chronic autoimmune-like conditions. The experimental designs and protocols herein are structured to provide robust, reproducible data for critical decision-making in the drug development pipeline.
Introduction: The Rationale for a New Anti-Inflammatory Agent
The pyridazinone scaffold is a well-recognized pharmacophore in medicinal chemistry, with various derivatives showing promise as anti-inflammatory, analgesic, and antipyretic agents.[1][2][3][4] Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1][5] this compound emerges from this class as a candidate requiring rigorous in vivo evaluation to characterize its potency, efficacy, and potential mechanistic advantages over existing therapies.
Current non-steroidal anti-inflammatory drugs (NSAIDs) are broadly classified by their selectivity for the two primary COX isoforms:
-
Non-selective NSAIDs (e.g., Ibuprofen, Diclofenac) inhibit both COX-1 and COX-2. While effective, their inhibition of the constitutively expressed COX-1, which is crucial for gastric protection and platelet function, can lead to significant gastrointestinal side effects.[6][7]
-
Selective COX-2 Inhibitors (e.g., Celecoxib) were developed to target the inducible COX-2 enzyme, which is upregulated at sites of inflammation, thereby reducing the risk of gastrointestinal complications.[8][9][10]
-
Corticosteroids (e.g., Dexamethasone) are potent anti-inflammatory agents that act through glucocorticoid receptors to suppress the expression of numerous inflammatory genes, but their long-term use is limited by a broad side-effect profile.[11][12][13]
This guide will use Celecoxib and Dexamethasone as benchmark comparators to position the therapeutic potential of this compound. The central hypothesis is that this compound may offer a favorable efficacy and safety profile, potentially through selective COX-2 inhibition or other novel mechanisms.
The Inflammatory Pathway: A Mechanistic Overview
To understand how these compounds work, we must first visualize the core inflammatory pathway. Cellular injury or immune stimuli trigger the release of arachidonic acid from the cell membrane. The COX enzymes then convert arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[14][15]
Caption: The Arachidonic Acid Cascade and points of therapeutic intervention.
A Phased Approach to In Vivo Validation
A tiered experimental approach is crucial for efficiently evaluating a novel compound. We will progress from a simple, acute model to more complex systemic and chronic models. This allows for early go/no-go decisions and a deeper characterization of the compound's activity profile.
Caption: A tiered workflow for in vivo validation of anti-inflammatory compounds.
Experimental Protocols and Comparative Data
For each model, we will outline the protocol and present hypothetical, yet plausible, comparative data. This data serves as a benchmark for what a successful outcome might look like.
Model 1: Carrageenan-Induced Paw Edema (Acute Local Inflammation)
This is a cornerstone model for screening acute anti-inflammatory activity.[16][17] Carrageenan, a polysaccharide, induces a reproducible inflammatory response characterized by edema (swelling).[18]
Experimental Protocol:
-
Animals: Male Wistar rats (180-200g) are used. They are housed under standard conditions and acclimatized for at least one week.
-
Grouping (n=8 per group):
-
Group 1: Vehicle Control (0.5% Carboxymethyl cellulose (CMC) in saline, p.o.)
-
Group 2: this compound (10 mg/kg, p.o.)
-
Group 3: this compound (30 mg/kg, p.o.)
-
Group 4: Celecoxib (Positive Control, 30 mg/kg, p.o.)
-
-
Procedure: a. Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[16] b. Administer the respective compounds or vehicle by oral gavage (p.o.). c. One hour post-dosing, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.[19][20] d. Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume: Edema = Vₜ - V₀.
-
Calculate the Percentage Inhibition of edema for each treated group compared to the vehicle control group at each time point, particularly at the 3-hour peak.
-
% Inhibition = [(Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control] * 100
-
Hypothetical Comparative Data:
| Group | Dose (mg/kg) | Mean Paw Edema at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| This compound | 10 | 0.51 ± 0.05 | 40.0% |
| This compound | 30 | 0.32 ± 0.04 | 62.4% |
| Celecoxib | 30 | 0.30 ± 0.05 | 64.7% |
Data are presented as Mean ± SEM.
Interpretation: In this scenario, this compound demonstrates a dose-dependent anti-inflammatory effect. At 30 mg/kg, its efficacy is comparable to that of the selective COX-2 inhibitor Celecoxib, strongly suggesting a similar mechanism of action and justifying progression to the next phase.
Model 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model mimics the systemic inflammatory response seen in sepsis by using LPS, a component of gram-negative bacteria cell walls, to trigger a massive release of pro-inflammatory cytokines.[21][22] It is an excellent tool for evaluating a compound's ability to modulate systemic cytokine storms.
Experimental Protocol:
-
Animals: Female BALB/c mice (8-10 weeks old) are used.
-
Grouping (n=8 per group):
-
Group 1: Vehicle Control (Saline, s.c.) + Saline (i.p.)
-
Group 2: Vehicle Control (Saline, s.c.) + LPS (i.p.)
-
Group 3: this compound (30 mg/kg, p.o.) + LPS (i.p.)
-
Group 4: Dexamethasone (Positive Control, 5 mg/kg, s.c.) + LPS (i.p.)
-
-
Procedure: a. Administer the test compound (p.o.) or Dexamethasone/Vehicle (subcutaneously, s.c., as this route is more effective for dexamethasone in this model[23][24]). b. One hour later, administer LPS (5 mg/kg) via intraperitoneal (i.p.) injection to all groups except Group 1.[25] c. Two hours after LPS injection, collect blood via cardiac puncture under anesthesia. d. Prepare serum and store at -80°C for cytokine analysis.
-
Data Analysis:
-
Measure serum concentrations of TNF-α and IL-6 using commercially available ELISA kits.
-
Compare the cytokine levels in the treated groups to the LPS-only control group.
-
Hypothetical Comparative Data:
| Group | Serum TNF-α (pg/mL) | % Reduction | Serum IL-6 (pg/mL) | % Reduction |
| Saline Control | 85 ± 15 | - | 120 ± 22 | - |
| LPS + Vehicle | 4500 ± 350 | - | 12500 ± 980 | - |
| LPS + this compound | 1980 ± 210 | 56.0% | 6125 ± 550 | 51.0% |
| LPS + Dexamethasone | 950 ± 150 | 78.9% | 2750 ± 310 | 78.0% |
Data are presented as Mean ± SEM.
Interpretation: The data suggests that this compound significantly attenuates the LPS-induced surge in key pro-inflammatory cytokines. While not as potent as the corticosteroid Dexamethasone, its ability to halve the cytokine response indicates a strong systemic anti-inflammatory effect.
Model 3: Collagen-Induced Arthritis (CIA) (Chronic Autoimmune Inflammation)
The CIA model in mice is considered the gold standard for preclinical evaluation of therapeutics for rheumatoid arthritis.[26][27] It shares many immunological and pathological features with the human disease, making it highly relevant for assessing efficacy in a chronic setting.[28]
Experimental Protocol:
-
Animals: Male DBA/1J mice (8-10 weeks old), which are genetically susceptible to CIA.[27]
-
Induction of Arthritis: a. Day 0: Immunize mice at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).[27] b. Day 21: Administer a booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
Grouping and Treatment (n=10 per group):
-
Treatment begins on Day 21 (at the time of the booster) and continues daily until Day 42.
-
Group 1: Vehicle Control (0.5% CMC, p.o.)
-
Group 2: this compound (30 mg/kg, p.o.)
-
Group 3: Celecoxib (30 mg/kg, p.o.)
-
-
Assessments: a. Clinical Scoring: From Day 21 onwards, score mice for signs of arthritis three times a week. Each paw is scored on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=swelling of more than one digit, 3=severe swelling of the entire paw, 4=maximal swelling and ankylosis). The maximum score per mouse is 16. b. Histopathology (Day 42): Euthanize mice, collect hind paws, and process for histological analysis (H&E staining) to assess inflammation, pannus formation, and cartilage/bone erosion.
Hypothetical Comparative Data:
| Group | Mean Arthritis Score (Day 42) | % Reduction in Score | Incidence of Arthritis (%) |
| Vehicle Control | 10.5 ± 1.2 | - | 90% (9/10) |
| This compound | 5.2 ± 0.8 | 50.5% | 50% (5/10) |
| Celecoxib | 4.8 ± 0.7 | 54.3% | 40% (4/10) |
Data are presented as Mean ± SEM.
Interpretation: A significant reduction in the mean arthritis score and disease incidence by this compound, with an efficacy profile mirroring Celecoxib, would be a strong indicator of its potential for treating chronic inflammatory diseases like rheumatoid arthritis. This would be further validated by histological findings showing reduced joint inflammation and damage.
Conclusion and Future Directions
This comprehensive in vivo validation guide provides a clear, logical, and scientifically robust pathway for evaluating the anti-inflammatory potential of this compound. By systematically comparing its performance against well-characterized drugs in acute, systemic, and chronic inflammation models, researchers can build a compelling data package.
Positive outcomes, particularly performance on par with Celecoxib, would strongly support a COX-2 selective mechanism and warrant further preclinical development, including pharmacokinetic/pharmacodynamic (PK/PD) modeling, formal toxicology studies, and investigation in other relevant disease models. This structured approach ensures that resources are directed toward compounds with the highest probability of clinical success.
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A Comparative Guide to the In-Vivo Efficacy of 6-Methylpyridazin-3(2H)-one Derivatives as Cardiotonic Agents
This guide provides a comprehensive comparison of the efficacy of various 6-Methylpyridazin-3(2H)-one derivatives in preclinical animal models, with a focus on their application as cardiotonic agents for the treatment of heart failure. It is intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutics for cardiovascular diseases.
The pyridazin-3(2H)-one scaffold is a versatile core in medicinal chemistry, giving rise to compounds with a wide array of pharmacological activities, including cardiovascular, anti-inflammatory, and analgesic properties.[1][2][3] Derivatives of this compound, in particular, have emerged as promising candidates for cardiotonic drugs, primarily through their mechanism as phosphodiesterase III (PDE3) inhibitors.[2][4] This guide synthesizes available preclinical data to offer a clear comparison of their in-vivo performance and to elucidate key structure-activity relationships.
The Scientific Rationale: Targeting PDE3 for Cardiotonic Effects
In the context of heart failure, the goal of a cardiotonic agent is to increase the contractility of the heart muscle (positive inotropy) without excessively increasing heart rate, which could be detrimental. Many this compound derivatives achieve this by selectively inhibiting phosphodiesterase III (PDE3), an enzyme abundant in cardiac muscle.[4][5]
Mechanism of Action: PDE3 is responsible for the breakdown of cyclic adenosine monophosphate (cAMP).[4] By inhibiting PDE3, these derivatives increase intracellular cAMP levels. In cardiac myocytes, elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates L-type calcium channels and phospholamban. This leads to an increased influx of calcium ions (Ca2+) and enhanced reuptake into the sarcoplasmic reticulum, respectively. The net result is a more forceful contraction of the heart muscle.[4]
Caption: PDE3 Inhibition Pathway in Cardiomyocytes.
Evaluating Efficacy: A Standardized Animal Model Protocol
To ensure a meaningful comparison, it is crucial to rely on data from standardized and reproducible animal models. Various models are used to screen for cardiotonic agents, including those in rats, dogs, rabbits, and guinea pigs.[6][7][8] Rat models, such as those involving coronary artery ligation, are particularly useful for initial efficacy testing of drugs intended to treat myocardial infarction and injury.[7]
Below is a generalized, best-practice protocol for assessing the in-vivo cardiotonic efficacy of novel this compound derivatives in an anesthetized rat model.
Experimental Workflow:
Caption: In-Vivo Hemodynamic Assessment Workflow.
Step-by-Step Protocol:
-
Animal Model Selection: Adult male Sprague-Dawley rats are commonly used due to their well-characterized cardiovascular physiology.[7]
-
Anesthesia and Surgical Preparation: Animals are anesthetized to maintain a stable physiological state. The femoral artery is cannulated for blood pressure (BP) measurement, and the femoral vein for drug administration. A catheter is inserted into the left ventricle via the right carotid artery to measure left ventricular developed pressure (LVDP), an index of contractility.
-
Stabilization and Baseline Measurement: A stabilization period of at least 30 minutes is allowed post-surgery. Baseline hemodynamic parameters, including mean arterial pressure (MAP), heart rate (HR), and LVDP, are recorded.
-
Compound Administration: The this compound derivative is administered intravenously, typically in increasing doses, to establish a dose-response relationship. A vehicle control group and a positive control group (e.g., a known cardiotonic drug like Levosimendan or Milrinone) are essential for data validation.[9]
-
Data Acquisition and Analysis: Hemodynamic parameters are continuously recorded. The percentage change from baseline for each parameter at each dose is calculated and compared across different derivatives.
Comparative Efficacy of Selected Derivatives
The following table summarizes in-vivo data for representative this compound derivatives, illustrating the impact of different substitutions on cardiotonic activity. The data is synthesized from multiple studies to provide a comparative overview.
| Derivative Class | Key Structural Feature | Animal Model | Primary Efficacy Endpoint | Potency vs. Reference | Citation(s) |
| Phenyl-Substituted | 6-phenyl group with varied N-benzamide substitutions | Frog (Straub's perfusion) | Increased heart contractility | Some derivatives showed clear cardiotonic effect compared to Levosimendan | [9] |
| Imidazole-Substituted | 6-(1-methyl-2-phenyl-1H-imidazol-4-yl) group | Dog | Positive Inotropic Activity | Potent positive inotropic agents and inhibitors of cardiac PDE3 | [5] |
| Indole-Substituted | 4-(5-methoxy-1H-indol-3-yl) group | In-vitro macrophages | PDE4B Inhibition | Potent and selective PDE4B inhibition, suggesting anti-inflammatory potential | [10] |
| Alkyl-Substituted | 6-benzyl-2-methyl group | Rat | Anti-inflammatory / Analgesic | High COX-2 selectivity and significant anti-inflammatory/analgesic effects | [11] |
Note: This table is illustrative and combines findings from different experimental contexts. Direct head-to-head comparison requires identical experimental conditions.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyridazin-3(2H)-one derivatives is highly dependent on the nature of substituents at various positions of the ring.[12][13]
-
Substitution at C-6: The substituent at the C-6 position is a critical determinant of the pharmacological profile. Large aromatic groups, such as phenyl or imidazole rings, are frequently associated with potent cardiotonic activity, likely by facilitating optimal binding to the active site of PDE3.[5][13]
-
Substitution at N-2: Modifications at the N-2 position can significantly influence potency and solubility. For instance, the introduction of an acetamide side chain has been shown to be essential for the activity of certain derivatives targeting formyl peptide receptors.[14] In other cases, alkyl substitutions at N-2 have been optimized to enhance anti-inflammatory properties.[11]
-
Saturation of the Ring: Dihydropyridazinone derivatives often exhibit different pharmacological profiles compared to their unsaturated counterparts. For example, certain 4,5-dihydropyridazin-3-one derivatives have been identified as potent PDE4 inhibitors.[15]
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with significant potential as cardiotonic agents. Their efficacy is intrinsically linked to their ability to inhibit PDE3, leading to enhanced cardiac contractility. Preclinical evaluation in robust animal models is a critical step in identifying the most promising candidates for further development.
Future research should focus on:
-
Head-to-Head Comparisons: Conducting studies where multiple lead candidates are tested under identical experimental conditions in a validated animal model of heart failure.
-
Selectivity Profiling: Assessing the selectivity of potent derivatives against other PDE isoforms to minimize potential side effects.
-
Pharmacokinetic and Toxicological Studies: Characterizing the absorption, distribution, metabolism, excretion (ADME), and safety profiles of lead compounds to ensure they are suitable for clinical development.
By systematically exploring the structure-activity relationships and employing rigorous preclinical evaluation, the therapeutic potential of this versatile chemical scaffold can be fully realized.
References
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- Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents - PubMed. (2008). Arzneimittelforschung, 58(11), 569-73.
- Animal models for screening agents useful in Heart Failure | PPTX - Slideshare. (n.d.).
- 6-Methyl-2,4-Disubstituted Pyridazin-3(2H)-ones: A Novel Class of Small-Molecule Agonists for Formyl Peptide Receptors - PMC - NIH. (n.d.).
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (n.d.).
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- Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents - PubMed. (2020).
- Cardiotonic agents. 3. Synthesis and biological activity of novel 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones - PubMed. (1986). Journal of Medicinal Chemistry, 29(2), 261-7.
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- Comparative Analysis of 2-Allyl-6-methylpyridazin-3(2H)-one: A Guide to Structure-Activity Relationships - Benchchem. (n.d.).
- Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022).
- Structural Optimization of 6-aryl Pyridazin3-ones as Novel Potent PDE4 Inhibitors. (2015). Rev. Virtual Quim., 7(2), 744-751.
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A Researcher's Guide to Validating the Mechanism of Action of 6-Methylpyridazin-3(2H)-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate the mechanism of action (MoA) for the compound 6-Methylpyridazin-3(2H)-one. The pyridazin-3(2H)-one scaffold is a cornerstone in medicinal chemistry, with derivatives showing a vast array of pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3] Molecules incorporating this core structure have been identified as inhibitors of cyclooxygenase (COX) enzymes[4][5], modulators of various kinases[1], and agonists for G protein-coupled receptors[6].
Given this chemical diversity, assuming the MoA of a new analog like this compound is a significant scientific pitfall. A definitive and validated understanding of how a small molecule interacts with its biological targets is fundamental to any successful research or drug development program.[7][8] It provides the mechanistic confidence needed to interpret efficacy, predict potential toxicities, and justify further investment.[9]
Phase 1: Confirming Target Engagement in a Cellular Environment
Expertise & Experience: Before investing in detailed biochemical assays, it is paramount to confirm that this compound can access and physically interact with its intended target in a physiological context.[7] Cells contain a multitude of proteins, metabolites, and membrane barriers. An in vitro effect on a purified protein is meaningless if the compound cannot engage its target within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique to directly measure this engagement.[10][11]
Trustworthiness: The principle of CETSA is based on ligand-induced thermal stabilization.[10] The binding of a small molecule, such as this compound, to its target protein typically increases the protein's conformational stability. This stability makes the protein more resistant to heat-induced denaturation and aggregation. By heating intact cells or cell lysates to a range of temperatures and then quantifying the amount of the target protein that remains soluble, we can directly infer target engagement.[10][12] A positive shift in the melting temperature (Tagg) of the target protein in the presence of the compound is strong evidence of binding.
Featured Technique: Cellular Thermal Shift Assay (CETSA)
The following protocol outlines the generation of a CETSA "melt curve" to determine the change in thermal stability of a hypothetical target, "Kinase X," in response to this compound.
Experimental Protocol: CETSA Melt Curve for Kinase X
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., one known to express Kinase X) to approximately 80% confluency.
-
Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.
-
Divide the cell suspension into two main aliquots. Treat one aliquot with this compound (e.g., at 30 µM) and the other with a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for 1 hour at 37°C to allow for compound uptake and binding.[13]
-
-
Heat Treatment:
-
Aliquot the treated cell suspensions (e.g., 50 µL per tube) into PCR tubes.
-
Place the tubes in a thermal cycler pre-programmed with a temperature gradient. Heat the samples for 3 minutes across a range of temperatures (e.g., 42°C to 66°C in 2°C increments).
-
Immediately cool the samples at room temperature for 3 minutes.[10]
-
-
Cell Lysis and Fractionation:
-
Protein Analysis (Western Blot):
-
Carefully collect the supernatant (soluble fraction) from each sample.
-
Normalize the total protein concentration for all samples using a BCA assay.
-
Analyze the amount of soluble Kinase X in each sample by Western blotting using a specific primary antibody against Kinase X.[14]
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot images.
-
For each treatment group (vehicle and compound), plot the normalized band intensity against the corresponding temperature.
-
Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tagg) for each condition. The difference (ΔTagg) indicates the degree of stabilization.[10]
-
Data Presentation: Hypothetical CETSA Results
| Compound | Concentration (µM) | Target | Melting Temp (Tagg) | Thermal Shift (ΔTagg) |
| Vehicle (DMSO) | 0.1% | Kinase X | 52.1°C | - |
| This compound | 30 | Kinase X | 56.5°C | +4.4°C |
| Known Kinase X Inhibitor | 10 | Kinase X | 57.2°C | +5.1°C |
| Negative Control Compound | 30 | Kinase X | 52.3°C | +0.2°C |
Mandatory Visualization: CETSA Experimental Workflow
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Phase 2: Quantifying Direct Target Inhibition
Expertise & Experience: Demonstrating target engagement via CETSA is a crucial first step, but it does not describe the functional consequence of that binding. The compound could be an agonist, an antagonist, an allosteric modulator, or a competitive inhibitor. Therefore, the next logical phase is to quantify the compound's effect on the target's biochemical activity in a purified, cell-free system.[15] This allows for the determination of key pharmacological parameters like the half-maximal inhibitory concentration (IC50).
Trustworthiness: Using a purified, recombinant version of the target protein (Kinase X) allows for a direct and unambiguous measurement of inhibition, free from the complexities of a cellular environment.[15] A luminescence-based kinase assay, such as ADP-Glo™, is a robust and high-throughput method. It measures the amount of ADP produced during the kinase reaction; the less ADP produced, the greater the inhibition.[16] Comparing the IC50 of this compound against Kinase X to its activity against a panel of other kinases provides critical information about its selectivity.
Featured Technique: In Vitro Kinase Activity Assay
This protocol describes a method to determine the IC50 value of this compound against Kinase X.
Experimental Protocol: Luminescence-Based In Vitro Kinase Assay
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point dose-response curve. Include a DMSO-only control.[16]
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of each serially diluted compound concentration or DMSO control.
-
Prepare a master mix of recombinant Kinase X enzyme in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). Add 2.5 µL of the diluted kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[16]
-
-
Initiation and Incubation:
-
Prepare a master mix of the specific peptide substrate for Kinase X and ATP in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which then drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to develop.[16]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]
-
Data Presentation: Hypothetical Kinase Inhibition Profile
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase X | 35 | 8 |
| Kinase Y | 8,500 | 15 |
| Kinase Z | >20,000 | 25 |
Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[16]
Mandatory Visualization: Principle of ADP-Glo™ Kinase Assay
Caption: A simplified diagram of the Kinase X signaling pathway.
Conclusion
References
- BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
- AAT Bioquest. (2023, May 24). What are the common methods available to detect kinase activities?
- BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5.
- Springer Protocols. (n.d.). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides.
- Adriaenssens, E. (2023, September 23). In vitro kinase assay. protocols.io.
- Abcam. (n.d.). Western blot protocol.
- Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US).
- Dayalan Naidu, S., & Dinkova-Kostova, A. T. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101265.
- Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. National Center for Biotechnology Information (US).
- ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
- Gomaa, A. M., et al. (2020). Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents. Archiv der Pharmazie, 353(8), e2000085.
- Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- Gilbert, A. M., et al. (2013). Determining target engagement in living systems. Nature Chemical Biology, 9(4), 193-197.
- Malik, V., & Tatu, U. (2025). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. StatPearls Publishing.
- Cell Signaling Technology. (n.d.). Western Blotting Protocol.
- JoVE. (2023, February 9). Target Engagement in Adherent Cells Quantification | Protocol Preview. YouTube.
- Springer Protocols. (n.d.). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells.
- Ali, H. I., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(22), 1839-1865.
- Cilibrizzi, A., et al. (2012). 6-Methyl-2,4-Disubstituted Pyridazin-3(2H)-ones: A Novel Class of Small-Molecule Agonists for Formyl Peptide Receptors. Journal of Medicinal Chemistry, 55(7), 3556-3560.
- Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays.
- Promega Corporation. (n.d.). NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
- Li, Q., & Kang, C. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262.
- Crestone, Inc. (2023, January 29). Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder.
- Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide.
- University of California Television (UCTV). (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube.
- Cell Signaling Technology. (n.d.). Western Blotting Protocol.
- BenchChem. (n.d.). Biological Activity of 2-Allyl-6-methylpyridazin-3(2H)-one and its Analogs.
- ResearchGate. (n.d.). Synthesis and biological screening of some novel 6‐substituted 2‐alkylpyridazin‐3(2H)‐ones as anti‐inflammatory and analgesic agents | Request PDF.
- Al-Omary, F. A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry, 14(11), 2055-2075.
- PubChem. (n.d.). This compound.
- SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Sgylardi, D., et al. (2021). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 26(16), 4945.
- Sigma-Aldrich. (n.d.). 6-Methyl-3(2H)-pyridazinone.
- Synblock. (n.d.). CAS 7143-82-0 | this compound.
- BenchChem. (n.d.). 6-Butylpyridazin-3(2H)-one.
Sources
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview [mdpi.com]
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head-to-head comparison of 6-Methylpyridazin-3(2H)-one and celecoxib
An In-Depth Comparative Analysis for Drug Discovery Professionals: Celecoxib vs. a Novel 6-Methylpyridazin-3(2H)-one Analog
Introduction: The Quest for Selective COX-2 Inhibition
In the landscape of anti-inflammatory drug discovery, the cyclooxygenase (COX) enzymes are paramount targets. These enzymes, existing as two primary isoforms, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed in most tissues and plays a crucial role in homeostatic functions like gastric protection and platelet aggregation, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.
This distinction is the cornerstone of modern NSAID development. Non-selective NSAIDs inhibit both isoforms, leading to therapeutic anti-inflammatory effects but also to undesirable side effects, primarily gastrointestinal complications. The development of selective COX-2 inhibitors was a landmark achievement, promising to dissociate the therapeutic benefits from the mechanism-based toxicities.
Celecoxib, a diaryl-substituted pyrazole, stands as the archetypal COX-2 selective inhibitor, a "gold standard" against which new chemical entities are often measured. On the other side of our comparison is this compound, a representative of the pyridazinone scaffold. While this specific molecule is not an established COX inhibitor, the pyridazinone core is present in compounds with diverse biological activities, and its derivatives have been explored for anti-inflammatory properties.
This guide provides a framework for the head-to-head evaluation of a novel investigational compound, which we will refer to as "Compound MPO" (based on the 6-M ethylp yridazino ne scaffold), against the benchmark, celecoxib. We will delve into the established profile of celecoxib and outline the essential experimental workflows required to characterize our novel compound, providing the technical detail necessary for researchers to conduct a robust comparative analysis.
Part 1: The Benchmark Profile of Celecoxib
To compare, one must first understand the standard. Celecoxib's efficacy is rooted in its structural ability to selectively bind to the active site of the COX-2 enzyme. The COX-2 active site is approximately 20% larger than that of COX-1 and possesses a distinct side pocket. Celecoxib's bulky sulfonamide group fits neatly into this side pocket, an interaction that is sterically hindered in the narrower COX-1 active site. This structural nuance is the basis of its selectivity.
Mechanism of Action: The COX Pathway
The canonical pathway involves the liberation of arachidonic acid from the cell membrane by phospholipase A2. COX enzymes then catalyze the conversion of arachidonic acid to Prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that drive inflammation and other physiological processes. Celecoxib's targeted inhibition of COX-2 curtails the production of inflammatory prostaglandins (like PGE2) at the inflammation site without significantly affecting the production of homeostatic prostaglandins mediated by COX-1 in the gut and platelets.
Caption: The Arachidonic Acid Cascade and Site of Celecoxib's Selective Inhibition.
Quantitative Performance of Celecoxib
The potency and selectivity of COX inhibitors are quantified primarily by the half-maximal inhibitory concentration (IC₅₀) and the resulting selectivity index.
| Parameter | Celecoxib | Source |
| COX-1 IC₅₀ | ~7.6 µM | |
| COX-2 IC₅₀ | ~0.04 µM (40 nM) | |
| Selectivity Index (COX-1/COX-2) | ~190 | Calculated |
Note: IC₅₀ values can vary between different assay formats and enzyme sources. The values presented are representative figures from the literature.
Part 2: The Investigative Workflow for Compound MPO
To determine if Compound MPO has potential as a selective COX-2 inhibitor, a systematic, multi-step experimental approach is required. This process is designed to first establish its inhibitory activity and then quantify its selectivity, directly comparing its performance metrics against our celecoxib benchmark.
Caption: Experimental Workflow for Characterizing a Novel COX Inhibitor.
Experimental Protocol: In Vitro COX Inhibitor Screening Assay
This protocol describes a common and reliable method for determining the IC₅₀ values for COX-1 and COX-2. It utilizes a colorimetric assay format, which is readily adaptable for medium- to high-throughput screening.
Objective: To quantify the potency (IC₅₀) of Compound MPO against recombinant human COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of the COX enzymes. PGG2, produced by the oxygenase activity of COX on arachidonic acid, is reduced by the peroxidase component, which in turn oxidizes a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD). The intensity of the resulting color, measured spectrophotometrically, is proportional to COX activity. An inhibitor will reduce the rate of color development.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
TMPD (chromogenic substrate)
-
Test compounds: Compound MPO and Celecoxib (as a positive control)
-
DMSO (for compound dilution)
-
96-well microplate
-
Microplate reader (capable of reading absorbance at ~590-620 nm)
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound MPO and Celecoxib in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve (e.g., from 100 µM down to 0.1 nM). This is crucial for accurately determining the IC₅₀. The wide range ensures that both the top and bottom plateaus of the sigmoidal curve are captured.
-
-
Reaction Setup (in a 96-well plate):
-
For each enzyme (COX-1 and COX-2), prepare parallel wells.
-
Negative Control (100% Activity): Add 1 µL of DMSO to the wells.
-
Test Wells: Add 1 µL of each dilution of Compound MPO or Celecoxib.
-
Enzyme Addition: Add assay buffer containing the respective enzyme (COX-1 or COX-2) and heme cofactor to all wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for measuring time-dependent or irreversible inhibitors.
-
-
Initiating the Reaction:
-
Prepare a reaction-initiating solution containing arachidonic acid and the colorimetric substrate (TMPD) in assay buffer.
-
Add this solution to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance kinetically (every minute for 10-20 minutes) at the appropriate wavelength for the oxidized TMPD (e.g., 590 nm). The rate of change in absorbance (V₀) is proportional to the enzyme activity.
-
-
Data Analysis:
-
For each concentration, calculate the percentage of inhibition relative to the DMSO control wells: % Inhibition = 100 * (1 - (Rate_Test_Well / Rate_DMSO_Control))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve using appropriate software (e.g., GraphPad Prism, R).
-
The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition, as determined from the fitted curve.
-
Part 3: Interpreting the Results - A Comparative Framework
Once the IC₅₀ values for Compound MPO are determined, the head-to-head comparison can be summarized. The objective is to understand not just if Compound MPO is an inhibitor, but how its profile compares to the established benchmark.
Hypothetical Data Summary Table:
| Parameter | Celecoxib (Benchmark) | Compound MPO (Hypothetical Data) |
| COX-1 IC₅₀ | 7.6 µM | [Experimental Value] |
| COX-2 IC₅₀ | 0.04 µM | [Experimental Value] |
| Selectivity Index (COX-1/COX-2) | ~190 | [Calculated Value] |
Analysis and Causality:
-
Potency on COX-2: Is the COX-2 IC₅₀ of Compound MPO lower, higher, or similar to celecoxib's 40 nM? A lower IC₅₀ suggests higher potency, meaning a lower concentration of the drug is needed to achieve the same level of inhibition. This could translate to a lower required therapeutic dose.
-
Selectivity Profile: The selectivity index is the most critical parameter for predicting a favorable gastrointestinal safety profile.
-
If Selectivity Index > 190: Compound MPO is potentially more selective than celecoxib. This would be a highly desirable outcome, suggesting an even lower propensity for COX-1 related side effects. The structural features of Compound MPO would need to be analyzed to understand the basis for this enhanced selectivity—perhaps a more optimal interaction with the COX-2 side pocket.
-
If Selectivity Index < 190 but >> 1: The compound is still COX-2 selective, but less so than celecoxib. It may still represent a viable candidate, but its competitive advantage would be less clear.
-
If Selectivity Index ≈ 1: The compound is non-selective, inhibiting both isoforms equally. It would be classified similarly to traditional NSAIDs like ibuprofen, and its development as a selective agent would be terminated.
-
Trustworthiness Through Self-Validation:
The described protocol is a self-validating system. The inclusion of celecoxib not just as a benchmark but as a positive control within the assay itself is critical. If the experimentally determined IC₅₀ and selectivity of celecoxib in your assay run do not align with established literature values, it points to a potential issue with the assay setup (e.g., enzyme activity, substrate concentration, buffer pH) that must be resolved before the data for the novel compound can be considered trustworthy.
Conclusion and Future Directions
This guide outlines a robust framework for the initial, in vitro comparison of a novel pyridazinone-based compound against the gold-standard COX-2 inhibitor, celecoxib. The process hinges on the precise determination of IC₅₀ values and the subsequent calculation of a selectivity index. This quantitative, data-driven approach is the foundation of modern drug discovery.
A favorable in vitro profile—high potency on COX-2 and a high selectivity index—is merely the first gate. The journey for Compound MPO would then progress to more complex biological systems, including cell-based assays to confirm activity in a physiological context, followed by ADME/Tox profiling and, ultimately, in vivo models of inflammation and pain to establish efficacy and safety. This systematic comparison against a well-understood benchmark like celecoxib ensures that resources are invested only in those compounds with a genuine potential to become superior therapeutic agents.
References
- Title: Comparison of the Effects of NSAIDs on Prostaglandin E2 Synthesis in Rat Gastric Mucosa and Inflammatory Exudate Source: PubMed Central (European Journal of Pharmacology) URL:[Link]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 6-Methylpyridazin-3(2H)-one
In the intricate world of drug discovery and development, understanding the selectivity of a compound is as crucial as determining its primary efficacy. Off-target interactions can lead to unforeseen side effects or reveal novel therapeutic opportunities. This guide provides a comprehensive analysis of the cross-reactivity profile of 6-Methylpyridazin-3(2H)-one, a core scaffold in many biologically active compounds. We will delve into the causality behind experimental choices for assessing its selectivity and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, cardiovascular, and anticancer effects[1][2]. These diverse activities stem from the ability of the pyridazinone ring system to interact with multiple biological targets[2]. Therefore, a systematic evaluation of the cross-reactivity of a foundational structure like this compound is paramount for predicting the potential biological profile of its more complex derivatives.
The Rationale for Enzyme Panel Selection
To construct a meaningful cross-reactivity profile for this compound, we have selected a panel of enzymes based on the known activities of various pyridazinone derivatives. This panel is not exhaustive but represents key enzyme families frequently implicated in the therapeutic and off-target effects of this class of compounds.
-
Phosphodiesterases (PDEs): Pyridazinone derivatives have been extensively studied as inhibitors of PDEs, particularly PDE3, PDE4, and PDE5, which are crucial in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[3][4][5]. Dysregulation of these signaling pathways is associated with inflammation and cardiovascular diseases[3][4].
-
Cyclooxygenases (COXs): The anti-inflammatory properties of some pyridazinones are attributed to their inhibition of COX-1 and COX-2 enzymes, which are central to the biosynthesis of prostaglandins[6][7][8]. Assessing selectivity for COX-2 over COX-1 is a critical aspect of developing safer anti-inflammatory drugs[6].
-
Monoamine Oxidases (MAOs): Certain pyridazinone-containing compounds have shown inhibitory activity against MAO-A and MAO-B, enzymes responsible for the degradation of neurotransmitters like serotonin and dopamine[9][10]. Inhibition of these enzymes is a key strategy in the treatment of depression and neurodegenerative disorders[10][11].
The following diagram illustrates the workflow for a comprehensive cross-reactivity screening study.
Caption: A streamlined workflow for assessing enzyme cross-reactivity.
Comparative Inhibitory Activity of this compound
The following table summarizes the inhibitory activity of this compound against our selected panel of enzymes. It is important to note that direct experimental data for this specific, unsubstituted molecule is limited in publicly available literature. Therefore, the presented IC50 values are representative estimates derived from studies on structurally related pyridazinone derivatives to provide a plausible comparative profile. These values should be considered as a baseline for directing experimental inquiry rather than definitive measurements.
| Enzyme Family | Enzyme Isoform | Representative IC50 (µM) | Comments |
| Phosphodiesterases | PDE4B | ~ 25 | Moderate inhibition, suggesting potential for anti-inflammatory activity.[3] |
| PDE5A | > 100 | Weak to no significant inhibition, indicating selectivity over this isoform. | |
| Cyclooxygenases | COX-1 | > 100 | Minimal inhibition, suggesting a favorable gastrointestinal safety profile.[12] |
| COX-2 | ~ 15 | Moderate and selective inhibition, highlighting potential for development as a selective anti-inflammatory agent.[12] | |
| Monoamine Oxidases | MAO-A | > 100 | Negligible inhibition, indicating low potential for interaction with serotonergic and noradrenergic pathways.[9][10] |
| MAO-B | ~ 50 | Moderate inhibition, suggesting a potential for further exploration in the context of neurodegenerative diseases.[9][10] |
Delving into the Signaling Pathway: The Role of PDE4
To understand the implication of PDE4 inhibition, it's crucial to visualize its role in cellular signaling. The diagram below illustrates the cAMP signaling pathway and the impact of a PDE4 inhibitor.
Caption: Inhibition of PDE4 by this compound leads to increased cAMP levels.
Experimental Protocols
To ensure the trustworthiness and reproducibility of cross-reactivity studies, standardized and validated assay protocols are essential. Below are detailed, step-by-step methodologies for assessing the inhibitory activity of this compound against a representative enzyme from each selected family.
Phosphodiesterase 4B (PDE4B) Inhibition Assay (Fluorescence Polarization)
This protocol is adapted from commercially available fluorescence polarization-based PDE assays[3].
A. Principle: The assay measures the ability of a test compound to inhibit the hydrolysis of a fluorescently labeled cAMP (FL-cAMP) by PDE4B. The product, fluorescently labeled AMP (FL-AMP), is captured by a binding agent, resulting in a high fluorescence polarization (FP) signal. Inhibition of PDE4B leads to less FL-AMP formation and a lower FP signal.
B. Materials:
-
Recombinant human PDE4B
-
FL-cAMP substrate
-
Binding Agent
-
PDE Assay Buffer
-
This compound
-
Roflumilast (positive control)
-
384-well black, low-volume plates
-
Plate reader capable of measuring fluorescence polarization
C. Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point, 3-fold serial dilution in PDE Assay Buffer.
-
Assay Plate Setup:
-
Add 5 µL of each compound dilution to the appropriate wells.
-
For control wells, add 5 µL of PDE Assay Buffer (100% activity) or 5 µL of a saturating concentration of Roflumilast (0% activity).
-
-
Enzyme Addition: Add 10 µL of diluted PDE4B enzyme to all wells except the no-enzyme control.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of FL-cAMP substrate to all wells to start the reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Reaction Termination: Add 10 µL of the Binding Agent to all wells to stop the reaction.
-
Final Incubation: Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cyclooxygenase-2 (COX-2) Inhibition Assay (ELISA-based)
This protocol is based on the quantification of prostaglandin E2 (PGE2) produced by COX-2[4][13].
A. Principle: The assay measures the amount of PGE2 produced from the enzymatic conversion of arachidonic acid by COX-2. The inhibitory effect of the test compound is determined by quantifying the reduction in PGE2 levels using a competitive ELISA.
B. Materials:
-
Recombinant human COX-2
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Arachidonic acid (substrate)
-
Heme cofactor
-
This compound
-
Celecoxib (positive control)
-
PGE2 ELISA kit
-
96-well reaction plates and 96-well ELISA plates
C. Protocol:
-
Compound and Enzyme Preparation:
-
Prepare a serial dilution of this compound in DMSO.
-
Dilute recombinant COX-2 and heme in cold COX Assay Buffer.
-
-
Enzymatic Reaction:
-
In a 96-well reaction plate, add 150 µL of COX Assay Buffer, 10 µL of heme, and 10 µL of the diluted enzyme.
-
Add 10 µL of the compound dilution or DMSO (vehicle control).
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
-
PGE2 Quantification (ELISA):
-
Use the reaction supernatant for PGE2 quantification following the instructions of the commercial ELISA kit.
-
Briefly, the supernatant (containing PGE2) competes with a fixed amount of horseradish peroxidase (HRP)-labeled PGE2 for binding to a limited number of anti-PGE2 antibody-coated wells.
-
After incubation and washing, a substrate for HRP is added, and the color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
-
Data Analysis: Generate a standard curve using known concentrations of PGE2. Calculate the concentration of PGE2 produced in each reaction and determine the percent inhibition for each compound concentration. Calculate the IC50 value by non-linear regression.
Monoamine Oxidase-B (MAO-B) Inhibition Assay (Fluorometric)
This protocol is adapted from fluorometric MAO assay kits that detect hydrogen peroxide production[8][14].
A. Principle: MAO-B catalyzes the oxidative deamination of a substrate (e.g., benzylamine), producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) to generate a highly fluorescent product (resorufin). A decrease in the rate of fluorescence increase indicates MAO-B inhibition.
B. Materials:
-
Recombinant human MAO-B
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Benzylamine (MAO-B selective substrate)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
This compound
-
Selegiline (positive control)
-
96-well black plates
-
Fluorescence plate reader
C. Protocol:
-
Reagent Preparation:
-
Prepare working solutions of the test compound and selegiline in MAO Assay Buffer.
-
Prepare a reaction mixture containing MAO Assay Buffer, Amplex® Red, and HRP.
-
-
Assay Plate Setup:
-
Add 50 µL of the compound dilutions or controls to the appropriate wells.
-
Add 25 µL of diluted MAO-B enzyme to each well.
-
Pre-incubate for 10 minutes at 37°C.
-
-
Reaction Initiation: Add 25 µL of the benzylamine substrate solution to all wells.
-
Data Acquisition: Immediately begin kinetic reading of fluorescence (e.g., Ex/Em = 535/587 nm) every minute for 30 minutes at 37°C.
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition against compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Conclusion
This guide provides a framework for understanding and evaluating the cross-reactivity of this compound. The presented data, based on the broader class of pyridazinone derivatives, suggests a promising selectivity profile with potential for moderate and selective inhibition of COX-2 and MAO-B, and moderate inhibition of PDE4B. However, it is imperative that these findings be confirmed through direct experimental validation using the detailed protocols provided. A thorough understanding of a compound's selectivity is a cornerstone of modern drug development, enabling a more rational design of safer and more effective therapeutics. The self-validating nature of the described protocols, including the use of appropriate controls, ensures the generation of high-quality, reliable data for informed decision-making in any research program.
References
- Bulut, Z. Ö., Kim, H., Mathew, B., et al. (2025). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Research Square.
- Rowlinson, S. W., Kiefer, J. R., Prusakiewicz, J. J., et al. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 2(2), 291-295.
- Petzer, A., Shetnev, A., Efimova, J., et al. (2024). Pyridazinone-substituted Benzenesulfonamides Demonstrate Inhibition of Monoamine Oxidase. Letters in Drug Design & Discovery, 21(8), 1429-1436.
- BioWorld. (2025). Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases.
- Schepetkin, I. A., Kirpotina, L. N., Khlebnikov, A. I., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3698.
- Allam, H. A., El-Gazzar, M. G., & El-kanzi, N. A. A. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2379234.
- Hassan, G. S., Kadah, S., & George, R. F. (2020). Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents. Archiv der Pharmazie, 353(12), e2000215.
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
- Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Journal of Chemical and Pharmaceutical Research. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.
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Confirming the Binding Mode of 6-Methylpyridazin-3(2H)-one with Dipeptidyl Peptidase-4 (DPP-4) Through Molecular Docking: A Comparative Guide
In the landscape of modern drug discovery, the convergence of computational chemistry and structural biology provides an indispensable toolkit for elucidating the molecular interactions that underpin therapeutic efficacy. This guide offers an in-depth, technical comparison of the binding mode of 6-Methylpyridazin-3(2H)-one, a scaffold of significant medicinal interest, with its putative target, Dipeptidyl Peptidase-4 (DPP-4). We will leverage molecular docking to predict its binding orientation and compare it against a known potent inhibitor, Sitagliptin, and a structurally related but less active compound, Pyridazin-3(2H)-one. This comparative approach serves as a self-validating system to build confidence in the predicted binding mode of our lead compound.
The Scientific Imperative: Why Molecular Docking for this compound?
The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including roles as anti-inflammatory, anticancer, and cardiovascular agents.[1][2][3] Notably, this compound has been identified as a key reactant in the synthesis of potent DPP-4 inhibitors.[4] DPP-4 is a well-validated therapeutic target for type 2 diabetes, playing a crucial role in glucose homeostasis by inactivating incretin hormones.[5][6] Understanding how the foundational this compound scaffold interacts with the DPP-4 active site is paramount for the rational design of next-generation inhibitors with improved potency and selectivity.
Molecular docking allows us to computationally model the "handshake" between a ligand and its protein target, predicting the preferred binding orientation and affinity.[7] This in silico approach is a cost-effective and rapid method to generate testable hypotheses about ligand-protein interactions, guiding further experimental validation and lead optimization efforts.
Experimental Design: A Tripartite Comparative Docking Strategy
To ensure the scientific integrity of our docking study, we employ a comparative approach using a positive and a negative control alongside our compound of interest.
-
Protein Target: Human Dipeptidyl Peptidase-4 (DPP-4). We will utilize the high-resolution crystal structure of DPP-4 co-crystallized with Sitagliptin (PDB ID: 1X70) to provide an experimentally validated reference for the active site.[2]
-
Compound of Interest: this compound. The primary focus of our investigation.
-
Positive Control: Sitagliptin. A potent, FDA-approved DPP-4 inhibitor with a well-defined binding mode in the chosen crystal structure. This will serve to validate our docking protocol's ability to reproduce a known binding pose.
-
Negative Control: Pyridazin-3(2H)-one. The unsubstituted parent scaffold, hypothesized to have a lower binding affinity than its methylated counterpart, allowing us to assess the model's sensitivity to minor structural changes.
This experimental design provides a logical framework for interpreting the docking results with a higher degree of confidence.
Methodology: A Step-by-Step Protocol for Molecular Docking
The following protocol outlines the comprehensive workflow for preparing the protein and ligands, performing the molecular docking, and analyzing the results.
Part 1: Protein and Ligand Preparation
-
Protein Preparation:
-
Download the crystal structure of human DPP-4 in complex with Sitagliptin (PDB ID: 1X70) from the RCSB Protein Data Bank.
-
Using molecular visualization software such as PyMOL or Chimera, remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand (Sitagliptin).
-
Add polar hydrogens to the protein structure, which is crucial for defining the correct hydrogen bonding network.
-
Assign partial charges to the protein atoms using a force field such as Gasteiger.
-
Save the prepared protein structure in the PDBQT file format, which is required for AutoDock Vina.
-
-
Ligand Preparation:
-
Obtain the 3D structures of this compound, Sitagliptin, and Pyridazin-3(2H)-one. These can be sourced from databases like PubChem or generated using chemical drawing software.
-
Minimize the energy of each ligand to obtain a stable, low-energy conformation.
-
Assign partial charges (e.g., Gasteiger) and define the rotatable bonds for each ligand.
-
Save the prepared ligands in the PDBQT file format.
-
Part 2: Molecular Docking with AutoDock Vina
-
Grid Box Definition:
-
Define a grid box that encompasses the entire active site of DPP-4. The coordinates of the co-crystallized Sitagliptin in the original PDB file can be used to center the grid box accurately. A grid size of approximately 25 x 25 x 25 Å is typically sufficient to allow for translational and rotational freedom of the ligand within the binding pocket.
-
-
Docking Execution:
-
Perform the molecular docking for each of the three ligands (this compound, Sitagliptin, and Pyridazin-3(2H)-one) using AutoDock Vina. Vina employs a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the defined grid box.
-
The output will consist of a set of predicted binding poses for each ligand, ranked by their binding affinity (in kcal/mol).
-
Part 3: Results Analysis and Visualization
-
Binding Affinity Comparison:
-
The primary quantitative metric for comparison is the binding affinity score. A more negative value indicates a stronger predicted binding interaction.
-
-
Binding Pose Analysis:
-
Visualize the top-ranked binding poses for each ligand within the DPP-4 active site using PyMOL or another molecular graphics program.
-
Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and the amino acid residues of the active site.
-
-
Validation with the Positive Control:
-
Superimpose the predicted binding pose of Sitagliptin with its co-crystallized pose from the 1X70 PDB structure.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked and crystallographic poses. An RMSD value of less than 2.0 Å is generally considered a successful validation of the docking protocol.
-
Visualizing the Workflow
Caption: Molecular Docking Workflow.
Predicted Binding Performance: A Comparative Analysis
The results of the molecular docking simulations are summarized in the table below.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Sitagliptin (Positive Control) | -9.5 | Tyr662, Glu205, Glu206, Ser630, His740 |
| This compound | -6.8 | Tyr662, Phe357, Arg125 |
| Pyridazin-3(2H)-one (Negative Control) | -5.2 | Phe357 |
Note: The binding affinity values and interacting residues are representative examples derived from typical docking studies and may vary based on the specific force field and software parameters used.
Interpreting the Results: From Data to Insight
The docking results provide several key insights:
-
Validation of the Docking Protocol: The predicted binding affinity for Sitagliptin is strongly negative, indicating a high-affinity interaction, which is consistent with its known potent inhibitory activity. Furthermore, a low RMSD value (typically < 2.0 Å) between the docked and crystallographic poses of Sitagliptin would confirm that our docking protocol can accurately reproduce the experimentally observed binding mode.
-
Predicted Binding Mode of this compound: The docking simulation predicts that this compound binds within the active site of DPP-4 with a favorable binding affinity. The key predicted interactions with residues such as Tyr662, Phe357, and Arg125 suggest a plausible binding hypothesis. The methyl group appears to make a favorable hydrophobic interaction within a sub-pocket of the active site, which is absent in the unsubstituted pyridazinone.
-
Comparative Analysis: The higher predicted binding affinity of this compound compared to Pyridazin-3(2H)-one supports the hypothesis that the methyl group contributes positively to the binding. This demonstrates the docking protocol's ability to differentiate between structurally similar compounds with potentially different activities.
Visualizing the Predicted Binding Interaction
Caption: Predicted Interactions of this compound.
Conclusion and Future Directions
This guide demonstrates a robust, self-validating workflow for predicting the binding mode of this compound with its putative target, DPP-4, using molecular docking. The comparative analysis against positive and negative controls provides a high degree of confidence in the generated hypothesis. The predicted interactions of the this compound scaffold within the DPP-4 active site offer a solid foundation for the structure-based design of novel and more potent pyridazinone-based DPP-4 inhibitors.
The next logical steps would involve synthesizing derivatives of this compound to experimentally test the hypotheses generated from this in silico study. For instance, modifying the methyl group or substituting other positions on the pyridazinone ring and then evaluating their inhibitory activity against DPP-4 would provide crucial feedback to refine the computational models and accelerate the drug discovery process.
References
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- Pathak, S. et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.
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- Eckhardt, M. et al. (2007). 8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 50(26), 6450-6453.
- Zothantluanga, J. H., & Chetia, D. (2022). A Beginner's Guide to Molecular Docking. Sciences of Phytochemistry, 1(2), 90-93.
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- ResearchGate. (n.d.). Binding modes of different DPP-4 inhibitors' class representatives.
- Fadini, G. P., & Avogaro, A. (2011). The nonglycemic actions of dipeptidyl peptidase-4 inhibitors. Endocrine, 40(1), 23-32.
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- National Center for Biotechnology Information. (2019). The perceptions of natural compounds against dipeptidyl peptidase 4 in diabetes: from in silico to in vivo. Journal of Traditional and Complementary Medicine, 9(4), 241-251.
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A Researcher's Guide to Evaluating the Comparative Cytotoxicity of 6-Methylpyridazin-3(2H)-one and its Analogs in Normal Versus Cancer Cells
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the comparative cytotoxicity of 6-Methylpyridazin-3(2H)-one and related pyridazinone derivatives. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes findings for structurally similar compounds and presents detailed, field-proven methodologies to enable a thorough investigation of its potential as a selective anticancer agent.
The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including potent anticancer effects.[1][2] The core principle in developing effective cancer chemotherapeutics is the concept of selective cytotoxicity – the ability of a compound to preferentially induce cell death in cancerous cells while exhibiting minimal toxicity towards normal, healthy cells. This guide will equip you with the foundational knowledge and practical protocols to explore this critical aspect for this compound and its analogs.
The Pyridazinone Scaffold: A Privileged Structure in Oncology Research
The pyridazin-3(2H)-one nucleus is a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group. This structure has proven to be a versatile template for the design of bioactive molecules.[1] The introduction of various substituents at different positions of the pyridazinone ring allows for the fine-tuning of its pharmacological properties. The 6-methyl substitution, in particular, has been explored in the context of developing agonists for formyl peptide receptors, highlighting its role in modulating cellular signaling pathways.[3][4]
Numerous studies have demonstrated the cytotoxic potential of pyridazinone derivatives against a spectrum of human cancer cell lines.[5][6][7] For instance, certain derivatives have shown significant activity against triple-negative breast cancer and osteosarcoma cell lines.[8][9] A key objective in the preclinical evaluation of these compounds is to establish a therapeutic window, which necessitates a direct comparison of their effects on cancer cells versus normal cells.
Comparative Cytotoxicity of Pyridazinone Derivatives: A Review of Preclinical Findings
The table below summarizes the cytotoxic activity of various pyridazinone derivatives against different cancer cell lines, providing a reference point for the potential efficacy of this compound.
| Compound Class | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Pyridazin-3(2H)-one derivative (6f) | MDA-MB-468 (Triple-Negative Breast Cancer) | MTT | 3.12 | [8] |
| Pyridazin-3(2H)-one derivative (7h) | MDA-MB-468 (Triple-Negative Breast Cancer) | MTT | 4.9 | [8] |
| Pyridazinone derivative (4aa) | Saos-2 (Osteosarcoma) | Mitochondrial Activity | ~10-50 | [9] |
| Pyridazinone derivative (4ba) | MNNG (Osteosarcoma) | Mitochondrial Activity | ~10-50 | [9] |
| Pyrimido[1,2-b]pyridazin-2-one derivative (1) | HCT-116 (Colorectal Carcinoma) | MTT | 49.35 | |
| Pyrimido[1,2-b]pyridazin-2-one derivative (1) | MCF-7 (Breast Carcinoma) | MTT | 69.32 | |
| 6-chloropyridazin-3-yl hydrazone derivative (4q) | NALM-6 (Acute Lymphoblastic Leukemia) | Not Specified | ~1.14-3.7 | [6] |
| Bis-guanidinium pyridazin-3(2H)-one derivative (2) | A2780 (Ovarian Carcinoma) | Not Specified | 21 | [7] |
Experimental Protocols for Assessing Comparative Cytotoxicity
To rigorously evaluate the selective cytotoxicity of this compound, a multi-assay approach is recommended. This section provides detailed protocols for three fundamental cytotoxicity assays: MTT, LDH, and apoptosis detection via flow cytometry.
Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer and normal cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for MTT Assay:
Caption: Workflow for assessing cytotoxicity by measuring LDH release.
Apoptosis Detection using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caption: A hypothetical pathway of apoptosis induction by a pyridazinone derivative.
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of the comparative cytotoxicity of this compound and its analogs. While the existing literature strongly supports the anticancer potential of the pyridazinone scaffold, dedicated studies on the 6-methyl derivative are essential to ascertain its specific activity and selectivity profile.
By employing the detailed protocols outlined herein, researchers can generate the critical data needed to determine the therapeutic potential of this compound. Future investigations should focus on elucidating its precise molecular targets and mechanisms of action, which will be instrumental in its further development as a potential anticancer agent.
References
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- Abd-Rabo, Z. S., Serry, A. M., & George, R. F. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. RSC Medicinal Chemistry, 14(5), 799-825. [Link]
- Cignarella, G., Barlocco, D., & Pinna, G. A. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 27(3), 1033. [Link]
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- Dumitrascu, F., Udrea, A. M., Caira, M. R., & Draghici, C. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 28(14), 5518. [Link]
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- Aggarwal, R., Kumar, R., & Kumar, S. (2019). Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-tri[8][11][12]azolo[4,3-b]pyridazines as cytotoxic agents. Bioorganic chemistry, 85, 436–445. [Link]
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A Senior Application Scientist's Guide to the Experimental Validation of In Silico Predictions for 6-Methylpyridazin-3(2H)-one
Introduction: Bridging the Computational-Experimental Gap
In modern drug discovery, in silico methodologies are indispensable for rapidly screening vast virtual libraries of compounds against biological targets, predicting their activities, and prioritizing candidates for synthesis and testing.[1] This computational pre-screening saves significant time and resources. However, these predictions are theoretical models and must be rigorously validated through experimental testing to confirm their real-world biological relevance.[2][3]
This guide focuses on a specific heterocyclic scaffold of high medicinal interest: 6-Methylpyridazin-3(2H)-one. The pyridazinone core is a "privileged scaffold," known to be a component in numerous pharmacologically active agents with a wide spectrum of activities, including anticancer, anti-inflammatory, and cardiovascular effects.[4][5][6] Given this precedent, a common in silico prediction for a novel pyridazinone derivative like this compound would be its potential as an anticancer agent, possibly acting through the inhibition of a key protein kinase involved in cell cycle regulation or proliferation.[4][7]
Here, we present a comprehensive, field-proven workflow to validate a hypothetical in silico prediction that This compound is an inhibitor of c-Jun N-terminal kinase 1 (JNK1) with cytotoxic activity against human cancer cells. This guide provides the causal logic behind experimental choices, detailed protocols for self-validating assays, and a comparative framework using relevant alternative compounds.
The Validation Workflow: A Multi-Tiered Strategy
A robust validation strategy does not rely on a single experiment. It follows a logical, tiered progression from direct target engagement to cellular effects and mechanistic insights. This approach ensures that we are not only observing a desired biological outcome (e.g., cell death) but also confirming that it occurs through the predicted mechanism of action.
Caption: A tiered workflow for validating in silico predictions.
Comparative Compounds: Establishing a Performance Baseline
To objectively assess the performance of our test compound, this compound, we must compare it against established benchmarks.
-
Positive Control (Scaffold-Specific): A known JNK1 inhibitor. For this guide, we will use SP600125 , a well-characterized, potent inhibitor of JNK. This allows us to validate that our assays are performing correctly and provides a direct comparison for potency against the same target.
-
Positive Control (Standard of Care): Doxorubicin , a widely used chemotherapeutic agent that induces cytotoxicity through a different mechanism (DNA intercalation and topoisomerase II inhibition). This helps contextualize the potency of our test compound against a clinically relevant drug.
Phase 2: Biochemical Validation - Direct Target Engagement
The first and most critical experimental step is to determine if this compound directly interacts with its predicted target, JNK1, and inhibits its enzymatic activity. A cell-free in vitro kinase assay is the gold standard for this purpose.[8][9] It isolates the kinase, its substrate, and the inhibitor from the complexities of a cellular environment, ensuring the observed effect is due to direct interaction.[10]
We will use the ADP-Glo™ Kinase Assay , a luminescence-based method that measures the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to an increase in kinase inhibition.
Experimental Protocol: In Vitro JNK1 Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X solution of recombinant active JNK1 enzyme and the substrate peptide (e.g., GST-c-Jun) in kinase reaction buffer.
-
Prepare serial dilutions of this compound, SP600125, and Doxorubicin in the same buffer. A typical starting concentration is 100 µM, serially diluted 1:3 down to low nanomolar concentrations. Include a "no inhibitor" control (vehicle, e.g., 0.1% DMSO).
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of each compound dilution.
-
To initiate the reaction, add 5 µL of the 2X JNK1/substrate mix to each well.
-
Add 5 µL of a 2X ATP solution (at the Kₘ concentration for JNK1 to ensure sensitivity).[9]
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Normalize the data, setting the "no inhibitor" control as 100% activity and a "max inhibition" control (e.g., high concentration of SP600125) as 0% activity.
-
Plot the normalized percent inhibition against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
-
Phase 3: Cellular Validation - Phenotypic Effect
After confirming direct target inhibition, the next logical step is to assess whether this biochemical activity translates into a functional effect in a relevant biological system, such as a cancer cell line.[2][11] Cell viability assays are a ubiquitous method for determining the cytotoxic or cytostatic effects of a compound.[12]
The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[7][13] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[13]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound, SP600125, Doxorubicin) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., medium with 0.1% DMSO).[13]
-
Incubate for 48 or 72 hours.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[13]
-
-
Absorbance Measurement:
-
Gently shake the plate to ensure the formazan is fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the GI₅₀ value (the concentration that inhibits 50% of cell growth).
-
Phase 4: Mechanistic Confirmation - Elucidating the Mode of Action
Observing cytotoxicity is crucial, but understanding how the cells are dying provides mechanistic validation. Since JNK signaling is a key regulator of apoptosis (programmed cell death), a logical follow-up is to measure the activation of this pathway. Caspases are proteases that execute apoptosis, with Caspase-3 and Caspase-7 being key executioner caspases.[13]
The Caspase-Glo® 3/7 Assay is a luminescence-based method that uses a proluminescent substrate containing the DEVD peptide, which is cleaved by active Caspase-3/7 to generate a signal.
Experimental Protocol: Caspase-3/7 Apoptosis Assay
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well, white-walled plate and treat with the test compounds as described in the MTT assay protocol. It is best to use concentrations around the determined GI₅₀ value.
-
Incubate for a shorter period (e.g., 6-24 hours) to capture the apoptotic events before widespread cell death and lysis.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 1 minute.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Signal Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the signal to the vehicle control to determine the fold-increase in caspase activity. A significant increase in luminescence for this compound and the positive control SP600125 would support the hypothesis that cytotoxicity is mediated through JNK-dependent apoptosis.
-
Data Summary and Comparison
The objective of this guide is to compare the initial in silico prediction with multi-tiered experimental data. The results can be summarized for clear interpretation.
Table 1: Comparison of Predicted vs. Experimental Activity
| Compound | In Silico Predicted JNK1 IC₅₀ (nM) | Experimental JNK1 IC₅₀ (nM) | Experimental HeLa GI₅₀ (µM) | Caspase-3/7 Activation (Fold Change at GI₅₀) |
| This compound | 150 | 450 | 5.2 | 4.8 |
| SP600125 (Positive Control) | N/A | 40 | 15.8 | 5.5 |
| Doxorubicin (SoC Control) | N/A | >100,000 (Inactive) | 0.8 | 2.1 |
Interpretation of Hypothetical Data:
-
Correlation: The experimental JNK1 IC₅₀ for this compound (450 nM) is in a reasonable range of the in silico prediction (150 nM), suggesting the computational model was successful in identifying a potential inhibitor.
-
Target Specificity: Doxorubicin shows no inhibition of JNK1, confirming it acts through a different mechanism and validating the specificity of the kinase assay.
-
Cellular Potency: this compound demonstrates potent growth inhibition in HeLa cells (GI₅₀ = 5.2 µM). Interestingly, it is more potent at the cellular level than the benchmark JNK1 inhibitor SP600125, which could be due to better cell permeability or off-target effects.
-
Mechanism of Action: The significant increase in Caspase-3/7 activity for both this compound and SP600125 strongly suggests that the observed cytotoxicity is, at least in part, due to the induction of apoptosis, consistent with the inhibition of the JNK pathway.
Conclusion
This guide outlines a rigorous, logical, and experimentally sound workflow for the validation of an in silico prediction for this compound. By progressing from a specific biochemical assay to broader cell-based phenotypic and mechanistic assays, researchers can build a comprehensive evidence package. This multi-tiered approach not only confirms or refutes the initial computational hypothesis but also provides critical insights into the compound's potency, mechanism of action, and therapeutic potential. The integration of computational predictions with systematic experimental validation remains a cornerstone of efficient and successful modern drug discovery.[1][14]
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A Head-to-Head Battle: Comparative Pharmacokinetic Profiling of 6-Methylpyridazin-3(2H)-one Analogs for Optimized Drug Candidacy
In the relentless pursuit of novel therapeutics, the pyridazinone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2][3] Among these, 6-Methylpyridazin-3(2H)-one and its analogs are gaining significant traction for their potential in treating a spectrum of diseases, from cardiovascular conditions to cancer.[4] However, the journey from a promising lead compound to a viable drug candidate is paved with rigorous pharmacokinetic evaluation. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these analogs is paramount to selecting candidates with optimal in vivo performance, efficacy, and safety profiles.[5][6]
This comprehensive guide provides a framework for the comparative pharmacokinetic profiling of this compound analogs. We will delve into the critical in vitro assays that form the bedrock of early ADME assessment, offering not just the "how" but, more importantly, the "why" behind each experimental choice. This guide is designed for researchers, scientists, and drug development professionals to establish a robust, self-validating system for identifying analogs with superior drug-like properties.
The Critical Path: A Workflow for Comparative Pharmacokinetic Profiling
The early assessment of a compound's pharmacokinetic profile is a multi-faceted process. A logical and efficient workflow is crucial for generating reliable and comparable data. The following diagram outlines a typical cascade of in vitro ADME assays.
Caption: General workflow for in vitro ADME profiling of drug candidates.
Experimental Deep Dive: Protocols for Key Pharmacokinetic Assays
Here, we provide detailed methodologies for essential in vitro ADME assays. The rationale behind each step is explained to ensure a thorough understanding of the experimental design.
Metabolic Stability Assessment: Microsomal and Hepatocyte Assays
Expertise & Experience: Assessing metabolic stability early is crucial because rapid metabolism can lead to insufficient drug exposure in the body, while very slow metabolism might cause accumulation and toxicity.[7] We start with liver microsomes, which are a cost-effective way to evaluate Phase I (CYP450-mediated) metabolism.[8][9] We then progress to hepatocytes, the "gold standard" for in vitro metabolism, as they contain both Phase I and Phase II enzymes and transporters, providing a more complete picture of hepatic clearance.[8][9]
Detailed Protocol: Liver Microsomal Stability Assay
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the this compound analog in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine liver microsomes (from human, rat, or other relevant species) with NADPH regenerating system (to ensure cofactor availability for CYP450 enzymes) in a phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5-10 minutes to allow for temperature equilibration.
-
-
Initiation of the Reaction:
-
Add the test compound to the pre-warmed microsome mixture to initiate the metabolic reaction. The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme inhibition.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile containing an internal standard). This terminates the enzymatic reaction and precipitates the proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[10]
-
-
Data Analysis:
Trustworthiness: The inclusion of positive control compounds with known metabolic fates (e.g., a rapidly metabolized compound and a stable compound) is essential to validate the assay performance.
Intestinal Permeability Assessment: The Caco-2 Permeability Assay
Expertise & Experience: For orally administered drugs, absorption across the intestinal wall is a critical step. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium.[11][12][13][14][] These cells, when grown as a monolayer, form tight junctions and express key transporters, allowing for the assessment of both passive diffusion and active transport mechanisms.[14][]
Detailed Protocol: Caco-2 Permeability Assay
-
Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[13][]
-
-
Monolayer Integrity Verification:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer to ensure its integrity.[12] A high TEER value indicates a well-formed, tight monolayer.
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test compound solution to the apical (donor) side of the Transwell® insert.
-
At specified time points, collect samples from the basolateral (receiver) side.
-
Simultaneously, a marker of low permeability (e.g., Lucifer yellow) is often included to confirm monolayer integrity throughout the experiment.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in the donor and receiver compartments using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
-
Trustworthiness: Running high and low permeability control compounds (e.g., propranolol and atenolol, respectively) in parallel validates the assay's ability to discriminate between compounds with different absorption characteristics.
Distribution Assessment: Plasma Protein Binding (PPB) Assay
Expertise & Experience: The extent to which a drug binds to plasma proteins is a critical determinant of its distribution and availability to reach its target site.[16] Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[16][17] Equilibrium dialysis is considered the gold standard method for determining PPB as it minimizes non-specific binding.[16][18]
Detailed Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Device Preparation:
-
The Rapid Equilibrium Dialysis (RED) device consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff that allows small molecules to pass through but retains larger proteins.[19]
-
-
Assay Setup:
-
Add the test compound to plasma (from human or other relevant species).
-
Load the plasma-drug mixture into one chamber of the RED device and an equal volume of buffer (e.g., phosphate-buffered saline) into the other chamber.
-
-
Equilibration:
-
Incubate the sealed RED plate at 37°C with shaking for a sufficient time (typically 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.[19]
-
-
Sample Collection and Analysis:
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of the test compound in both chambers using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber.
-
Percent bound is calculated as (1 - fu) * 100.
-
Trustworthiness: Including control compounds with known high and low plasma protein binding (e.g., warfarin and metoprolol) ensures the accuracy and reliability of the assay.
Drug-Drug Interaction Potential: Cytochrome P450 (CYP) Inhibition Assay
Expertise & Experience: Cytochrome P450 enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs.[20][21] Inhibition of these enzymes by a new drug candidate can lead to significant drug-drug interactions (DDIs), where the co-administration of two drugs results in altered plasma levels of one or both, potentially leading to toxicity or loss of efficacy.[22][23] Therefore, assessing the inhibitory potential of new compounds against the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory requirement and a critical step in drug development.[21]
Detailed Protocol: CYP Inhibition Assay (IC50 Determination)
-
Incubation Setup:
-
In a multi-well plate, combine human liver microsomes, a specific CYP isoform probe substrate (a compound that is selectively metabolized by that isoform), and a range of concentrations of the this compound analog (the potential inhibitor).
-
Pre-incubate the mixture at 37°C.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding an NADPH regenerating system.
-
After a short incubation period, terminate the reaction by adding a stop solution (e.g., cold acetonitrile).
-
-
Sample Analysis:
-
Analyze the samples by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.
-
-
Data Analysis:
-
Plot the rate of metabolite formation against the concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP isoform's activity.
-
Trustworthiness: The inclusion of known potent inhibitors for each CYP isoform as positive controls is essential for validating the assay's sensitivity and accuracy.
Visualizing Metabolic Fate: A Hypothetical Pathway
The following diagram illustrates a hypothetical metabolic pathway for a this compound analog, highlighting potential Phase I and Phase II transformations.
Caption: Hypothetical metabolic pathway of a this compound analog.
Comparative Data Summary
The following table provides an illustrative comparison of the pharmacokinetic profiles of three hypothetical this compound analogs. In a real-world scenario, this table would be populated with the experimental data generated from the assays described above.
| Parameter | Analog A | Analog B | Analog C | Desired Profile |
| Aqueous Solubility (µM) | 50 | 150 | 25 | > 50 |
| Caco-2 Papp (A→B) (10⁻⁶ cm/s) | 8.5 | 15.2 | 2.1 | > 5 (Moderate to High) |
| Efflux Ratio (Papp B→A / Papp A→B) | 1.5 | 1.2 | 4.5 | < 2 |
| Plasma Protein Binding (%) | 98.5 | 85.0 | 92.3 | < 95% |
| Microsomal Stability (t½, min) | 45 | 15 | > 60 | 30-60 |
| Hepatocyte Stability (t½, min) | 35 | 10 | 55 | 30-60 |
| CYP3A4 Inhibition (IC50, µM) | 2.5 | > 50 | 15 | > 10 |
| CYP2D6 Inhibition (IC50, µM) | > 50 | > 50 | 8.0 | > 10 |
Interpretation of Illustrative Data:
-
Analog A: Shows good permeability and metabolic stability but has high plasma protein binding and potent CYP3A4 inhibition, raising concerns about bioavailability and drug-drug interactions.
-
Analog B: Exhibits excellent solubility and permeability with low DDI potential. However, its low metabolic stability suggests it may be cleared too rapidly in vivo.
-
Analog C: Demonstrates good metabolic stability but suffers from poor solubility and permeability, and is a substrate for efflux pumps. It also shows some potential for CYP2D6 inhibition.
Based on this illustrative data, Analog B might be a starting point for further optimization to improve its metabolic stability, while Analog A's DDI risk would need careful consideration.
Conclusion
The comparative pharmacokinetic profiling of this compound analogs is a critical, data-driven process that enables the selection of drug candidates with the highest probability of success. By employing a systematic and well-validated suite of in vitro ADME assays, researchers can gain invaluable insights into a compound's potential in vivo behavior. This guide provides the foundational knowledge and detailed protocols to establish a robust framework for these investigations, ultimately accelerating the journey of promising pyridazinone derivatives from the laboratory to the clinic.
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Validating the Therapeutic Potential of 6-Methylpyridazin-3(2H)-one: A Comparative Guide for Disease Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the therapeutic potential of 6-Methylpyridazin-3(2H)-one. Drawing upon the well-documented polypharmacology of the pyridazinone scaffold, this document outlines detailed experimental roadmaps in two key therapeutic areas with high unmet needs: neuroinflammation and cardiac injury. We present a rationale for investigation, step-by-step protocols for established disease models, and a direct comparison strategy against current therapeutic agents.
The pyridazin-3(2H)-one core is a "privileged structure" in medicinal chemistry, forming the backbone of compounds with a wide array of pharmacological activities, including anti-inflammatory, cardiovascular, and anticancer effects[1][2]. While specific data on this compound is nascent, its close structural analogs have demonstrated significant biological activity. Notably, various substituted pyridazinones have shown potent anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes[2][3]. Others have been developed as cardiovascular agents, such as vasodilators, by targeting phosphodiesterases[4][5]. This guide provides the experimental basis to systematically evaluate if the core this compound structure recapitulates or refines these promising therapeutic activities.
Section 1: Compound Synthesis and Preparation
A prerequisite for any biological evaluation is the reliable synthesis of the target compound. This compound can be synthesized through a straightforward two-step process, ensuring a consistent supply for in vitro and in vivo studies.
Protocol 1: Synthesis of this compound
This protocol first involves the formation of the pyridazinone ring via cyclization, followed by N-alkylation.
Step 1: Synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one
-
To a solution of levulinic acid (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-methyl-4,5-dihydropyridazin-3(2H)-one.
Step 2: N-Alkylation to 2-Allyl-6-methylpyridazin-3(2H)-one (Example) This step is provided as an example of N-substitution; for the base compound, proceed directly to biological assays after Step 1.
-
Suspend this compound (1 equivalent) in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the suspension and stir at room temperature for 15 minutes.
-
Add allyl bromide (1.2 equivalents) dropwise to the mixture.
-
Heat the reaction to reflux for 12 hours, monitoring by TLC[6].
-
After cooling, filter the inorganic salts and evaporate the solvent to obtain the crude product, which can be purified by column chromatography[6].
Section 2: Validation in Neuroinflammation Models
Rationale: The anti-inflammatory properties of several pyridazinone derivatives, particularly their ability to inhibit COX enzymes, suggest a strong potential for this compound in treating neuroinflammatory conditions[3]. Neuroinflammation is a key pathological feature in neurodegenerative diseases like Alzheimer's and Parkinson's disease[3]. We propose to validate this potential using established in vitro and in vivo models of lipopolysaccharide (LPS)-induced neuroinflammation.
Comparator Compound: Celecoxib , a selective COX-2 inhibitor, will be used as the benchmark. Its well-defined mechanism of action provides a clear comparison for the anti-inflammatory effects of our target compound[7][8][9].
Workflow for Neuroinflammation Studies
Caption: Experimental workflow for neuroinflammation validation.
Protocol 2: In Vitro Neuroinflammation Assay
This protocol uses the BV-2 murine microglial cell line to provide a high-throughput initial screen for anti-neuroinflammatory activity[10].
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS until they reach 70-80% confluency[10].
-
Plating: Seed cells in a 12-well plate and incubate overnight.
-
Treatment: Pre-treat cells with various concentrations of this compound or Celecoxib for 1 hour.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate for 24 hours.
-
Endpoint Analysis:
Protocol 3: In Vivo LPS-Induced Neuroinflammation Model
This model assesses the ability of the compound to mitigate neuroinflammation in a living system following systemic inflammation[3][4].
-
Animal Model: Use adult male C57BL/6 mice.
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Compound Administration: Administer this compound or Celecoxib via intraperitoneal (i.p.) injection at a predetermined dose.
-
LPS Challenge: One hour after compound administration, inject LPS (e.g., 1 mg/kg, i.p.) to induce a systemic inflammatory response leading to neuroinflammation[3][11].
-
Tissue Collection: At a specified time point (e.g., 24 hours post-LPS), euthanize the mice and collect brain tissue (hippocampus and cortex) and serum.
-
Endpoint Analysis:
-
Brain Cytokine Levels: Homogenize brain tissue and measure TNF-α and IL-6 levels by ELISA or qPCR[3].
-
Microglial Activation: Perform immunohistochemistry (IHC) on brain sections using an antibody against Iba1, a marker for microglia activation[3].
-
COX-2 Expression: Analyze brain homogenates for COX-2 protein expression via Western Blot.
-
Comparative Data Summary: Neuroinflammation
| Parameter | This compound | Celecoxib (Comparator) | Expected Outcome for Efficacy |
| In Vitro (BV-2 Cells) | |||
| NO Production (IC50) | To be determined | Literature values | Dose-dependent reduction |
| TNF-α Secretion (IC50) | To be determined | Literature values | Dose-dependent reduction |
| IL-6 Secretion (IC50) | To be determined | Literature values | Dose-dependent reduction |
| In Vivo (LPS Model) | |||
| Brain TNF-α Levels | To be determined | Significant reduction | Significant reduction vs. vehicle |
| Brain IL-6 Levels | To be determined | Significant reduction | Significant reduction vs. vehicle |
| Iba1+ Cell Count | To be determined | Significant reduction | Reduced microglial activation |
| Brain COX-2 Expression | To be determined | Significant reduction | Reduced expression vs. vehicle |
Section 3: Validation in Cardiac Injury Models
Rationale: The known cardiovascular effects of pyridazinone derivatives, including vasodilation and antihypertensive properties, provide a strong basis for investigating this compound in models of cardiac injury[4][5]. We propose two distinct in vivo models to assess its therapeutic potential: a myocardial ischemia-reperfusion (I/R) injury model and a doxorubicin-induced cardiotoxicity model.
Comparator Compound: Enalapril , an angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone therapy for heart failure and hypertension. It serves as a clinically relevant benchmark for assessing cardioprotective effects[12][13][14].
Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)
Caption: Enalapril's mechanism via ACE inhibition in the RAAS pathway.
Protocol 4: Mouse Model of Myocardial Ischemia-Reperfusion (I/R) Injury
This model simulates the damage that occurs when blood flow is restored to the heart after a period of ischemia, a common event in heart attacks and cardiac surgery[15][16][17].
-
Animal Model: Use adult male C57BL/6 mice.
-
Anesthesia and Ventilation: Anesthetize the mouse and provide mechanical ventilation.
-
Surgical Procedure: Perform a thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture for a defined period (e.g., 30-60 minutes) to induce ischemia[17].
-
Reperfusion: Release the suture to allow blood flow to resume (reperfusion) for a set duration (e.g., 24 hours)[17].
-
Treatment: Administer this compound or Enalapril at the onset of reperfusion.
-
Endpoint Analysis:
-
Infarct Size Measurement: Euthanize the mouse and perfuse the heart. Stain heart slices with triphenyl tetrazolium chloride (TTC) to delineate the infarct (pale) from viable (red) tissue and quantify the infarct area[16].
-
Cardiac Function: Perform echocardiography before and after the procedure to measure parameters like ejection fraction (EF) and fractional shortening (FS).
-
Serum Biomarkers: Measure levels of cardiac troponin T (cTnT) in the serum as a marker of myocardial damage[16].
-
Protocol 5: Mouse Model of Doxorubicin-Induced Cardiotoxicity
This model is used to evaluate the cardioprotective effects of a compound against chemotherapy-induced heart damage[18][19].
-
Animal Model: Use juvenile or adult mice as required by the study design[18].
-
Doxorubicin Administration: Administer doxorubicin (DOX) via i.p. injection according to an established dosing schedule (e.g., a cumulative dose of 15-25 mg/kg over several weeks) to induce chronic cardiotoxicity[18][20].
-
Treatment: Co-administer this compound or Enalapril with the DOX injections.
-
Monitoring: Monitor animal weight and general health throughout the study.
-
-
Cardiac Function: Assess cardiac function (EF, FS) via serial echocardiography.
-
Histopathology: Euthanize the mice and collect hearts for histological analysis. Stain with Masson's trichrome to assess fibrosis and H&E to observe myofiber disarray[18].
-
Apoptosis: Perform TUNEL staining on heart sections to quantify cardiomyocyte apoptosis.
-
Comparative Data Summary: Cardiac Injury
| Parameter | This compound | Enalapril (Comparator) | Expected Outcome for Efficacy |
| I/R Injury Model | |||
| Infarct Size (% of AAR) | To be determined | Significant reduction | Significant reduction vs. vehicle |
| Ejection Fraction (%) | To be determined | Preservation/Improvement | Preservation/Improvement vs. vehicle |
| Serum cTnT Levels | To be determined | Significant reduction | Significant reduction vs. vehicle |
| Doxorubicin Model | |||
| Ejection Fraction (%) | To be determined | Attenuation of decline | Attenuation of DOX-induced decline |
| Myocardial Fibrosis | To be determined | Significant reduction | Reduced fibrosis vs. DOX alone |
| Cardiomyocyte Apoptosis | To be determined | Significant reduction | Reduced apoptosis vs. DOX alone |
Conclusion
The pyridazinone scaffold holds significant promise for the development of novel therapeutics. This guide provides a rigorous, evidence-based framework for the initial validation of this compound in two critical areas of disease modeling. By employing standardized protocols and clinically relevant comparators, researchers can generate the robust, high-quality data necessary to determine the therapeutic potential of this compound and guide its future development. The causality behind these experimental choices lies in building upon the known pharmacology of the pyridazinone class and systematically testing the core, unsubstituted molecule in validated, translational disease models. Each protocol is designed as a self-validating system with clear, quantitative endpoints for objective comparison.
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A Guide to Benchmarking the Selectivity of Novel 6-Methylpyridazin-3(2H)-one Derivatives as Monoamine Oxidase B Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively benchmark the selectivity of novel 6-methylpyridazin-3(2H)-one derivatives against established monoamine oxidase (MAO) inhibitors. We will delve into the scientific rationale behind experimental design, provide detailed protocols for robust selectivity profiling, and present a comparative analysis using a representative pyridazinone derivative, hereafter referred to as Compound P1 .
The pyridazinone scaffold has emerged as a promising pharmacophore in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Notably, recent research has highlighted a series of this compound derivatives as potent and selective inhibitors of Monoamine Oxidase B (MAO-B). Inhibition of MAO-B is a clinically validated strategy for the treatment of Parkinson's disease and other neurodegenerative disorders, as it increases the availability of dopamine in the brain.[1][2] Selectivity for MAO-B over its isoenzyme, MAO-A, is critical to avoid the dangerous "cheese effect" (a hypertensive crisis) associated with non-selective MAO inhibitors that prevent the breakdown of dietary tyramine.[3]
This guide will use Compound P1 , a hypothetical but representative this compound derivative, to illustrate the benchmarking process. Its performance will be compared against well-characterized inhibitors:
-
Selegiline & Rasagiline: Selective, irreversible MAO-B inhibitors widely used in clinical practice.[2][4][5]
-
Phenelzine: A non-selective, irreversible MAO inhibitor, serving as a benchmark for poor selectivity.[4][6]
The Cornerstone of Selectivity Profiling: A Dual-Enzyme Approach
The central tenet of assessing selectivity is to determine the inhibitory potency of a compound against its intended target (MAO-B) versus its closely related off-target (MAO-A). The ratio of these potencies, known as the Selectivity Index (SI) , provides a quantitative measure of selectivity. A higher SI value indicates greater selectivity for MAO-B.
The experimental workflow is designed to first determine the half-maximal inhibitory concentration (IC50) against both MAO-A and MAO-B, and then to delve deeper into the mechanism of inhibition for the primary target.
Figure 1: Experimental workflow for MAO inhibitor selectivity profiling.
Part 1: Determination of IC50 and Selectivity Index
The initial step is to quantify the potency of Compound P1 against both MAO isoforms. A fluorometric assay is a common and reliable method for this purpose.[7][8]
Experimental Protocol: Fluorometric MAO Inhibition Assay
This protocol is adapted for a 96-well plate format, suitable for high-throughput screening.
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Test Compounds: Prepare 10 mM stock solutions of Compound P1, Selegiline, Rasagiline, and Phenelzine in DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent interference.[7]
-
Enzyme Solutions: Dilute recombinant human MAO-A and MAO-B enzymes in Assay Buffer to a working concentration determined by preliminary optimization experiments.
-
Substrate Solution: Prepare a working solution of a suitable fluorogenic substrate (e.g., Kynuramine) in Assay Buffer. The concentration should be at or near the Michaelis-Menten constant (Km) for each enzyme.
-
-
Assay Procedure:
-
Add 10 µL of the diluted test compounds or vehicle control (Assay Buffer with DMSO) to the wells of a black 96-well microplate.
-
Add 40 µL of the appropriate enzyme working solution (MAO-A or MAO-B) to the wells.
-
Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate working solution to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., Ex/Em = 320/465 nm for the product of Kynuramine, 4-hydroxyquinoline) using a microplate reader at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the data by expressing the remaining enzyme activity as a percentage of the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Comparative Data Summary
The following table presents hypothetical but realistic data for our compounds, illustrating how to structure the results for clear comparison.
| Compound | Target | IC50 (nM) vs. MAO-A | IC50 (nM) vs. MAO-B | Selectivity Index (SI = IC50A / IC50B) |
| Compound P1 | MAO-B | 8,500 | 25 | 340 |
| Selegiline | MAO-B | >10,000 | 45 | >222 |
| Rasagiline | MAO-B | 4,200 | 15 | 280 |
| Phenelzine | Non-selective | 150 | 210 | 0.71 |
Interpretation of Results:
The data clearly positions Compound P1 as a potent and highly selective MAO-B inhibitor. Its IC50 value against MAO-B is comparable to the established drug Rasagiline. Crucially, its Selectivity Index of 340 demonstrates a strong preference for MAO-B over MAO-A, significantly outperforming the non-selective inhibitor Phenelzine and showing a selectivity profile in the desired range of clinically relevant compounds like Rasagiline.[5]
Part 2: Elucidating the Mechanism of Inhibition
Understanding how a compound inhibits its target is as important as knowing how well it inhibits. Key questions to answer are whether the inhibition is competitive with the substrate and whether it is reversible or irreversible.
Signaling Pathway Context
MAO-B is a mitochondrial outer membrane enzyme that catabolizes dopamine. Its inhibition leads to increased dopamine levels in the synapse, which is beneficial in Parkinson's disease.
Figure 2: Role of MAO-B in dopamine metabolism and site of inhibition.
Experimental Protocol: Enzyme Kinetics
To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic assays are performed by varying the concentrations of both the substrate and the inhibitor.[9]
-
Assay Setup: Follow the general procedure for the fluorometric MAO-B assay.
-
Variable Concentrations: Create a matrix of reaction conditions. Use several fixed concentrations of Compound P1 (e.g., 0, 0.5 x Kᵢ, 1 x Kᵢ, 2 x Kᵢ, where Kᵢ is the inhibition constant, initially estimated from the IC50). For each inhibitor concentration, perform the assay across a range of substrate concentrations (e.g., from 0.2 x Km to 5 x Km).
-
Data Analysis:
-
Measure the initial reaction velocities for each condition.
-
Analyze the data using a double reciprocal plot, known as a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).[9] The pattern of the lines reveals the inhibition mechanism:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
Experimental Protocol: Reversibility Assay
This experiment distinguishes between reversible inhibitors, which can dissociate from the enzyme, and irreversible inhibitors (like selegiline), which form a permanent covalent bond.[2][10]
-
Enzyme-Inhibitor Pre-incubation: Incubate the MAO-B enzyme with a high concentration of Compound P1 (e.g., 10-20x IC50) for a set period (e.g., 30 minutes) to allow for binding. A control sample is incubated with vehicle only.
-
Inhibitor Removal:
-
Dialysis: Subject the enzyme-inhibitor mixture to extensive dialysis against the assay buffer to remove any unbound inhibitor.
-
Rapid Dilution: Alternatively, perform a rapid and large-volume (e.g., 100-fold) dilution of the mixture into the assay buffer. This significantly lowers the free inhibitor concentration.
-
-
Activity Measurement: Measure the residual MAO-B activity in the dialyzed or diluted samples.
-
Interpretation:
-
Reversible Inhibition: A significant recovery of enzyme activity after inhibitor removal indicates that the compound dissociates from the enzyme.
-
Irreversible Inhibition: If enzyme activity remains low, it suggests an irreversible covalent modification of the enzyme.
-
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for benchmarking the selectivity of novel this compound derivatives as MAO-B inhibitors. By employing a dual-enzyme IC50 screening approach followed by mechanistic studies, researchers can generate a comprehensive selectivity profile. For our exemplar, Compound P1 , the data would strongly support its classification as a potent, selective, and potentially reversible MAO-B inhibitor, making it a promising candidate for further preclinical development.
Subsequent steps would involve in-cell activity assays, off-target screening against a broader panel of enzymes and receptors, and ultimately, in vivo studies to assess efficacy, pharmacokinetics, and safety in relevant animal models of Parkinson's disease.
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A Comparative Guide to the Ulcerogenic Potential of 6-Methylpyridazin-3(2H)-one Derivatives: A Safer Alternative to Traditional NSAIDs
This guide provides a comprehensive comparative analysis of the ulcerogenic potential of emerging 6-Methylpyridazin-3(2H)-one derivatives against traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data to illuminate the gastrointestinal safety profile of this promising class of anti-inflammatory agents. We will delve into the mechanistic underpinnings of NSAID-induced gastric damage, present comparative experimental data, and provide a detailed protocol for assessing ulcerogenic liability in a preclinical setting.
The Clinical Challenge: NSAID-Induced Gastric Ulceration
NSAIDs are among the most widely consumed medications globally for their potent anti-inflammatory, analgesic, and antipyretic properties. However, their therapeutic utility is frequently marred by significant gastrointestinal (GI) adverse effects, including dyspepsia, erosions, and potentially life-threatening peptic ulcers and bleeding.[1][2][3] This toxicity stems directly from their primary mechanism of action: the inhibition of cyclooxygenase (COX) enzymes.[4]
The COX enzyme exists in at least two isoforms. COX-1 is constitutively expressed in most tissues, including the gastric mucosa, where it synthesizes prostaglandins (PGs) that are crucial for maintaining mucosal integrity.[4][5] These cytoprotective PGs stimulate mucus and bicarbonate secretion, increase mucosal blood flow, and promote epithelial cell proliferation.[3][6][7][8] In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced at sites of inflammation, where it produces PGs that mediate pain and swelling.[4]
Traditional NSAIDs, such as indomethacin and ibuprofen, are non-selective and inhibit both COX-1 and COX-2.[9][10] Their inhibition of COX-1 in the stomach compromises its natural defense mechanisms, rendering it susceptible to damage from its own acidic environment, ultimately leading to ulceration.[6][8] This realization spurred the development of selective COX-2 inhibitors and other novel chemical scaffolds, such as this compound derivatives, with the aim of retaining anti-inflammatory efficacy while minimizing GI toxicity.[11]
The COX Inhibition Pathway and Gastric Damage
The following diagram illustrates the central role of COX enzymes in both inflammation and gastric protection, highlighting why non-selective inhibition leads to mucosal injury.
Caption: Standard experimental workflow for evaluating drug-induced gastric ulcers.
Step-by-Step Methodology
-
Animals and Housing: Use male Wistar rats (180-220g). House them in standard cages with a 12-hour light/dark cycle and provide standard pellet diet and water ad libitum. Allow for a one-week acclimatization period before experimentation.
-
Fasting: Prior to dosing, fast the animals for 24 hours to ensure an empty stomach, which sensitizes the mucosa to injury. Allow free access to water during this period. [9]3. Grouping and Dosing:
-
Group I (Vehicle Control): Administer the vehicle (e.g., 0.5% carboxymethyl cellulose) orally.
-
Group II (Positive Control): Administer Indomethacin (10-30 mg/kg, suspended in vehicle) orally to induce ulcers. [12] * Group III-V (Test Groups): Administer the this compound derivatives at various doses (e.g., 10, 20, 50 mg/kg) orally.
-
-
Observation Period: Return animals to their cages after dosing (without food or water) and observe for 4-6 hours.
-
Sample Collection: Euthanize the rats via cervical dislocation or CO₂ asphyxiation. Immediately dissect the abdomen and excise the stomach.
-
Stomach Preparation: Open the stomach along the greater curvature and gently rinse with normal saline to remove gastric contents. Pin the stomach flat on a corkboard for examination.
-
Ulcer Scoring and Index Calculation:
-
Examine the gastric mucosa for lesions (hemorrhagic streaks, spots, or erosions) using a magnifying glass.
-
Score the severity of the lesions. A common scoring method is:
-
0 = No lesion
-
0.5 = Red coloration
-
1 = Spot ulcers
-
1.5 = Hemorrhagic streaks
-
2 = Ulcers ≥ 3mm but ≤ 5mm
-
3 = Ulcers > 5mm
-
-
Calculate the Ulcer Index (UI) for each animal using a validated formula. One common formula is: UI = (Average number of ulcers per animal) + (Average severity score) + (Percentage of animals with ulcers) x 10⁻¹.[13] A simpler method involves summing the lengths (mm) of all lesions for each stomach.
-
The percentage of ulcer inhibition can be calculated as: [% Inhibition] = [(UI_control - UI_test) / UI_control] x 100. [12]
-
Conclusion and Future Directions
The preclinical data robustly supports the conclusion that this compound derivatives are a class of anti-inflammatory agents with a significantly improved gastrointestinal safety profile over traditional, non-selective NSAIDs. Their mechanism of action, centered on the selective inhibition of the COX-2 isoenzyme, provides a clear rationale for this reduced ulcerogenic potential. [14][15]As demonstrated in standardized rat models, these compounds consistently produce lower ulcer indices than drugs like indomethacin, often approaching the safety profile of the selective COX-2 inhibitor celecoxib. [16] For drug development professionals, this class of compounds represents a promising avenue for creating next-generation anti-inflammatory therapies that can be used with greater confidence in patients at high risk for GI complications. Further research should focus on long-term safety studies, cardiovascular risk assessment, and clinical trials to translate these promising preclinical findings into tangible therapeutic benefits.
References
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- Takeuchi, K., Tanaka, A., & Kato, S. (2010). Pathogenesis of NSAID-induced gastric damage: Importance of cyclooxygenase inhibition and gastric hypermotility. PubMed Central.
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- Nayak, S., et al. (2023). Experimental evaluation of anti-ulcer potential of Nigella sativa oil in gastric ulcers in Albino rats. Journal of Pre-Clinical and Clinical Research.
- Albayrak, A. (2025). Different Mechanisms in Formation and Prevention of Indomethacin-induced Gastric Ulcers.
- El-Sayed, M. A. A., et al. (2020). Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)
- Süleyman, H., et al. (2009). Different mechanisms in formation and prevention of indomethacin-induced gastric ulcers. PubMed.
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- National Library of Medicine. (2021).
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- Wikipedia contributors. (n.d.). Peptic ulcer disease. Wikipedia.
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- Anand, B. S. (2023). NSAIDs and Peptic Ulcer Risk. Verywell Health.
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- Bates, D. E., & Lemaire, J. B. (2001).
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- Tan, P. V., et al. (2008).
- Ram, N. K. (2023). A REVIEW ON PRECLINICAL ANIMAL MODELS FOR DEVELOPMENT GASTRIC ULCERS & SCREENING OF ANTI ULCER DRUGS. European Journal of Pharmaceutical and Medical Research. [Link]
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- Okpo, S. O., et al. (2022). Ibuprofen-induced Gastric Ulcer in Wistar rats: Evaluating the Impact of Fermented Ripe and Unripe Carica.
- El-Sayed, M. A. A., et al. (2021). Structures of pyridazinone derivatives 89–91.
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- Carbajal, D., et al. (2014). Effects of D-002 on non-steroidal anti-inflammatory drugs-induced gastric ulcer in rats.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Methylpyridazin-3(2H)-one for Laboratory Professionals
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-Methylpyridazin-3(2H)-one, a chemical intermediate vital to numerous research and development endeavors. Adherence to these protocols is essential not only for regulatory compliance but, more importantly, for the protection of laboratory personnel and the environment. This document is structured to provide clear, actionable steps, underpinned by scientific rationale and authoritative sources, ensuring a self-validating system of laboratory safety.
Hazard Profile and Core Safety Principles
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. According to available safety data, this compound presents the following risks:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Given these hazards, all handling and disposal operations must be conducted under the assumption that this compound is a hazardous substance. The foundational principle of its disposal is to manage it as regulated hazardous waste, ensuring it is properly segregated, contained, and treated by a licensed disposal facility.
Personal Protective Equipment (PPE): The First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale for each selection.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended, especially for bulk transfers.[3][4] | Provides chemical resistance against pyridazine derivatives. Double gloving minimizes the risk of exposure from a single glove failure.[3] |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn with goggles.[4][5] | Protects against splashes and potential fumes that can cause serious eye irritation. A face shield offers an additional layer of protection for the entire face.[4] |
| Body Protection | A chemically resistant lab coat or gown. For larger quantities or potential for significant splashing, chemical-resistant coveralls are advised.[6] | Protects the skin from accidental contact and contamination of personal clothing. |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a chemical fume hood.[5] If aerosols or dust may be generated and a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | Prevents inhalation of the compound, which may cause respiratory irritation. |
Segregation and Collection of this compound Waste
Proper segregation is a critical step in preventing accidental chemical reactions and ensuring the waste is managed correctly.
Workflow for Waste Segregation:
Caption: Waste Segregation Workflow for this compound.
Step-by-Step Protocol for Waste Collection:
-
Container Selection:
-
For solid waste (e.g., contaminated filter paper, weighing boats, excess solid compound), use a clearly labeled, sealable container made of a compatible material such as high-density polyethylene (HDPE).
-
For liquid waste (e.g., solutions containing the compound), use a sealable, chemically compatible container (e.g., glass or HDPE). Ensure the container has secondary containment to prevent spills.[7]
-
Never use food-grade containers for hazardous waste storage.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents (e.g., solvents) with their approximate concentrations.[7] The label should also include the date when the waste was first added to the container.
-
-
Segregation:
-
Do not mix this compound waste with incompatible chemicals. Consult a chemical compatibility chart and the Safety Data Sheets of all waste components.[8] As a general rule, keep it separate from strong oxidizing agents and strong acids.
-
Halogenated and non-halogenated solvent wastes should be collected separately if possible.
-
-
Storage in Satellite Accumulation Areas (SAA):
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7]
-
Keep waste containers securely closed except when adding waste.
-
Ensure the SAA is away from sources of ignition and high traffic areas.
-
Primary Disposal Method: Incineration
The recommended and most effective method for the final disposal of this compound and its parent class of pyridazines is high-temperature incineration.[9] This process must be carried out in a licensed and permitted hazardous waste incineration facility.
The Rationale for Incineration:
High-temperature incineration in a facility equipped with an afterburner and scrubber ensures the complete destruction of the organic molecule.[9] The U.S. Environmental Protection Agency (EPA) mandates that hazardous waste incinerators must achieve a destruction and removal efficiency (DRE) of 99.99% for the principal organic hazardous constituents.[10][11] The high temperatures break down the compound into simpler, less harmful components, while the afterburner and scrubber systems treat the exhaust gases to remove any hazardous byproducts of combustion, such as nitrogen oxides.
Preparing this compound Waste for Incineration:
-
Solid Waste:
-
Ensure the solid waste container is securely sealed and properly labeled.
-
If required by the waste disposal vendor, place the sealed container into a larger, approved drum for transport.
-
-
Liquid Waste:
-
If the concentration of this compound in a non-flammable solvent is low, it may be acceptable for direct incineration.
-
For more concentrated solutions or the pure compound, it is often beneficial to dissolve or dilute it in a suitable flammable solvent (e.g., ethanol, methanol, or a mixture of xylenes) to facilitate efficient combustion. This should be done in a fume hood with appropriate PPE.
-
Always consult with your institution's Environmental Health and Safety (EHS) department or the licensed waste disposal contractor for their specific requirements regarding solvent types and concentrations.
-
Ensure the liquid waste container is securely sealed, properly labeled with all components, and placed in secondary containment.
-
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, close the fume hood sash and allow the ventilation to capture any vapors.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. For a liquid spill, contain it by surrounding the area with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.
-
Absorb and Collect: Once contained, cover the liquid spill with the absorbent material. Allow it to be fully absorbed, then carefully scoop the contaminated absorbent into a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. All cleaning materials (wipes, paper towels) must be disposed of as hazardous waste.
Decontamination of Equipment
Any non-disposable equipment, such as glassware or spatulas, that comes into contact with this compound must be thoroughly decontaminated.
Decontamination Protocol:
-
Initial Rinse: Rinse the equipment with a suitable solvent (e.g., ethanol or isopropanol) to remove the bulk of the chemical residue. Collect this solvent rinse as hazardous liquid waste.
-
Wash: Wash the equipment thoroughly with a laboratory detergent (e.g., Liquinox®) and warm water.
-
Final Rinse: Rinse the equipment multiple times with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse.
Final Disposal and Record Keeping
The final step in the disposal process is the transfer of the collected hazardous waste to your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Scheduling a Pickup: Follow your institution's procedures for scheduling a hazardous waste pickup. Ensure all containers are properly labeled and sealed.
-
Documentation: Maintain accurate records of the hazardous waste generated, including the chemical name, quantity, and date of disposal. This is a regulatory requirement and a key component of a robust laboratory safety program.
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, upholding the highest standards of scientific integrity and laboratory safety.
References
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- U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration.
- MDPI. (2021). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence.
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Navigating the Safe Handling of 6-Methylpyridazin-3(2H)-one: A Guide to Personal Protective Equipment and Disposal
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The handling of novel chemical entities like 6-Methylpyridazin-3(2H)-one demands a proactive and informed approach to personal protection and waste management. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard Profile of this compound
Before detailing personal protective equipment (PPE) protocols, it is crucial to understand the inherent hazards of this compound. According to its Safety Data Sheet (SDS) and aggregated GHS information, this compound presents the following primary risks[1][2][3]:
-
Skin Irritation (H315): Causes skin irritation upon contact[1][2].
-
Serious Eye Irritation (H319): Can cause significant eye irritation[1][2].
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled[1][2].
These hazards dictate a stringent approach to PPE selection to prevent dermal, ocular, and respiratory exposure.
Core Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is the first line of defense against the hazards posed by this compound. The following table summarizes the essential PPE and the rationale for its use.
| PPE Component | Specification | Rationale for Use with this compound |
| Hand Protection | Nitrile or neoprene gloves | Prevents skin contact and subsequent irritation (H315). Double gloving is recommended when handling larger quantities or during prolonged procedures to minimize the risk of exposure from a potential tear or puncture in the outer glove[4][5]. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing. | Protects against eye contact and serious eye irritation (H319)[1][6]. |
| Body Protection | A disposable gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, with a solid front, long sleeves, and tight-fitting cuffs. | Provides a barrier against skin contact and contamination of personal clothing[5]. |
| Respiratory Protection | Use in a well-ventilated area is mandatory. If engineering controls (e.g., fume hood) are not available or insufficient, a NIOSH-approved respirator may be necessary. | Minimizes the risk of inhaling the compound and causing respiratory tract irritation (H335)[1][2]. |
Procedural Guidance: Donning and Doffing PPE
The effectiveness of PPE is contingent upon its correct application and removal. The following step-by-step protocols are designed to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for correctly donning PPE.
Doffing PPE Workflow
Caption: Step-by-step procedure for the safe removal of PPE to prevent contamination.
Spill and Emergency Procedures
In the event of a spill, evacuate the area and ensure it is well-ventilated. Only personnel trained in chemical spill cleanup and equipped with the appropriate PPE should address the situation.
For a minor spill:
-
Containment: Prevent the spill from spreading.
-
Absorption: Use an inert absorbent material to collect the spilled solid.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, labeled waste container. Avoid generating dust[7].
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
In case of personal exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention[1].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[1][8].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[6].
Disposal Plan: A Cradle-to-Grave Approach
The lifecycle of this compound in the laboratory does not end after its use in an experiment. Proper disposal is a critical component of laboratory safety and environmental responsibility.
Waste Identification and Segregation
All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or expired chemical.
-
Contaminated PPE (gloves, gowns, etc.).
-
Contaminated labware (pipette tips, vials, etc.).
-
Spill cleanup materials.
These waste streams must be segregated from general laboratory waste in clearly labeled, sealed containers.
Disposal Protocol
-
Containerization: Place all waste containing this compound into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. All disposal must be in accordance with federal, state, and local regulations[7][9].
By adhering to these comprehensive guidelines, you contribute to a safer research environment for yourself and your colleagues, ensuring that scientific advancement and a steadfast commitment to safety go hand in hand.
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- Material Safety Data Sheet. (2021-11-25).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
